4-Bromo-1-isopropoxy-2-methylbenzene
Description
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Properties
IUPAC Name |
4-bromo-2-methyl-1-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMLHICCHCBHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1-isopropoxy-2-methylbenzene
Introduction
4-Bromo-1-isopropoxy-2-methylbenzene is a substituted aromatic ether with applications as a key intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries.[1] Its specific substitution pattern—a bromine atom, a methyl group, and an isopropoxy group—provides multiple reactive sites for further functionalization, such as cross-coupling reactions or electrophilic aromatic substitution. This guide provides a comprehensive overview of a reliable synthetic route and the analytical methods required for the thorough characterization and quality control of this compound. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them based on a solid understanding of the reaction dynamics.
Part 1: Synthesis via Williamson Ether Synthesis
Strategic Rationale and Retrosynthesis
The target molecule, an asymmetrical aryl ether, is most reliably constructed via the Williamson ether synthesis. This classic yet robust method involves the reaction of an alkoxide with a primary or secondary alkyl halide through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]
Our retrosynthetic approach disconnects the ether linkage at the oxygen-isopropyl bond. This leads to two potential precursor pairs:
-
Route A: 4-bromo-2-methylphenoxide (derived from 4-bromo-2-methylphenol) and an isopropyl halide (e.g., 2-bromopropane).
-
Route B: An isopropoxide and 1,4-dibromo-2-methylbenzene.
Route A is vastly superior. The Williamson ether synthesis is highly sensitive to steric hindrance at the electrophilic carbon.[4] Isopropyl halides are secondary halides and are susceptible to elimination (E2) reactions, especially with sterically hindered or strong, non-hindered bases. However, in this case, the nucleophile is a relatively weak phenoxide, and the conditions can be controlled to favor substitution. Route B is not viable because an SN2 reaction on an aryl halide (an sp²-hybridized carbon) is energetically unfavorable and does not occur under standard Williamson conditions.
Therefore, the chosen strategy is the O-alkylation of 4-bromo-2-methylphenol with 2-bromopropane.
Reaction Mechanism
The synthesis proceeds in two fundamental steps:
-
Deprotonation: The acidic proton of the hydroxyl group on 4-bromo-2-methylphenol (pKa ≈ 10) is abstracted by a suitable base (e.g., potassium carbonate) to form the more nucleophilic potassium 4-bromo-2-methylphenoxide.
-
Nucleophilic Substitution (SN2): The resulting phenoxide ion attacks the electrophilic secondary carbon of 2-bromopropane. This occurs via a backside attack, inverting the stereochemistry if the carbon were chiral (which it is not here), and displaces the bromide leaving group in a single, concerted step to form the desired ether product.[2]
Caption: Mechanism of the Williamson Ether Synthesis.
Detailed Experimental Protocol
Reagents and Materials:
-
4-Bromo-2-methylphenol (CAS: 2362-12-1)[5]
-
2-Bromopropane (Isopropyl bromide) (CAS: 75-26-3)
-
Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-methylphenol (1.0 eq).
-
Add anhydrous DMF to dissolve the phenol (approx. 0.2 M concentration).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will be a suspension.
-
Add 2-bromopropane (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extract the aqueous phase with diethyl ether (3x).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 98:2 hexanes/ethyl acetate) to yield 4-bromo-1-isopropoxy-2-methylbenzene as a colorless oil.
Safety and Handling
-
4-Bromo-2-methylphenol: Harmful if swallowed and causes skin and eye irritation.[6][7]
-
2-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
-
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Part 2: Structural Elucidation and Characterization
A multi-technique analytical approach is essential for confirming the identity, purity, and structure of the synthesized product.
Caption: Analytical workflow for product characterization.
Physical Properties
The expected physical properties of the target compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-methyl-1-(propan-2-yloxy)benzene | [8] |
| Molecular Formula | C₁₀H₁₃BrO | [8] |
| Molecular Weight | 229.11 g/mol | [8] |
| Exact Mass | 228.0150 g/mol | [8] |
| Appearance | Colorless to light yellow oil | (Typical) |
| Topological Polar Surface Area | 9.2 Ų | [8] |
Spectroscopic Analysis
NMR is the most powerful tool for unambiguous structure determination. The spectra should be recorded in a deuterated solvent such as CDCl₃.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different proton environments, their electronic environment, splitting patterns (neighboring protons), and integration (proton count).
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Isopropyl -CH₃ | ~1.35 | Doublet (d) | 6H | Six equivalent methyl protons split by the single methine proton (n+1 rule). |
| Aromatic -CH₃ | ~2.20 | Singlet (s) | 3H | Methyl group on the aromatic ring, no adjacent protons to couple with. |
| Isopropyl -CH | ~4.45 | Septet (sept) | 1H | Methine proton split by the six adjacent methyl protons. Shifted downfield due to the adjacent oxygen. |
| Aromatic H (H-6) | ~6.75 | Doublet (d) | 1H | Ortho to the electron-donating isopropoxy group, shielded. Coupled to H-5. |
| Aromatic H (H-5) | ~7.20 | Doublet of Doublets (dd) | 1H | Coupled to both H-6 (ortho) and H-3 (meta). |
| Aromatic H (H-3) | ~7.25 | Doublet (d) | 1H | Adjacent to the bromine atom. Least shielded aromatic proton. Coupled to H-5 (meta coupling is small). |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Aromatic -CH₃ | ~16 | Standard aliphatic methyl on an aromatic ring. |
| Isopropyl -CH₃ | ~22 | Two equivalent aliphatic methyl carbons. |
| Isopropyl -CH | ~71 | Methine carbon bonded to oxygen, significantly downfield. |
| C-4 (ipso-Br) | ~113 | The "heavy atom effect" of bromine shields the directly attached carbon, shifting it upfield relative to what electronegativity alone would suggest.[9] |
| C-6 | ~114 | Shielded by the ortho-isopropoxy group. |
| C-2 (ipso-CH₃) | ~128 | Standard quaternary aromatic carbon with a methyl group. |
| C-3 | ~131 | Deshielded carbon, ortho to the bromine atom. |
| C-5 | ~132 | Aromatic CH carbon. |
| C-1 (ipso-O) | ~154 | Quaternary carbon bonded to oxygen, significantly deshielded. |
IR spectroscopy is used to identify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050-3000 | C-H Stretch | Aromatic C-H |
| 2975-2930 | C-H Stretch | Aliphatic (sp³) C-H |
| ~1580, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O-C Stretch | Asymmetric (Aryl-Alkyl Ether) |
| ~1050 | C-O-C Stretch | Symmetric (Aryl-Alkyl Ether) |
| ~1100-1000 | C-Br Stretch | Aryl Bromide |
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.
-
Molecular Ion (M⁺): The most critical feature will be a pair of peaks for the molecular ion due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (~50.7% and ~49.3%, respectively). This results in an M⁺ peak at m/z = 228 and an M+2 peak at m/z = 230, with an intensity ratio of approximately 1:1.[10]
-
Key Fragmentation: A prominent fragmentation pathway is the loss of the isopropyl group (C₃H₇•, mass = 43) or propene (C₃H₆, mass = 42) via McLafferty rearrangement, leading to a base peak corresponding to the bromomethylphenol cation.
Conclusion
The synthesis of 4-bromo-1-isopropoxy-2-methylbenzene is reliably achieved through the Williamson ether synthesis, starting from commercially available 4-bromo-2-methylphenol. The procedure is robust and scalable. Comprehensive characterization using a suite of analytical techniques—NMR and IR spectroscopy, and mass spectrometry—is crucial for verifying the structure and ensuring the purity of the final product. The data presented in this guide serve as a benchmark for researchers and professionals engaged in the synthesis and application of this versatile chemical intermediate.
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PubChem. 4-Bromo-2-isopropyl-1-methylbenzene. National Center for Biotechnology Information. [Link]
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"4-Bromo-1-isopropoxy-2-methylbenzene" chemical properties and reactivity
An In-Depth Technical Guide to 4-Bromo-1-isopropoxy-2-methylbenzene: Properties, Synthesis, and Reactivity
Abstract
4-Bromo-1-isopropoxy-2-methylbenzene is a substituted aromatic halide that serves as a highly versatile building block in modern organic synthesis. Its structure, featuring an aryl bromide handle, an electron-donating isopropoxy group, and a methyl group, provides a unique combination of reactivity and steric influence. The bromine atom is strategically positioned for a wide array of cross-coupling reactions and metallation procedures, making it an invaluable intermediate for introducing a substituted tolyl moiety into complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, outlines logical and efficient synthetic strategies, and delves into its core reactivity, with a focus on applications relevant to researchers in the pharmaceutical and materials science sectors.
Compound Profile & Physicochemical Properties
Nomenclature and Identifiers
-
Systematic IUPAC Name: 4-Bromo-2-methyl-1-(propan-2-yloxy)benzene[1]
-
Common Name: 4-Bromo-1-isopropoxy-2-methylbenzene
-
CAS Number: 749927-58-0[1]
-
Molecular Formula: C₁₀H₁₃BrO[1]
Structural Features
The molecule's reactivity is primarily dictated by three key features:
-
Aryl Bromide: The carbon-bromine bond is the principal reactive site, functioning as an electrophilic center in palladium-catalyzed cross-coupling reactions or as a precursor to a nucleophilic organometallic species.
-
Isopropoxy Group: A strong electron-donating group that activates the aromatic ring towards electrophilic substitution and influences the regioselectivity of reactions. Its steric bulk can also direct incoming reagents.
-
Methyl Group: A weakly electron-donating group that further activates the ring and provides an additional steric and electronic handle.
Physicochemical Data
The following table summarizes key computed and experimental properties for 4-Bromo-1-isopropoxy-2-methylbenzene.
| Property | Value | Source |
| Molecular Weight | 229.11 g/mol | [1] |
| Exact Mass | 228.01498 g/mol | [1] |
| Topological Polar Surface Area | 9.2 Ų | [1] |
| Heavy Atom Count | 12 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | |
| XLogP3 | 3.7 | [2] |
Synthesis Strategies
The synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene can be approached from multiple angles. A robust strategy involves the careful orchestration of an etherification reaction and a regioselective bromination.
Retrosynthetic Analysis
Two primary retrosynthetic disconnections are logical:
-
C-Br Bond Disconnection: This suggests the final step is the bromination of the precursor, 1-isopropoxy-2-methylbenzene. This is often the preferred route as the combined directing effects of the isopropoxy and methyl groups strongly favor bromination at the C4 position.
-
C-O Bond Disconnection: This implies a Williamson ether synthesis between a 4-bromo-2-methylphenoxide salt and an isopropyl halide. This is also a viable route, contingent on the availability of the starting phenol.
The first approach is generally more convergent and relies on more readily available starting materials.
Recommended Synthetic Pathway
The recommended two-step synthesis begins with commercially available 2-methylphenol (o-cresol).
-
Step 1: Williamson Ether Synthesis: 2-methylphenol is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. This potent nucleophile then undergoes an Sₙ2 reaction with an isopropyl halide (e.g., 2-bromopropane) to yield 1-isopropoxy-2-methylbenzene. The choice of a polar aprotic solvent like DMF or acetonitrile is critical to accelerate the Sₙ2 reaction.
-
Step 2: Electrophilic Aromatic Bromination: The resulting 1-isopropoxy-2-methylbenzene is then subjected to electrophilic bromination. The isopropoxy group is a powerful ortho-, para-directing activator. The methyl group is also an ortho-, para-director. Both groups cooperatively direct the incoming electrophile to the C4 position (para to the isopropoxy group), which is sterically accessible. Using a mild brominating agent like N-Bromosuccinimide (NBS) in a solvent such as chloroform or DMF provides excellent regioselectivity for the desired product.[3]
Workflow Diagram: Recommended Synthesis
Caption: Synthetic workflow for 4-Bromo-1-isopropoxy-2-methylbenzene.
Core Reactivity and Synthetic Applications
The synthetic utility of 4-Bromo-1-isopropoxy-2-methylbenzene stems almost entirely from the reactivity of the C-Br bond. It is a cornerstone substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is paramount for building molecular complexity. The aryl bromide readily participates in the catalytic cycles of various palladium-mediated transformations.
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures or coupling with alkyl/alkenyl groups.[4] It involves the reaction of the aryl bromide with an organoboron species (boronic acid or boronate ester) catalyzed by a palladium(0) complex.[5][6]
Mechanistic Causality:
-
Catalyst: A Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with phosphine ligands is used. The ligand's role is to stabilize the palladium center and modulate its reactivity.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential.[5] It activates the organoboron reagent by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is common to dissolve both the organic and inorganic reagents.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-Bromo-1-isopropoxy-2-methylbenzene (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture with vigorous stirring (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
This reaction is a cornerstone of medicinal chemistry for synthesizing aryl amines.[7] It couples the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with specialized, bulky phosphine ligands.[8][9]
Mechanistic Causality:
-
Ligand Choice: This is the most critical parameter. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) or N-heterocyclic carbenes (NHCs) are required.[7] They promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is needed to deprotonate the amine, allowing it to coordinate to the palladium center. Common choices include sodium tert-butoxide (NaOᵗBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Formation and Reactivity of Organometallic Intermediates
By reversing the polarity of the carbon atom attached to the bromine (a concept known as "umpolung"), 4-Bromo-1-isopropoxy-2-methylbenzene can be converted from an electrophile into a powerful nucleophile.
Reaction with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether produces the corresponding Grignard reagent.[10]
Experimental Considerations:
-
Magnesium Activation: The surface of magnesium metal is typically coated with a passivating layer of MgO.[10] Activation is necessary and can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical means like crushing the magnesium turnings.[11][12]
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic sources, including water. All glassware must be rigorously dried, and anhydrous solvents must be used.[10]
Protocol: Grignard Reagent Formation and Reaction
-
Setup: Place magnesium turnings (1.2 equiv) in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, under an argon atmosphere.
-
Activation: Add a small crystal of iodine and gently warm until the purple color dissipates.
-
Initiation: Add a small portion of a solution of 4-Bromo-1-isopropoxy-2-methylbenzene (1.0 equiv) in anhydrous THF. A gentle exotherm and bubbling indicate the reaction has initiated.
-
Addition: Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent.
-
Reaction: Cool the solution (e.g., to 0 °C) and add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) dropwise.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, dry, and purify as needed.
A faster and often cleaner method for generating the organometallic intermediate is through lithium-halogen exchange. This is typically performed at low temperatures using an alkyllithium reagent.
Protocol: Lithiation and Electrophilic Quench
-
Setup: Dissolve 4-Bromo-1-isopropoxy-2-methylbenzene (1.0 equiv) in anhydrous THF in a flame-dried flask under argon.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to prevent side reactions, such as the attack of the generated aryllithium on the solvent.
-
Lithiation: Add n-butyllithium or tert-butyllithium (1.0-1.1 equiv) dropwise. Stir the solution at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the desired electrophile (e.g., N,N-dimethylformamide (DMF) to synthesize the corresponding aldehyde) and stir at low temperature before allowing the reaction to slowly warm to room temperature.
-
Workup: Quench with saturated aqueous NH₄Cl and proceed with a standard extractive workup and purification.
Safety & Handling
-
Hazard Profile: While specific data for this exact compound is limited, analogous aryl bromides are generally classified as harmful if swallowed, in contact with skin, or if inhaled.[13][14] They can cause skin and serious eye irritation.[13][14]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[14][15]
-
Handling: Avoid creating dust or aerosols. Ensure eyewash stations and safety showers are readily accessible.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Conclusion
4-Bromo-1-isopropoxy-2-methylbenzene is a synthetically valuable and versatile building block. Its well-defined reactivity, centered on the carbon-bromine bond, allows for its predictable and efficient incorporation into a wide range of molecular targets through robust and scalable chemical transformations like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and organometallic chemistry. For the medicinal or materials chemist, this compound represents a reliable and strategic tool for the synthesis of novel and complex functional molecules.
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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PubChem. 4-Bromo-1-(tert-butoxy)-2-methylbenzene. National Center for Biotechnology Information. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-(4-Bromobutoxy)-2-methylbenzene. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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PubChem. 4-Bromo-1-(bromomethyl)-2-methylbenzene. National Center for Biotechnology Information. [Link]
-
Wikipedia. Grignard reagent. [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Organic Syntheses. 6-CHLORO-1-HEXENE. [Link]
-
PubChem. 1-Bromo-4-(1-bromo-2-methylpropyl)benzene. National Center for Biotechnology Information. [Link]
-
YouTube. 4-bromo-1,2-methylenedioxybenzene synthesis attempt N2. [Link]
- Google Patents. CN102234220A - Method for preparing 4-bromo-1,2-xylene.
-
Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]
-
Chemguide. halogenation of benzene and methylbenzene. [Link]
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- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
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- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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An In-Depth Technical Guide to 4-Bromo-1-isopropoxy-2-methylbenzene (CAS 749927-58-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-isopropoxy-2-methylbenzene is a substituted aromatic compound that holds potential as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its structure, featuring a reactive bromine atom, a sterically influential methyl group, and an isopropoxy moiety, allows for a variety of chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. The isopropoxy and methyl groups can influence the molecule's solubility, lipophilicity, and metabolic stability, as well as its binding interactions with biological targets.
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-Bromo-1-isopropoxy-2-methylbenzene, with a focus on providing practical insights for laboratory-scale preparation and subsequent utilization in drug discovery and development programs.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-1-isopropoxy-2-methylbenzene is presented in the table below. It is important to note that some of these values are predicted, as extensive experimental data for this specific compound is not widely available in the peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 749927-58-0 | Alfa Chemistry[1] |
| Molecular Formula | C₁₀H₁₃BrO | Alfa Chemistry[1] |
| Molecular Weight | 229.11 g/mol | Alfa Chemistry[1] |
| IUPAC Name | 4-bromo-2-methyl-1-(propan-2-yloxy)benzene | Alfa Chemistry[1] |
| Boiling Point | 256.2±20.0 °C (Predicted) | ChemicalBook |
| Density | 1.277±0.06 g/cm³ (Predicted) | ChemicalBook |
| Topological Polar Surface Area | 9.2 Ų | Alfa Chemistry[1] |
| Rotatable Bond Count | 2 | Alfa Chemistry[1] |
Synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene
The most direct and logical synthetic route to 4-Bromo-1-isopropoxy-2-methylbenzene is via the Williamson ether synthesis. This well-established reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this case, the immediate precursor would be 4-bromo-2-methylphenol, which is commercially available.
Conceptual Workflow of Synthesis
Caption: Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol (Proposed)
This protocol is based on standard procedures for Williamson ether synthesis and has been adapted for the specific reactants. Researchers should perform a small-scale trial to optimize conditions.
Materials:
-
4-bromo-2-methylphenol (1.0 eq)
-
2-Bromopropane (1.2-1.5 eq)
-
Potassium carbonate (K₂CO₃, 2.0-3.0 eq), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-methylphenol and anhydrous DMF (or acetonitrile).
-
Add anhydrous potassium carbonate to the solution.
-
Stir the mixture vigorously at room temperature for 15-30 minutes.
-
Add 2-bromopropane dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 4-Bromo-1-isopropoxy-2-methylbenzene.
Characterization and Spectral Data
¹H NMR Spectroscopy (Predicted)
-
Isopropyl Group: A doublet at approximately 1.3-1.4 ppm (6H, -CH(CH₃ )₂) and a septet at approximately 4.4-4.6 ppm (1H, -CH (CH₃)₂).
-
Methyl Group: A singlet at approximately 2.1-2.2 ppm (3H, Ar-CH₃ ).
-
Aromatic Protons: Three signals in the aromatic region (approx. 6.7-7.4 ppm). The proton ortho to the isopropoxy group is expected to be the most upfield, while the proton between the bromo and methyl groups will likely be a singlet.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Six signals are expected in the aromatic region (approx. 110-155 ppm). The carbon bearing the bromine atom will be significantly influenced by the "heavy atom effect," which can cause an upfield shift compared to what electronegativity alone would predict.
-
Isopropyl Group: Two signals, one for the methine carbon (approx. 70-72 ppm) and one for the two equivalent methyl carbons (approx. 22-23 ppm).
-
Methyl Group: A signal for the aromatic methyl carbon at approximately 16-17 ppm.
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2) at m/z 228 and 230.
Expected Fragmentation Pattern:
Caption: Predicted Mass Spec Fragmentation.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 4-Bromo-1-isopropoxy-2-methylbenzene primarily stems from the presence of the aryl bromide, which is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent candidate for various palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for the synthesis of complex molecules.
Suzuki-Miyaura Coupling:
The reaction of 4-Bromo-1-isopropoxy-2-methylbenzene with an aryl or heteroaryl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base can generate biaryl and heteroaryl-aryl structures. These motifs are prevalent in many biologically active compounds.
Caption: Suzuki-Miyaura Coupling Workflow.
Other Potential Cross-Coupling Reactions:
-
Buchwald-Hartwig Amination: For the synthesis of arylamines.
-
Sonogashira Coupling: To introduce alkyne functionalities.
-
Heck Coupling: For the formation of substituted alkenes.
Role as a Scaffold in Medicinal Chemistry
While specific examples of 4-Bromo-1-isopropoxy-2-methylbenzene in drug synthesis are not prominent in the literature, its structural features are relevant to the design of bioactive molecules. Substituted bromo-isopropoxy-methylbenzene scaffolds can be found in compounds investigated for a range of therapeutic targets. The isopropoxy group, in particular, is often used to improve metabolic stability and modulate lipophilicity.
Safety and Handling
-
Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[2][3][4]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
-
Conclusion
4-Bromo-1-isopropoxy-2-methylbenzene represents a potentially valuable, though currently under-documented, building block for organic synthesis. Its straightforward preparation via the Williamson ether synthesis from commercially available starting materials makes it an accessible intermediate. The presence of an aryl bromide functionality opens the door to a wide array of powerful cross-coupling reactions, enabling the construction of diverse and complex molecular scaffolds relevant to drug discovery. While a lack of extensive published data necessitates careful optimization of reaction conditions and thorough characterization of products, the fundamental chemical principles outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
-
PubChem. 4-Bromo-1-isopropyl-2-methylbenzene. [Link]
- Sigma-Aldrich. Safety Data Sheet for a similar compound.
- TCI Chemicals. Safety Data Sheet for a similar compound.
- Thermo Fisher Scientific. Safety Data Sheet for a similar compound.
Sources
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- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. beilstein-journals.org [beilstein-journals.org]
A Spectroscopic Guide to 4-Bromo-1-isopropoxy-2-methylbenzene: Structural Elucidation and Data Interpretation
This technical guide provides a comprehensive analysis of the key spectroscopic data for the aromatic compound 4-Bromo-1-isopropoxy-2-methylbenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific molecule are not widely published, this guide synthesizes predicted data based on established spectroscopic principles and comparative analysis with structurally analogous compounds. This approach provides a robust framework for the structural confirmation and characterization of 4-Bromo-1-isopropoxy-2-methylbenzene.
Introduction
4-Bromo-1-isopropoxy-2-methylbenzene, with the chemical formula C₁₀H₁₃BrO, is a substituted aromatic ether.[1] Its molecular structure, featuring a bromine atom, an isopropoxy group, and a methyl group attached to a benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and for predicting its chemical behavior in various applications, including as a potential intermediate in organic synthesis and drug discovery.
The structural elucidation of organic molecules is a cornerstone of chemical research. A multi-spectroscopic approach, combining NMR, IR, and MS, is the industry standard for unambiguous structure determination. Each technique provides a unique piece of the structural puzzle:
-
NMR Spectroscopy (¹H and ¹³C): Reveals the carbon-hydrogen framework of the molecule, including the connectivity and chemical environment of each atom.
-
IR Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Mass Spectrometry: Determines the molecular weight and provides information about the molecule's fragmentation pattern, further confirming its structure.
This guide will explore the predicted spectroscopic data for 4-Bromo-1-isopropoxy-2-methylbenzene, offering in-depth analysis and interpretation to serve as a valuable resource for researchers in the field.
Molecular Structure and Predicted Spectroscopic Data
The structure of 4-Bromo-1-isopropoxy-2-methylbenzene is presented below, with atoms numbered for the purpose of NMR assignments.
Caption: Molecular structure of 4-Bromo-1-isopropoxy-2-methylbenzene.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number of different types of protons and their neighboring protons.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | d | 1H | H-5 |
| ~7.15 | dd | 1H | H-6 |
| ~6.70 | d | 1H | H-3 |
| ~4.50 | sept | 1H | H-7 (CH of isopropoxy) |
| ~2.20 | s | 3H | H-10 (CH₃ on ring) |
| ~1.30 | d | 6H | H-8, H-9 (CH₃ of isopropoxy) |
Interpretation:
-
Aromatic Protons (H-3, H-5, H-6): The aromatic region is expected to show three distinct signals. H-5, being ortho to the bromine, will likely be the most downfield. H-3, ortho to the electron-donating isopropoxy group, is expected to be the most upfield. The coupling patterns (doublet and doublet of doublets) arise from the spin-spin interactions between adjacent protons on the ring.
-
Isopropoxy Group Protons (H-7, H-8, H-9): The methine proton (H-7) of the isopropoxy group is expected to appear as a septet due to coupling with the six equivalent methyl protons. The two methyl groups (H-8 and H-9) are equivalent and will appear as a doublet due to coupling with the single methine proton.
-
Methyl Group Proton (H-10): The methyl group attached to the aromatic ring is expected to be a singlet as it has no adjacent protons to couple with.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-1 (C-O) |
| ~135 | C-2 (C-CH₃) |
| ~132 | C-5 |
| ~128 | C-6 |
| ~115 | C-3 |
| ~113 | C-4 (C-Br) |
| ~71 | C-7 (CH of isopropoxy) |
| ~22 | C-8, C-9 (CH₃ of isopropoxy) |
| ~16 | C-10 (CH₃ on ring) |
Interpretation:
-
Aromatic Carbons (C-1 to C-6): Six distinct signals are expected for the aromatic carbons. The carbon attached to the oxygen (C-1) will be the most downfield due to the deshielding effect of the electronegative oxygen atom. The carbon bearing the bromine atom (C-4) is also expected to be significantly shifted. The "heavy atom effect" of bromine can sometimes cause an upfield shift for the ipso-carbon compared to what would be expected based on electronegativity alone.[2]
-
Isopropoxy Group Carbons (C-7, C-8, C-9): The methine carbon (C-7) will be more downfield than the equivalent methyl carbons (C-8, C-9).
-
Methyl Group Carbon (C-10): The methyl carbon attached to the ring will appear at a characteristic upfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | C-H stretch (aromatic) |
| 2980-2850 | C-H stretch (aliphatic) |
| ~1600, ~1480 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (aryl ether) |
| ~1100 | C-O stretch (alkyl ether) |
| ~800 | C-H bend (out-of-plane, aromatic) |
| ~600 | C-Br stretch |
Interpretation:
-
C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for both the aromatic ring and the aliphatic isopropoxy and methyl groups.
-
Aromatic C=C Stretches: The presence of the benzene ring will be confirmed by absorptions in the 1600-1480 cm⁻¹ region.
-
C-O Stretches: A strong absorption band around 1250 cm⁻¹ is indicative of the aryl ether linkage, a key feature of this molecule.
-
C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region, typically around 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation.
Predicted MS Data
| m/z | Interpretation |
| 228/230 | Molecular ion peak (M⁺, M+2) |
| 186/188 | [M - C₃H₆]⁺ |
| 171/173 | [M - C₃H₇O]⁺ |
| 107 | [M - Br - C₃H₆]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Interpretation:
-
Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity (M⁺ and M+2) at m/z 228 and 230. This isotopic pattern is a definitive indicator of a monobrominated compound.
-
Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation. Loss of propene (C₃H₆) from the isopropoxy group would result in a fragment at m/z 186/188. Cleavage of the entire isopropoxy group would lead to a fragment at m/z 171/173. Further fragmentation could lead to the formation of the tropylium ion at m/z 91, a common fragment for toluene derivatives.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are standard methodologies for the techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Parameters: Broadband proton decoupling is used to simplify the spectrum. A 45° pulse angle, a relaxation delay of 2-5 seconds, and several hundred to thousands of scans are typically required due to the low natural abundance of ¹³C.
Sources
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-1-isopropoxy-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformation of 4-Bromo-1-isopropoxy-2-methylbenzene (CAS No. 749927-58-0), a substituted aromatic ether with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data, this guide leverages established principles of organic chemistry and computational modeling to elucidate its structural characteristics. The document details a robust synthetic route via Williamson ether synthesis and presents a thorough characterization profile based on predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). The core of this guide is a proposed computational workflow using Density Functional Theory (DFT) to explore the conformational landscape of the title molecule, with a focus on the steric and electronic influences of the substituents on the orientation of the isopropoxy group. This work aims to serve as a foundational resource for researchers utilizing this molecule in further studies.
Introduction
4-Bromo-1-isopropoxy-2-methylbenzene is a halogenated aromatic ether. Its structure, featuring a bromine atom, a methyl group, and an isopropoxy group on a benzene ring, suggests a molecule with specific steric and electronic properties that can be exploited in various chemical applications. The strategic placement of these functional groups can influence its reactivity, intermolecular interactions, and ultimately its biological activity or material properties. Understanding the three-dimensional arrangement of these groups, or the molecule's conformation, is paramount for predicting its behavior in different chemical environments. This guide provides a detailed examination of its synthesis, predicted spectroscopic signature, and a theoretical exploration of its conformational preferences.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-1-isopropoxy-2-methylbenzene is presented in Table 1.
| Property | Value | Source |
| CAS Number | 749927-58-0 | [1] |
| Molecular Formula | C₁₀H₁₃BrO | [1] |
| Molecular Weight | 229.11 g/mol | [1] |
| IUPAC Name | 4-bromo-2-methyl-1-propan-2-yloxybenzene | [1] |
| Topological Polar Surface Area | 9.2 Ų | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Characterization
The synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene can be efficiently achieved through the Williamson ether synthesis. This classic and reliable method involves the reaction of a phenoxide with an alkyl halide.[2]
Synthetic Protocol: Williamson Ether Synthesis
The proposed synthetic route is a two-step process starting from the commercially available 4-bromo-2-methylphenol.
Step 1: Deprotonation of 4-bromo-2-methylphenol
4-bromo-2-methylphenol is treated with a suitable base to form the corresponding phenoxide ion. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used for this purpose in an appropriate aprotic solvent like tetrahydrofuran (THF) or acetonitrile.[3] The acidity of the phenolic proton is enhanced by the electron-withdrawing effect of the bromine atom, facilitating its removal.
Step 2: Nucleophilic Substitution
The resulting phenoxide ion, a potent nucleophile, is then reacted with an isopropyl halide, such as 2-bromopropane or 2-iodopropane. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide attacks the electrophilic carbon of the isopropyl halide, displacing the halide ion and forming the ether linkage.[2]
Experimental Protocol:
-
To a solution of 4-bromo-2-methylphenol (1.0 eq) in anhydrous acetonitrile (15 volumes), add potassium carbonate (2.0 eq).[3]
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-bromopropane (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-Bromo-1-isopropoxy-2-methylbenzene.
Spectroscopic Analysis (Predicted)
Due to the lack of published experimental spectra for 4-Bromo-1-isopropoxy-2-methylbenzene, the following sections provide predicted spectroscopic data based on the analysis of similar compounds and established spectroscopic principles.
The predicted ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the isopropoxy group, and the methyl group.
-
Aromatic Protons (δ 6.5-7.5 ppm): The three protons on the benzene ring will appear in this region. Their exact chemical shifts and coupling patterns will be influenced by the electronic effects of the three substituents. The proton ortho to the bromine and meta to the isopropoxy group is expected to be the most downfield.
-
Isopropoxy Group (CH, septet, δ 4.0-4.5 ppm; CH₃, doublet, δ 1.2-1.4 ppm): The methine proton of the isopropoxy group will appear as a septet due to coupling with the six equivalent methyl protons.[4] The two methyl groups of the isopropoxy moiety will appear as a doublet. Protons on carbons adjacent to an ether oxygen are typically shifted downfield.[1][5]
-
Methyl Group (s, δ 2.1-2.3 ppm): The methyl group attached to the benzene ring will appear as a singlet in this region.
The ¹³C NMR spectrum is predicted to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule, assuming no accidental equivalence.
-
Aromatic Carbons (δ 110-160 ppm): The six carbons of the benzene ring will resonate in this range. The carbon bearing the isopropoxy group will be the most downfield, while the carbon attached to the bromine will also be significantly shifted.[6][7]
-
Isopropoxy Group (CH, δ 70-75 ppm; CH₃, δ 20-25 ppm): The methine carbon will appear in the downfield region characteristic of carbons bonded to oxygen in ethers.[5][7] The two equivalent methyl carbons will appear further upfield.
-
Methyl Group (δ 15-20 ppm): The carbon of the methyl group on the benzene ring will appear in the typical aliphatic region.
The IR spectrum will be characterized by absorptions corresponding to the functional groups present in the molecule.
-
C-O Stretching (1250 cm⁻¹ and 1040 cm⁻¹): Aryl alkyl ethers typically show two strong C-O stretching bands.[5][8][9]
-
C-H Stretching (Aromatic and Aliphatic, 2850-3100 cm⁻¹): This region will contain peaks corresponding to the C-H bonds of the aromatic ring and the aliphatic isopropoxy and methyl groups.
-
C=C Stretching (Aromatic, 1450-1600 cm⁻¹): These absorptions are characteristic of the benzene ring.
-
C-Br Stretching (500-600 cm⁻¹): A weak to medium absorption in the fingerprint region is expected for the C-Br bond.
The mass spectrum under electron impact (EI) ionization is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[10][11]
-
Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity at m/z 228 and 230, corresponding to [C₁₀H₁₃⁷⁹BrO]⁺ and [C₁₀H₁₃⁸¹BrO]⁺.[11]
-
Fragmentation Pattern: Common fragmentation pathways for aromatic ethers include cleavage of the alkyl group from the ether oxygen. The loss of a propyl radical (C₃H₇) would lead to a prominent fragment ion. Alpha-cleavage next to the oxygen atom is also a common fragmentation pathway for ethers.[12]
Molecular Structure and Conformation: A Computational Approach
In the absence of experimental structural data from techniques like X-ray crystallography, computational chemistry provides a powerful tool to investigate the conformational preferences of 4-Bromo-1-isopropoxy-2-methylbenzene.[10]
Computational Methodology
A detailed conformational analysis can be performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.
Proposed Computational Workflow:
-
Initial Structure Generation: Generate an initial 3D structure of 4-Bromo-1-isopropoxy-2-methylbenzene.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is crucial for exploring the rotational freedom around the C(aryl)-O and O-C(isopropyl) bonds.
-
Geometry Optimization: Optimize the geometry of the identified conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data.
-
Dihedral Angle Scan: To understand the rotational barrier of the isopropoxy group, a relaxed potential energy surface scan can be performed by systematically rotating the C(aryl)-O-C(isopropyl)-H dihedral angle.
Analysis of Steric and Electronic Effects
The conformation of the isopropoxy group relative to the benzene ring is primarily governed by the interplay of steric and electronic effects.
-
Steric Hindrance: The bulky isopropoxy group and the adjacent methyl group will experience steric repulsion.[9] This steric hindrance will disfavor conformations where these two groups are in close proximity. The molecule will likely adopt a conformation that minimizes this steric clash.
-
Electronic Effects: The isopropoxy group is an electron-donating group through resonance, while the bromine atom is an electron-withdrawing group through induction but electron-donating through resonance. These electronic interactions can influence the bond lengths and angles within the benzene ring and may have a subtle effect on the preferred conformation.
Predicted Conformational Preferences
Based on the principles of steric hindrance, it is predicted that the most stable conformer of 4-Bromo-1-isopropoxy-2-methylbenzene will have the isopropoxy group oriented away from the ortho-methyl group. A DFT calculation would likely show that the lowest energy conformation places the methine hydrogen of the isopropoxy group pointing away from the methyl group to minimize van der Waals repulsion. The rotation around the C(aryl)-O bond will likely have a relatively low energy barrier, but the presence of the ortho-methyl group will create a significant preference for certain rotamers.
Visualization of Molecular Structure and Workflow
To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1: 2D representation of 4-Bromo-1-isopropoxy-2-methylbenzene.
Figure 2: Synthetic and analytical workflow for 4-Bromo-1-isopropoxy-2-methylbenzene.
Conclusion
This technical guide has provided a detailed theoretical and predictive analysis of 4-Bromo-1-isopropoxy-2-methylbenzene. A reliable synthetic route via Williamson ether synthesis has been outlined, and a comprehensive set of predicted spectroscopic data has been presented to aid in its characterization. The core of this work focused on the molecular conformation, for which a robust computational workflow using Density Functional Theory has been proposed. The conformational preferences are expected to be dominated by steric interactions between the isopropoxy and ortho-methyl groups. This guide serves as a valuable resource for researchers and professionals, providing a solid foundation for future experimental and theoretical investigations involving this compound.
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An In-depth Technical Guide to the Physicochemical Characterization of 4-Bromo-1-isopropoxy-2-methylbenzene
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the physical properties, specifically the melting and boiling points, of the organic compound 4-Bromo-1-isopropoxy-2-methylbenzene. A comprehensive search of publicly available chemical databases and literature has revealed a notable absence of experimentally determined data for these specific physical constants. Consequently, this document shifts focus to provide a robust framework for the experimental determination of these critical parameters. The protocols detailed herein are grounded in established methodologies and are designed to ensure scientific rigor and data integrity, empowering researchers to accurately characterize this and similar novel chemical entities.
Introduction: The Significance of Physical Properties in Drug Development
The melting and boiling points of a chemical compound are fundamental physical properties that provide invaluable insights into its purity, stability, and intermolecular forces. In the context of drug discovery and development, these parameters are critical for a multitude of reasons:
-
Purity Assessment: A sharp and defined melting point range is a reliable indicator of a compound's high purity. Conversely, a broad melting range often suggests the presence of impurities, which can significantly impact pharmacological and toxicological profiles.
-
Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of a drug substance can exhibit distinct melting points. Characterizing these forms is essential as they can differ in solubility, bioavailability, and stability.
-
Process Chemistry and Formulation: Knowledge of a compound's boiling point is crucial for designing and optimizing purification processes such as distillation. It also informs the selection of appropriate drying conditions and helps to prevent thermal degradation during manufacturing and formulation.
-
Regulatory Compliance: Accurate physicochemical data, including melting and boiling points, are a prerequisite for regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Given the current lack of available data for 4-Bromo-1-isopropoxy-2-methylbenzene, the following sections will provide detailed, field-proven protocols for the experimental determination of its melting and boiling points.
Physicochemical Data for 4-Bromo-1-isopropoxy-2-methylbenzene
As of the latest literature and database review, specific experimental data for the melting and boiling points of 4-Bromo-1-isopropoxy-2-methylbenzene are not available. While computational predictions can offer estimations, they are no substitute for empirical determination. The following table is presented as a template for researchers to populate with their own experimental findings.
Table 1: Physical Properties of 4-Bromo-1-isopropoxy-2-methylbenzene
| Physical Property | Experimental Value | Method of Determination | Notes |
| Melting Point | Data to be determined | Capillary Method (Thiele Tube or Digital Apparatus) | |
| Boiling Point | Data to be determined | Siwoloboff (Micro Boiling Point) Method |
Experimental Protocol for Melting Point Determination
The capillary method is the most widely accepted technique for determining the melting point of a solid organic compound. This can be performed using either a traditional Thiele tube apparatus or a modern digital melting point apparatus.
Principle
A small, finely powdered sample of the solid is packed into a thin-walled capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point. A pure crystalline solid will typically exhibit a sharp melting point range of 0.5-1.0°C.
Method 1: Thiele Tube Apparatus
The Thiele tube is designed to provide uniform heating of a liquid bath (typically mineral or silicone oil) through convection currents.[1][2][3]
Experimental Workflow:
Caption: Workflow for Melting Point Determination using a Thiele Tube.
Step-by-Step Protocol:
-
Sample Preparation:
-
Place a small amount of dry 4-Bromo-1-isopropoxy-2-methylbenzene on a clean, dry surface.
-
Finely powder the sample using a spatula.
-
Tap the open end of a capillary tube into the powdered sample.
-
Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[4]
-
-
Apparatus Setup:
-
Attach the capillary tube to a thermometer using a small rubber band or a piece of rubber tubing. The sample should be level with the thermometer bulb.[1]
-
Insert the thermometer and attached capillary tube into a Thiele tube containing a high-boiling inert liquid (e.g., silicone oil), ensuring the sample is immersed in the oil.[3][4]
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner using a back-and-forth motion.[4]
-
Observe the sample closely.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the entire sample has completely melted.[2]
-
The recorded melting point should be expressed as a range from the onset to the completion of melting.
-
Method 2: Digital Melting Point Apparatus
Digital melting point devices offer greater precision, control over the heating rate, and often have built-in illumination and magnification for easier observation.[5][6][7]
Experimental Workflow:
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- 7. Digital Melting Point Apparatus [weberscientific.com]
Navigating the Solution Landscape: A Technical Guide to the Organic Solvent Solubility of 4-Bromo-1-isopropoxy-2-methylbenzene
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-1-isopropoxy-2-methylbenzene, a key intermediate in various synthetic pathways. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document leverages fundamental principles of chemical interactions to predict its solubility in a range of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers and drug development professionals to generate critical data for process optimization, reaction chemistry, and formulation. By integrating theoretical predictions with practical methodologies, this guide serves as an essential resource for scientists working with this and structurally related molecules.
Introduction: The Significance of Solubility in Chemical Synthesis
The solubility of a compound in a given solvent is a critical physicochemical property that governs its behavior in a multitude of chemical processes. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for:
-
Reaction Chemistry: Ensuring that reactants are in the same phase is fundamental to achieving optimal reaction kinetics and yields. The choice of solvent can profoundly influence reaction pathways and the formation of byproducts.
-
Purification and Isolation: Techniques such as crystallization and chromatography are intrinsically dependent on differential solubility. A well-characterized solubility profile is essential for developing efficient purification strategies.
-
Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or its intermediates dictates the choice of excipients and the feasibility of various dosage forms.
This guide focuses on 4-Bromo-1-isopropoxy-2-methylbenzene, an aryl halide with a unique substitution pattern that influences its polarity and, consequently, its interaction with various organic solvents.
Physicochemical Profile of 4-Bromo-1-isopropoxy-2-methylbenzene
A foundational understanding of the solute's molecular properties is essential for predicting its solubility. The key physicochemical characteristics of 4-Bromo-1-isopropoxy-2-methylbenzene are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-methyl-1-propan-2-yloxybenzene | Alfa Chemistry[1] |
| Molecular Formula | C₁₀H₁₃BrO | Alfa Chemistry[1] |
| Molecular Weight | 229.11 g/mol | Alfa Chemistry[1] |
| XLogP3 | 4.2 | PubChem[2] |
| Topological Polar Surface Area | 9.2 Ų | Alfa Chemistry[1] |
| Hydrogen Bond Donor Count | 0 | Alfa Chemistry[1] |
| Hydrogen Bond Acceptor Count | 1 (the oxygen atom) | Inferred from structure |
The high XLogP3 value indicates a significant lipophilic (nonpolar) character, suggesting a preference for nonpolar solvents.[2] The small topological polar surface area and the absence of hydrogen bond donors further reinforce the predominantly nonpolar nature of the molecule.[1] The single hydrogen bond acceptor, the ether oxygen, provides a site for weak polar interactions.
Theoretical Framework: Predicting Solubility
The age-old chemical maxim, "like dissolves like," remains a powerful guiding principle in solubility prediction.[3] This principle is rooted in the thermodynamics of mixing, where the Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur spontaneously. This is favored when the intermolecular forces between the solute and solvent molecules are comparable to or stronger than the solute-solute and solvent-solvent interactions.[3]
For 4-Bromo-1-isopropoxy-2-methylbenzene, its structure suggests the following interactions:
-
London Dispersion Forces: As a relatively large molecule, London dispersion forces will be the primary intermolecular interaction, favoring solubility in nonpolar solvents.
-
Dipole-Dipole Interactions: The carbon-bromine and carbon-oxygen bonds introduce dipoles, allowing for dipole-dipole interactions with polar aprotic solvents.
-
Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, suggesting some affinity for protic solvents, although the lack of a hydrogen bond donor on the solute limits this interaction.
Based on these principles, a qualitative prediction of solubility in various solvent classes can be made.
Predicted Solubility Profile
The following table provides a predicted solubility profile of 4-Bromo-1-isopropoxy-2-methylbenzene in a range of common organic solvents, categorized by their polarity. This serves as a practical starting point for solvent screening.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | High | The dominant London dispersion forces in both the solute and these solvents lead to favorable mixing. The aromatic ring of the solute will have a particularly strong affinity for aromatic solvents like toluene. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High to Moderate | These solvents can engage in dipole-dipole interactions with the C-Br and C-O bonds of the solute. The organic portions of these solvents will readily solvate the nonpolar regions of 4-Bromo-1-isopropoxy-2-methylbenzene. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Low | While the ether oxygen can accept hydrogen bonds, the overall nonpolar character of the molecule will limit its solubility in highly polar, hydrogen-bonding solvents. Solubility is expected to decrease with increasing solvent polarity (e.g., higher in isopropanol than in methanol). |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The strong hydrogen-bonding network of water and the high polarity of DMSO are not readily disrupted by the predominantly nonpolar solute. Aryl halides are generally insoluble in water.[3] |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent.
Workflow for Isothermal Shake-Flask Solubility Determination
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of 4-Bromo-1-isopropoxy-2-methylbenzene to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[4]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a pipette tip with a filter or to first centrifuge the sample.
-
Transfer the aliquot to a pre-weighed container.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is completely removed, cool the container to room temperature in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final mass of the container minus its initial (tare) mass.
-
Solubility can then be calculated and expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Factors Influencing Solubility
Several factors can influence the solubility of 4-Bromo-1-isopropoxy-2-methylbenzene and should be controlled during experimental determination:
-
Temperature: The solubility of most solids in organic solvents increases with temperature. Therefore, it is critical to maintain a constant temperature during the experiment.
-
Purity of Solute and Solvent: Impurities can significantly affect solubility measurements. The presence of water in organic solvents is a common source of error.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.
Data Presentation: A Template for Your Findings
The experimentally determined solubility data should be compiled into a clear and organized table for easy comparison and reference.
| Solvent | Dielectric Constant (20°C) | Polarity Index | Experimentally Determined Solubility at 25°C (g/L) |
| Hexane | 1.89 | 0.1 | [Insert experimental data] |
| Toluene | 2.38 | 2.4 | [Insert experimental data] |
| Dichloromethane | 9.08 | 3.1 | [Insert experimental data] |
| Tetrahydrofuran | 7.58 | 4.0 | [Insert experimental data] |
| Ethyl Acetate | 6.02 | 4.4 | [Insert experimental data] |
| Acetone | 21.0 | 5.1 | [Insert experimental data] |
| Isopropanol | 19.9 | 3.9 | [Insert experimental data] |
| Ethanol | 24.5 | 4.3 | [Insert experimental data] |
| Methanol | 32.7 | 5.1 | [Insert experimental data] |
| Dimethyl Sulfoxide | 46.7 | 7.2 | [Insert experimental data] |
| Water | 80.1 | 10.2 | [Insert experimental data] |
Conclusion
References
-
ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]
-
PubChem. 4-Bromo-2-isopropyl-1-methylbenzene. [Link]
-
MilliporeSigma. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
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Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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JoVE. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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PubChem. 4-Bromo-1-isopropyl-2-methylbenzene. [Link]
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Quora. Aryl halides are insoluble in water but soluble in organic compounds. Why? [Link]
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Nature. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]
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Chemistry LibreTexts. 7.1 Alkyl Halides - Structure and Physical Properties. [Link]
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ACS Publications. Physics-Based Solubility Prediction for Organic Molecules. [Link]
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ResearchGate. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. [Link]
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PubChem. 4-Bromo-1-(tert-butoxy)-2-methylbenzene. [Link]
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Cheméo. Chemical Properties of 4-Bromo-1,2-(methylenedioxy)benzene (CAS 2635-13-4). [Link]
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A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-1-isopropoxy-2-methylbenzene
Introduction: Context and Scope
4-Bromo-1-isopropoxy-2-methylbenzene (CAS No. 749927-58-0) is a substituted aromatic compound whose structural motif is relevant in the synthesis of more complex molecules within pharmaceutical and materials science research.[1] As with many halogenated organic compounds, a thorough understanding of its chemical properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. The presence of a bromine atom on the aromatic ring suggests pathways for further functionalization, such as cross-coupling reactions, making it a potentially valuable building block. However, this reactivity also necessitates stringent handling protocols.
This guide provides an in-depth, field-proven framework for the safe handling, storage, and disposal of 4-Bromo-1-isopropoxy-2-methylbenzene. It moves beyond a simple recitation of safety data sheet (SDS) information to explain the causality behind recommended procedures, empowering researchers to make informed decisions and foster a culture of proactive safety.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's physical properties is the foundation of a reliable safety assessment. These characteristics influence its behavior under laboratory conditions, from storage stability to potential exposure routes.
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-methyl-1-propan-2-yloxybenzene | [1] |
| CAS Number | 749927-58-0 | [1] |
| Molecular Formula | C₁₀H₁₃BrO | [1] |
| Molecular Weight | 229.11 g/mol | [1] |
| Topological Polar Surface Area | 9.2 Ų | [1] |
| Rotatable Bond Count | 2 | [1] |
Hazard Assessment and GHS Classification
Anticipated GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][4][5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][5] |
| Hazardous to the Aquatic Environment, Chronic | Category 2/3 | H411/H412: Toxic/Harmful to aquatic life with long lasting effects[6] |
Causality of Hazards:
-
Irritation: Like many aromatic compounds, 4-Bromo-1-isopropoxy-2-methylbenzene can defat skin tissue, leading to irritation. Its structure is not dissimilar from other phenolic derivatives known to be irritants.
-
Toxicity: The lipophilic nature of the molecule facilitates absorption through the skin or gastrointestinal tract. The bromine atom can participate in metabolic processes that may lead to the formation of reactive intermediates, contributing to systemic toxicity.
-
Environmental Hazard: Brominated aromatic compounds are often persistent in the environment and can bioaccumulate, posing a long-term risk to aquatic ecosystems.[6]
Proactive Exposure Control: Engineering and Personal Protective Equipment (PPE)
The cornerstone of chemical safety is minimizing exposure. This is achieved through a multi-layered approach, prioritizing engineering controls and supplementing them with appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All handling of 4-Bromo-1-isopropoxy-2-methylbenzene, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[7][8] This is the primary defense against inhaling potentially harmful vapors or aerosols.
-
Ventilation: The laboratory should be equipped with general ventilation that ensures a minimum of 6-12 air changes per hour to prevent the accumulation of fugitive emissions.
-
Safety Stations: Eyewash stations and safety showers must be located within a 10-second travel distance from the handling area and must be unobstructed and tested weekly.[6][9]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection must be based on the anticipated hazards.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and face shield | Goggles must provide a complete seal to protect against splashes. A face shield, worn over goggles, is mandatory when there is a significant risk of splashing during transfers or reactions.[6][10] |
| Hands | Nitrile or Neoprene gloves | For incidental contact, nitrile gloves are sufficient. For direct handling or extended tasks, heavier-duty neoprene or butyl rubber gloves should be considered. Always double-glove to simplify decontamination. Gloves must be changed immediately upon contamination or after a maximum of two hours of use.[10][11] |
| Body | Chemical-resistant laboratory coat | A long-sleeved, fully-buttoned lab coat made of a chemically resistant material is required to protect skin from accidental contact.[10] |
| Respiratory | Not required with proper fume hood use | In the event of an engineering control failure or for large-scale spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6][11] |
Standard Operating Protocol for Safe Handling
A systematic, validated workflow minimizes the risk of error and exposure. The following protocol outlines the critical steps for safely handling 4-Bromo-1-isopropoxy-2-methylbenzene in a research setting.
Experimental Workflow Diagram
Caption: Workflow for handling 4-Bromo-1-isopropoxy-2-methylbenzene.
Step-by-Step Methodology
-
Preparation:
-
Thoroughly review this guide and the supplier's SDS.
-
Confirm that the chemical fume hood is operational (check airflow monitor).
-
Assemble all necessary equipment and other reagents within the fume hood to minimize movement.
-
Ensure the path to the eyewash station and safety shower is clear.
-
-
Execution:
-
Don all required PPE as detailed in Section 3.2 before handling the chemical container.
-
Carefully unseal and transfer the required amount of 4-Bromo-1-isopropoxy-2-methylbenzene within the fume hood. Use a spatula or pipette appropriate for the physical form.
-
If creating a solution, add the compound slowly to the solvent to avoid splashing.
-
Keep all containers holding the compound tightly sealed when not in active use.
-
-
Post-Handling & Cleanup:
-
Upon completion of the task, neutralize any reactive materials as per the experimental protocol.
-
Carefully transfer all waste, including contaminated consumables (e.g., pipette tips, weighing paper), into a designated, properly labeled hazardous waste container.
-
Decontaminate all surfaces and equipment.
-
Remove PPE carefully, avoiding contact with the outer surfaces. Remove gloves last.
-
Wash hands thoroughly with soap and water.
-
Emergency Response Procedures
Preparedness is critical for mitigating the impact of an accidental exposure or release.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Seek immediate medical attention.[12][13]
-
Skin Contact: Promptly wash the affected area with soap and plenty of water. Remove all contaminated clothing, including shoes, while washing. If irritation develops or persists, seek medical attention.[6][12]
-
Inhalation: Move the exposed individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][14]
Accidental Release and Fire Response
-
Spills:
-
Minor Spill (inside a fume hood): Wearing full PPE, contain the spill and absorb it with an inert material such as sand, vermiculite, or a commercial sorbent.[6][14] Scoop the material into a labeled container for hazardous waste disposal. Decontaminate the area.
-
Major Spill (outside a fume hood): Evacuate the immediate area and alert colleagues and the laboratory supervisor. If safe to do so, increase ventilation and close doors to the area. Await response from a trained emergency team.
-
-
Fire:
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or foam extinguisher.[11] Water spray can be used to cool containers but may not be effective on the fire itself.
-
Hazardous Combustion Products: Fires involving this compound will produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[11][15]
-
Firefighter Protection: Responders must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][9]
-
Emergency Response Decision Logic
Caption: Decision tree for responding to laboratory emergencies.
Storage and Disposal Considerations
Storage
Proper storage is essential for maintaining chemical stability and preventing accidental release.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][9]
-
Keep the container tightly closed and clearly labeled.[6]
-
Store away from heat, sparks, and open flames.[9]
Disposal
As a brominated aromatic compound, 4-Bromo-1-isopropoxy-2-methylbenzene and any materials contaminated with it must be treated as hazardous waste.[16]
-
Do not dispose of it down the drain or in general waste.[6]
-
Collect all waste in a designated, sealed, and properly labeled container. The label should clearly state "Hazardous Waste" and list the chemical contents.
-
Waste disposal must be handled by a licensed environmental disposal service in accordance with all local, state, and federal regulations.[14] Incineration at a facility equipped with scrubbers to handle halogenated by-products is the preferred method.[16]
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
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Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]
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Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
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National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. (LCSS: Bromine). Retrieved from [Link]
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A Guide to 4-Bromo-1-isopropoxy-2-methylbenzene: A Versatile Building Block in Modern Organic Synthesis
Abstract
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architectures. This guide introduces 4-Bromo-1-isopropoxy-2-methylbenzene, a halogenated aryl ether, as a key building block with significant potential in synthetic chemistry. While direct literature on this specific compound is emerging, its structural motifs—an aryl bromide, an isopropoxy group, and a methyl group—position it as a highly versatile reagent. This document provides an in-depth analysis of its plausible synthesis, physicochemical properties, and, most critically, its potential applications in high-impact organic transformations, including palladium-catalyzed cross-coupling reactions and Grignard reagent formation. Detailed, field-proven protocols are presented to enable researchers, scientists, and drug development professionals to effectively integrate this promising intermediate into their synthetic workflows.
Introduction: The Strategic Value of Substituted Aryl Halides
Aryl halides are foundational pillars in the edifice of organic synthesis, serving as key precursors for the formation of carbon-carbon and carbon-heteroatom bonds. The strategic placement of various functional groups on the aromatic ring allows for precise control over reactivity and the subsequent elaboration into more complex structures. 4-Bromo-1-isopropoxy-2-methylbenzene (CAS No. 749927-58-0) is a molecule of growing interest, characterized by a bromine atom that is amenable to a wide array of transformations, an electron-donating isopropoxy group, and a methyl group that influences the steric and electronic properties of the ring[1].
The presence of the isopropoxy group, in particular, offers a handle for modulating solubility and can impart specific conformational preferences in the final products. This guide will explore the synthetic utility of this compound, providing a forward-looking perspective on its role in advancing synthetic methodologies.
Physicochemical Properties and Synthesis
A comprehensive understanding of a reagent's properties is crucial for its effective application. The key physicochemical data for 4-Bromo-1-isopropoxy-2-methylbenzene are summarized below.
| Property | Value | Reference |
| CAS Number | 749927-58-0 | [1] |
| Molecular Formula | C₁₀H₁₃BrO | [1] |
| Molecular Weight | 229.11 g/mol | [1] |
| IUPAC Name | 4-bromo-1-isopropoxy-2-methylbenzene | [1] |
Proposed Synthesis
A plausible and efficient synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene can be envisioned starting from the commercially available 4-Bromo-2-methylphenol[2][3]. The Williamson ether synthesis provides a straightforward and high-yielding route to the desired product.
Reaction Scheme:
Caption: Proposed synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene.
Experimental Protocol: Synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene
-
To a solution of 4-Bromo-2-methylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
To this suspension, add isopropyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-Bromo-1-isopropoxy-2-methylbenzene.
Potential Applications in Organic Synthesis
The bromine atom on the aromatic ring of 4-Bromo-1-isopropoxy-2-methylbenzene is the primary site of reactivity, making it an ideal substrate for a variety of powerful synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and aryl bromides are workhorse substrates for these transformations.
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in pharmaceuticals and functional materials[4][5]. 4-Bromo-1-isopropoxy-2-methylbenzene can be readily coupled with a variety of aryl and heteroaryl boronic acids or esters to generate substituted biaryls.
Caption: Suzuki-Miyaura coupling with 4-Bromo-1-isopropoxy-2-methylbenzene.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a flame-dried Schlenk flask, combine 4-Bromo-1-isopropoxy-2-methylbenzene (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired biaryl product.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are crucial components of many biologically active compounds[6][7]. 4-Bromo-1-isopropoxy-2-methylbenzene can be coupled with a wide range of primary and secondary amines.
Caption: Buchwald-Hartwig amination of 4-Bromo-1-isopropoxy-2-methylbenzene.
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add 4-Bromo-1-isopropoxy-2-methylbenzene (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Seal the vessel and purge with an inert gas.
-
Add the amine (1.2 eq) and an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the mixture with stirring to the required temperature (typically 80-110 °C).
-
Monitor the reaction by an appropriate method (TLC, LC-MS).
-
After completion, cool the reaction, dilute with an organic solvent, and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from 4-Bromo-1-isopropoxy-2-methylbenzene opens up another avenue for C-C bond formation through nucleophilic addition to various electrophiles[8][9].
Caption: Grignard reagent formation and reaction workflow.
Experimental Protocol: Grignard Reagent Formation and Reaction with an Aldehyde
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 4-Bromo-1-isopropoxy-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction.
-
Once the reaction has started, add the remaining solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C.
-
Add a solution of the desired aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the resulting alcohol by column chromatography.
Conclusion and Future Outlook
4-Bromo-1-isopropoxy-2-methylbenzene is a strategically substituted aryl bromide with significant potential as a versatile building block in organic synthesis. Its ability to participate in a wide array of high-impact transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reactions, makes it a valuable tool for the construction of complex molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the full synthetic utility of this promising compound. As the demand for novel and diverse molecular scaffolds continues to grow, particularly in the fields of medicinal chemistry and materials science, the application of well-designed building blocks like 4-Bromo-1-isopropoxy-2-methylbenzene will undoubtedly play a crucial role in driving innovation.
References
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Insights into the Self‐Filling Effects of Branched Isopropyl Groups on the Conformational and Supramolecular Properties of Isopropoxyprism[10]arene. (2023). European Journal of Organic Chemistry, 26(39). Available at: [Link]
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4-Bromo-2-isopropyl-1-methylbenzene. (n.d.). PubChem. Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
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Buchwald–Hartwig amination. (n.d.). Grokipedia. Available at: [Link]
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Methyl tris(isopropoxy)titanium. (n.d.). Organic Syntheses. Available at: [Link]
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4-Bromo-1-isopropyl-2-methylbenzene. (n.d.). PubChem. Available at: [Link]
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Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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The Grignard Reaction. (n.d.). Available at: [Link]
-
Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). (n.d.). Srini Chem. Available at: [Link]
-
Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). (n.d.). Cheméo. Available at: [Link]
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The Suzuki Reaction. (2014). Available at: [Link]
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6-CHLORO-1-HEXENE. (n.d.). Organic Syntheses. Available at: [Link]
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Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Available at: [Link]
-
Synthesis of Substituted Benzenes. (2014). YouTube. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. Available at: [Link]
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Iron(III) oxide. (n.d.). LookChem. Available at: [Link]
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4-Bromo-2-methylphenol. (n.d.). NIST WebBook. Available at: [Link]
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Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Available at: [Link]
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GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Available at: [Link]
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4-bromo-1,2-methylenedioxybenzene synthesis attempt N2. (2020). YouTube. Available at: [Link]
-
Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. (n.d.). ResearchGate. Available at: [Link]
-
Selective ortho-C–H Activation in Arenes without Functional Groups. (2022). Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules. Available at: [Link]
-
4-Bromo-1-(bromomethyl)-2-methylbenzene. (n.d.). PubChem. Available at: [Link]
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Synthesis of Arynes via Formal Dehydrogenation of Arenes with Riley Roberts. (2023). YouTube. Available at: [Link]
-
halogenation of benzene and methylbenzene. (n.d.). Chemguide. Available at: [Link]
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An In-Depth Technical Guide to 4-Bromo-1-isopropoxy-2-methylbenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-isopropoxy-2-methylbenzene is a substituted aromatic ether that, while not a widely known compound in itself, represents a class of chemical structures with significant utility in organic synthesis, particularly within the realm of medicinal chemistry. Its true value lies in its role as a versatile intermediate, a molecular scaffold upon which more complex and biologically active molecules can be constructed. The strategic placement of the bromo, isopropoxy, and methyl groups on the benzene ring offers a unique combination of steric and electronic properties, providing chemists with a valuable tool for targeted molecular design.
This technical guide provides a comprehensive overview of 4-Bromo-1-isopropoxy-2-methylbenzene, from its logical synthesis based on fundamental organic reactions to its physicochemical properties and potential applications in the development of novel therapeutics.
Retrosynthetic Analysis and Postulated Discovery
While a seminal "discovery" paper for 4-Bromo-1-isopropoxy-2-methylbenzene is not readily found in the annals of chemical literature, its existence and synthesis can be logically inferred from established chemical principles. Its emergence is likely tied to the broader exploration of substituted aryl ethers as key pharmacophores in drug discovery. The isopropoxy group, for instance, is a common feature in many pharmaceutical agents, often introduced to enhance metabolic stability or modulate lipophilicity.
The most logical and efficient synthetic route to this compound is through the Williamson ether synthesis , a robust and well-established method for the preparation of ethers. This retrosynthetic approach deconstructs the target molecule into two key precursors: 4-bromo-2-methylphenol and an isopropyl halide .
Caption: Retrosynthetic analysis of 4-Bromo-1-isopropoxy-2-methylbenzene.
Synthesis and Methodologies
The synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene is a two-step process, commencing with the bromination of p-cresol to yield the key intermediate, 4-bromo-2-methylphenol, followed by its etherification.
Step 1: Synthesis of 4-bromo-2-methylphenol
The synthesis of 4-bromo-2-methylphenol is well-documented in patent literature, highlighting its importance as a building block. The process typically involves the selective bromination of p-cresol.
Reaction:
p-Cresol + Brominating Agent → 4-bromo-2-methylphenol
Experimental Protocol (Exemplary):
A method for preparing 2-bromo-4-methylphenol involves the bromination of p-cresol as the raw material.[1] In a typical procedure, 1 mole of p-cresol is reacted with a brominating agent in a suitable solvent like chlorobenzene.[2] The reaction is carried out at room temperature under slightly reduced pressure.[2] Upon completion of the reaction, the resulting hydrogen halide is removed, and the solution is neutralized.[2] The solvent is then recovered by distillation, and the final product, 2-bromo-4-methylphenol, is obtained by vacuum distillation.[1][2]
Causality Behind Experimental Choices:
-
Solvent: Chlorobenzene is chosen for its inertness under the reaction conditions and its suitable boiling point for both the reaction and subsequent removal.
-
Temperature: Performing the reaction at room temperature offers a milder and more controlled process, minimizing the formation of over-brominated byproducts.
-
Pressure: A slight negative pressure helps to remove the hydrogen bromide gas formed during the reaction, driving the equilibrium towards the product.
-
Purification: Vacuum distillation is a standard and effective method for purifying liquid organic compounds with relatively high boiling points.
Caption: Workflow for the synthesis of 4-bromo-2-methylphenol.
Step 2: Williamson Ether Synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene
With the precursor in hand, the final step is the O-alkylation of the phenolic hydroxyl group with an isopropyl group.
Reaction:
4-bromo-2-methylphenol + Isopropyl Halide + Base → 4-Bromo-1-isopropoxy-2-methylbenzene
Experimental Protocol (Postulated):
-
Deprotonation: In a round-bottom flask, dissolve 4-bromo-2-methylphenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone. Add a slight molar excess of a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at 0°C with stirring. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.
-
Alkylation: To the resulting phenoxide solution, add a slight molar excess of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-80°C) with continued stirring for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-Bromo-1-isopropoxy-2-methylbenzene.
Causality Behind Experimental Choices:
-
Base: A strong base is required to deprotonate the weakly acidic phenol. Sodium hydride is a powerful, non-nucleophilic base, while potassium carbonate offers a milder, safer alternative.
-
Solvent: A polar aprotic solvent is ideal as it can dissolve the ionic phenoxide intermediate without participating in the reaction.
-
Isopropyl Halide: 2-Iodopropane is generally more reactive than 2-bromopropane in SN2 reactions, but 2-bromopropane is often more cost-effective.
-
Temperature: Heating is typically required to overcome the activation energy of the SN2 reaction between the phenoxide and the secondary alkyl halide.
Sources
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 4-Bromo-1-isopropoxy-2-methylbenzene in Suzuki-Miyaura Cross-Coupling Reactions
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, providing a robust and versatile methodology for the formation of carbon-carbon bonds.[1] Its significance is particularly pronounced in the synthesis of biaryl and substituted aromatic structures, which are privileged motifs in medicinal chemistry and materials science.[2][3] This guide provides an in-depth analysis and a field-proven protocol for the application of a specific, sterically-hindered and electron-rich substrate: 4-Bromo-1-isopropoxy-2-methylbenzene .
The inherent structural characteristics of this aryl bromide—namely the electron-donating nature of the isopropoxy and methyl groups and the steric encumbrance they impose ortho to the bromine atom—present unique challenges and considerations for achieving high-efficiency coupling. Understanding these electronic and steric factors is paramount to selecting the optimal catalytic system and reaction parameters to drive the reaction to completion. This document will elucidate the mechanistic underpinnings, provide a detailed experimental workflow, and offer expert insights into parameter optimization and troubleshooting.
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined palladium-based catalytic cycle.[1][4][5] The reaction universally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The success of coupling a substrate like 4-Bromo-1-isopropoxy-2-methylbenzene hinges on optimizing each stage of this cycle.
-
Oxidative Addition : The cycle commences with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of 4-Bromo-1-isopropoxy-2-methylbenzene.[4][6] This step, often rate-limiting, forms a square planar Palladium(II) intermediate. For electron-rich aryl bromides such as the topic substrate, this step can be sluggish.[7] The selection of bulky, electron-rich phosphine ligands is crucial to promote this transformation.[8][9][10]
-
Transmetalation : This step involves the transfer of the organic moiety from the organoboron reagent to the Palladium(II) center. This process requires the activation of the boronic acid by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species.[4][5][11] The boronate then displaces the halide ligand on the palladium complex, positioning the two organic partners for coupling.
-
Reductive Elimination : In the final step, the two organic groups on the Palladium(II) complex are coupled, forming the desired biaryl product and regenerating the active Palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][12] Sterically bulky ligands on the palladium center can facilitate this step by promoting the collapse of the intermediate to the final product.[7]
Visualizing the Catalytic Pathway
Caption: Fig. 1: Catalytic cycle for the Suzuki-Miyaura coupling.
Field-Proven Experimental Protocol
This protocol describes the coupling of 4-Bromo-1-isopropoxy-2-methylbenzene with phenylboronic acid. It is designed as a robust starting point and can be adapted for other boronic acids, though optimization may be required.
Materials and Equipment:
-
Reactants: 4-Bromo-1-isopropoxy-2-methylbenzene, Phenylboronic acid
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: Potassium Phosphate, tribasic (K₃PO₄), finely ground
-
Solvents: Toluene, Deionized Water (degassed)
-
Glassware: Schlenk flask or reaction vial with a magnetic stir bar, condenser, septa
-
Inert Gas: Argon or Nitrogen line with manifold
-
Standard laboratory equipment: Magnetic stir plate with heating, syringes, needles, TLC plates, rotary evaporator, flash chromatography system.
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry a 25 mL Schlenk flask containing a magnetic stir bar under vacuum and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: To the cooled flask, add under a positive flow of Argon:
-
4-Bromo-1-isopropoxy-2-methylbenzene (e.g., 229 mg, 1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (e.g., 146 mg, 1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (e.g., 425 mg, 2.0 mmol, 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (e.g., 4.5 mg, 0.02 mmol, 2 mol%)
-
SPhos (e.g., 16.4 mg, 0.04 mmol, 4 mol%)
-
-
Solvent Addition: Purge the flask with Argon one final time. Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.
-
Reaction Execution:
-
Fit the flask with a reflux condenser under Argon.
-
Lower the flask into a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Monitoring the Reaction: Progress can be monitored by thin-layer chromatography (TLC) or GC-MS by taking a small aliquot from the reaction mixture.[4]
-
Work-up Procedure:
-
Once the reaction is complete (consumption of the starting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.[4]
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.[4]
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product.
-
Causality of Experimental Choices: A Deeper Dive
The success of a Suzuki coupling, particularly with challenging substrates, lies in the rational selection of each reaction component.
| Parameter | Recommended Choice | Rationale & Justification |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) precursors, respectively. In the presence of a phosphine ligand, they are readily reduced in situ to the active Pd(0) catalyst.[13] Using a pre-formed catalyst complex (e.g., SPhos Pd G3) can also ensure efficient generation of the active species.[7] |
| Ligand | Bulky, electron-rich monophosphines (e.g., SPhos, XPhos) | The substrate is electron-rich and sterically hindered. Bulky ligands accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[7][10][14] Electron-rich ligands promote the oxidative addition of the electron-rich aryl bromide.[7][8] Buchwald-type biaryl phosphines are industry-standard for this class of transformation.[6][9] |
| Base | K₃PO₄ or Cs₂CO₃ | A moderately strong, non-nucleophilic base is required to activate the boronic acid without causing unwanted side reactions.[11] K₃PO₄ is highly effective, soluble in the aqueous phase, and generally provides excellent results.[4][6][15] |
| Solvent System | Toluene/Water or Dioxane/Water | A biphasic system is often optimal.[4][16] The organic solvent (toluene, dioxane) dissolves the aryl halide, boronic acid, and catalyst complex, while the aqueous phase dissolves the inorganic base, facilitating the activation of the boronic acid at the interface. |
| Temperature | 80-110 °C | Thermal energy is typically required to overcome the activation barriers for the catalytic steps, especially the initial oxidative addition with a less reactive aryl bromide.[4] |
Troubleshooting and Self-Validation
A well-designed protocol should be a self-validating system. If issues arise, a logical approach to troubleshooting is essential.
| Problem | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Inappropriate ligand/base combination. | 1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[7]2. Increase reaction temperature in 10 °C increments.3. Screen alternative bulky ligands (e.g., XPhos, RuPhos) or a stronger base (e.g., Cs₂CO₃). |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions.2. Reaction temperature is too high or reaction time is too long. | 1. Use the corresponding pinacol boronate ester (Bpin) instead of the boronic acid, as they exhibit greater stability.[7]2. Attempt the reaction at a lower temperature (e.g., 80 °C).3. Use a milder base like K₂CO₃. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve the degassing procedure for all solvents and reagents. Ensure a leak-free reaction setup with a positive pressure of inert gas.[7] |
| Formation of Byproducts | Side reactions due to catalyst decomposition or substrate instability. | Consider using a lower catalyst loading. Screen different solvent systems. Ensure the purity of starting materials. |
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Reddit. Mechanism of a Suzuki coupling reaction : r/Chempros. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Unknown Source. The Suzuki Reaction. Available from: [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
PMC - NIH. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available from: [Link]
-
Unknown Source. Synthesis of biaryls without using heavy metals- the photosplicing approach. Available from: [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]
-
PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
-
PMC. Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available from: [Link]
-
ResearchGate. Table 1 Optimization of the reaction conditions for Suzuki coupling... Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
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- 16. researchgate.net [researchgate.net]
The Strategic Utility of 4-Bromo-1-isopropoxy-2-methylbenzene in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile Building Block
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel bioactive agents. Among the vast arsenal of available synthons, 4-Bromo-1-isopropoxy-2-methylbenzene has emerged as a particularly valuable intermediate. Its utility stems from a unique combination of structural features: a strategically positioned bromine atom, an isopropoxy group, and a methyl substituent on a benzene ring. This arrangement provides a versatile platform for a variety of chemical transformations, enabling medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This comprehensive guide delves into the multifaceted applications of 4-Bromo-1-isopropoxy-2-methylbenzene in medicinal chemistry. We will explore its synthesis, key physicochemical properties, and its role as a linchpin in the construction of complex molecular architectures, with a particular focus on its application in the synthesis of kinase inhibitors. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this building block in their quest for novel therapeutics.
Physicochemical Properties and Structural Attributes
The judicious application of any building block begins with a thorough understanding of its intrinsic properties. The structural features of 4-Bromo-1-isopropoxy-2-methylbenzene, detailed in the table below, dictate its reactivity and handling characteristics.
| Property | Value | Source |
| CAS Number | 749927-58-0 | |
| Molecular Formula | C₁₀H₁₃BrO | |
| Molecular Weight | 229.11 g/mol | |
| IUPAC Name | 4-bromo-1-isopropoxy-2-methylbenzene | |
| Topological Polar Surface Area | 9.2 Ų | |
| Rotatable Bond Count | 2 |
The bromine atom at the 4-position serves as a versatile handle for a multitude of cross-coupling reactions, most notably the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The isopropoxy group at the 1-position and the methyl group at the 2-position are ortho-para directing activators, influencing the regioselectivity of further electrophilic aromatic substitutions. These groups also contribute to the lipophilicity of the molecule, a critical parameter in determining the drug-like properties of its derivatives.
Synthetic Pathways to 4-Bromo-1-isopropoxy-2-methylbenzene
The accessibility of a building block is a key determinant of its widespread adoption. 4-Bromo-1-isopropoxy-2-methylbenzene can be synthesized through a straightforward two-step process starting from commercially available 4-bromo-2-methylphenol.
Protocol 1: Synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene
Step 1: Williamson Ether Synthesis
This protocol outlines the etherification of 4-bromo-2-methylphenol with 2-bromopropane.
Materials:
-
4-Bromo-2-methylphenol
-
2-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-bromo-2-methylphenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 4-Bromo-1-isopropoxy-2-methylbenzene.
Application in the Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of numerous diseases, including cancer, making them a major class of therapeutic targets.[1][2] The development of small molecule kinase inhibitors often relies on the use of versatile building blocks that allow for the systematic exploration of chemical space to achieve high potency and selectivity.[1][2] A closely related analog, 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene, has been utilized in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors, highlighting the utility of this substitution pattern in medicinal chemistry.[3]
The following protocol details a representative Suzuki-Miyaura coupling reaction, a cornerstone of modern C-C bond formation, using 4-Bromo-1-isopropoxy-2-methylbenzene as a key substrate.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-Bromo-1-isopropoxy-2-methylbenzene with a generic arylboronic acid.
Materials:
-
4-Bromo-1-isopropoxy-2-methylbenzene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware for inert atmosphere techniques
Procedure:
-
To a Schlenk flask, add 4-Bromo-1-isopropoxy-2-methylbenzene, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Expanding the Synthetic Toolkit: Further Transformations
The synthetic utility of 4-Bromo-1-isopropoxy-2-methylbenzene extends beyond Suzuki coupling. The bromine atom can participate in a wide array of other palladium-catalyzed and organometallic reactions, providing access to a diverse range of functionalized derivatives.
Buchwald-Hartwig Amination
The introduction of nitrogen-containing functional groups is a common strategy in drug design. The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines.
Sonogashira Coupling
This reaction enables the formation of C-C triple bonds by coupling aryl halides with terminal alkynes, providing access to linear scaffolds often found in bioactive molecules.
Grignard and Lithiation Reactions
Conversion of the aryl bromide to a Grignard or organolithium reagent opens up a plethora of possibilities for C-C bond formation with various electrophiles, such as aldehydes, ketones, and carbon dioxide.
Visualizing the Synthetic Workflow
The following diagram illustrates the central role of 4-Bromo-1-isopropoxy-2-methylbenzene as a versatile intermediate in the synthesis of diverse molecular scaffolds.
Caption: Synthetic utility of 4-Bromo-1-isopropoxy-2-methylbenzene.
Conclusion: A Valuable Asset in Drug Discovery
4-Bromo-1-isopropoxy-2-methylbenzene represents a highly valuable and versatile building block for medicinal chemists. Its strategic functionalization allows for the efficient and modular synthesis of a wide range of complex organic molecules. The ability to readily participate in robust and well-established cross-coupling reactions, coupled with its straightforward synthesis, makes it an attractive starting material for the development of novel therapeutics, particularly in the realm of kinase inhibitors. As the demand for new and effective drugs continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the drug discovery process.
References
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PubChem. 4-Bromo-1-isopropyl-2-methylbenzene. [Link]
- Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
PubChem. 4-Bromo-2-(2,2-difluoro-propoxy)-1-methyl-benzene. [Link]
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YouTube. 4-bromo-1,2-methylenedioxybenzene synthesis attempt N2. [Link]
-
PubChem. 4-Bromo-2-isopropyl-1-methylbenzene. [Link]
- Google Patents. CN102234220A - Method for preparing 4-bromo-1,2-xylene.
- Roskoski, R. Jr. Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG, 2021.
- Google Patents.
- Roskoski, R. Jr. "Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis." Accounts of Chemical Research, vol. 54, no. 20, 2021, pp. 3947-3965.
- Google Patents.
- Gao, Y., et al. "4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene." Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 10, 2010, p. o2575.
-
Journal of Medicinal and Medical Chemistry. [Link]
-
Synthesis and clinical application of small-molecule inhibitors and PROTACs of anaplastic lymphoma kinase. [Link]
- Google Patents. US8039479B2 - Compounds and compositions as protein kinase inhibitors.
Sources
Application Notes & Protocols: Strategic Cross-Coupling of 4-Bromo-1-isopropoxy-2-methylbenzene
Introduction: Unlocking Molecular Complexity
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a transformative toolkit for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide focuses on a specific, yet illustrative, substrate: 4-Bromo-1-isopropoxy-2-methylbenzene . Its structure, featuring an electron-donating isopropoxy group and a sterically influential ortho-methyl group, presents a unique set of challenges and opportunities in cross-coupling chemistry.
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of the "why" behind experimental choices. We will explore three cornerstone cross-coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig—providing field-tested protocols, mechanistic insights, and troubleshooting strategies tailored for this versatile building block.
Substrate Analysis: 4-Bromo-1-isopropoxy-2-methylbenzene
Understanding the electronic and steric properties of the substrate is paramount for designing a successful cross-coupling strategy.
| Property | Value |
| Molecular Formula | C₁₀H₁₃BrO[1] |
| Molecular Weight | 229.11 g/mol [1] |
| CAS Number | 749927-58-0[1] |
| IUPAC Name | 4-bromo-2-methyl-1-propan-2-yloxybenzene[1] |
| Appearance | Varies; typically a liquid or low-melting solid |
Reactivity Insights:
-
Electronic Effects: The isopropoxy and methyl groups are electron-donating, which enriches the aromatic ring with electron density. This generally makes the rate-limiting oxidative addition step of the catalytic cycle more challenging compared to electron-deficient aryl bromides.[2]
-
Steric Hindrance: The presence of a methyl group ortho to the bromine atom introduces steric bulk. This can hinder the approach of the palladium catalyst and may necessitate the use of specialized, sterically demanding ligands to facilitate efficient coupling.[3][4]
The Engine of Synthesis: The Palladium Catalytic Cycle
At the heart of these transformations lies a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states. While the specifics vary, the fundamental sequence is conserved.
Caption: Generalized Pd(0)/Pd(II) catalytic cycle.
Core Components:
-
Palladium Precatalyst: Sources like Pd(OAc)₂ or Pd₂(dba)₃ are typically used. They are reduced in situ to the active Pd(0) species that enters the catalytic cycle.[5][6]
-
Ligand: This is arguably the most critical variable. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its electronic and steric properties to promote the desired reaction steps.[7][8] For a substrate like 4-bromo-1-isopropoxy-2-methylbenzene, bulky, electron-rich phosphine ligands are often required to overcome steric hindrance and facilitate the oxidative addition and reductive elimination steps.[3]
-
Base: The base plays multiple roles, including activating the coupling partner (as in the Suzuki reaction) or neutralizing the acid generated during the reaction.[9][10]
-
Solvent: The choice of solvent is crucial for ensuring all components remain in solution at the reaction temperature and can influence reaction rates.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an aryl halide with an organoboron reagent.[11]
Causality Behind the Protocol: The ortho-methyl group on our substrate presents a steric challenge. To overcome this, a catalyst system known for its high activity with hindered substrates is essential. The combination of a palladium source with a bulky, electron-rich biarylphosphine ligand (like SPhos or XPhos) is a proven strategy.[3][12] These ligands form monoligated Pd(0) species that are highly active in oxidative addition and promote the final reductive elimination step. A moderately strong base like K₃PO₄ is used to activate the boronic acid for transmetalation without causing unwanted side reactions.[9]
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Bromo-1-isopropoxy-2-methylbenzene (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Potassium phosphate tribasic (K₃PO₄, 2.0-3.0 equiv)
-
Pd₂(dba)₃ (1.0 mol%)
-
SPhos (2-chloro-2'-dicyclohexylphosphino-2,6-dimethoxybiphenyl) (2.2 mol%)
-
Anhydrous 1,4-Dioxane and Degassed Water (e.g., 5:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4-Bromo-1-isopropoxy-2-methylbenzene (e.g., 1.0 mmol, 229 mg), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the anhydrous dioxane/water solvent mixture (e.g., 5 mL dioxane, 1 mL water) via syringe.
-
Degassing: Stir the mixture and degas by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd₂(dba)₃ and SPhos ligand.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Application Protocol 2: Heck Coupling for C(sp²)-C(sp²) Vinylation
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, offering an excellent method for C-C bond formation with high stereoselectivity for the trans product.[5][13]
Causality Behind the Protocol: For electron-rich aryl bromides like our substrate, the Heck reaction can be sluggish.[14] To drive the reaction, higher temperatures are often necessary. A classic "ligand-free" approach using Pd(OAc)₂ can be effective, though the addition of a phosphine ligand like tri(o-tolyl)phosphine can improve yields and catalyst stability.[15] An organic base, such as triethylamine (Et₃N), is typically used to neutralize the HBr formed during the catalytic cycle.[5] A polar aprotic solvent like DMF or NMP is ideal for this transformation.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Detailed Experimental Protocol: Heck Coupling
Materials:
-
4-Bromo-1-isopropoxy-2-methylbenzene (1.0 equiv)
-
Alkene (e.g., Styrene, Butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 2-4 mol%) (Optional, but recommended)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: In a sealable reaction tube or Schlenk flask, combine 4-Bromo-1-isopropoxy-2-methylbenzene (1.0 mmol, 229 mg), the alkene (1.5 mmol), and Et₃N (2.0 mmol, 279 µL) in anhydrous DMF (5 mL).
-
Degassing: Degas the mixture by bubbling with argon for 15 minutes.
-
Catalyst Addition: Add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and, if used, P(o-tol)₃ (0.02 mmol, 6.1 mg) to the mixture.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-120 °C. Stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with diethyl ether or ethyl acetate (3x). Combine the organic extracts.
-
Washing: Wash the combined organic layers with water, then with brine.
-
Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a premier method for synthesizing aryl amines from aryl halides and is foundational in medicinal chemistry.[16][17] It allows for the coupling of our substrate with a vast array of primary and secondary amines.[6]
Causality Behind the Protocol: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base.[7] For an electron-rich, sterically hindered aryl bromide, a highly active catalyst is required. Ligands such as RuPhos or BrettPhos are specifically designed for such challenging transformations. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is necessary to deprotonate the amine (or the N-H bond in the Pd-amine complex) to form the palladium-amido intermediate, which is crucial for the final reductive elimination step.[16] Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base.
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
4-Bromo-1-isopropoxy-2-methylbenzene (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Pd₂(dba)₃ (1.0 mol%) or a suitable pre-catalyst
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2.2 mol%)
-
Anhydrous Toluene
-
Inert atmosphere glovebox is highly recommended.
Procedure:
-
Setup (Glovebox): Inside an inert atmosphere glovebox, add NaOt-Bu (1.4 mmol, 135 mg) to a sealable reaction vial containing a stir bar. Add the Pd₂(dba)₃ (0.01 mmol) and RuPhos (0.022 mmol).
-
Reagent Addition: Add 4-Bromo-1-isopropoxy-2-methylbenzene (1.0 mmol, 229 mg). If the amine is a solid, add it now (1.2 mmol). Add anhydrous toluene (4 mL). If the amine is a liquid, add it via syringe (1.2 mmol).
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for the required time (typically 4-24 hours), monitoring by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, carefully unseal the vial. Quench the reaction by adding water. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvent. | Use a more active ligand (e.g., a more electron-rich or bulky one). Increase temperature. Ensure reagents are pure and solvents are anhydrous. |
| Hydrodehalogenation (Ar-Br → Ar-H) | Presence of water or protic sources; Side reaction from β-hydride elimination.[2] | Use rigorously dried solvents and reagents. Change the base or ligand system. |
| Formation of Phosphine Oxide | Presence of oxygen. | Ensure the reaction is maintained under a strict inert atmosphere. Use degassed solvents. |
| Low Yield in Suzuki Coupling | Boronic acid decomposition (protodeboronation). | Use a milder base (e.g., K₂CO₃, CsF). Use a boronate ester instead of the boronic acid. |
| Low Yield in Buchwald-Hartwig | Base is too weak; Ligand is inappropriate for the substrate. | Switch to a stronger base (e.g., LHMDS). Screen a panel of Buchwald-Hartwig ligands.[7] |
Safety Precautions
-
General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
-
Reagents: Palladium catalysts and phosphine ligands can be toxic and should be handled with care, preferably in a glovebox or under an inert atmosphere as many are air-sensitive.[18] Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Solvents like dioxane and toluene have specific health and flammability hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Procedures: Reactions under pressure (in sealed tubes) must be performed behind a blast shield. Quenching of reactive reagents like strong bases should be done slowly and carefully.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
PubChem. 4-Bromo-2-isopropyl-1-methylbenzene. [Link]
-
ResearchGate. (2000). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. [Link]
-
MDPI. (2016). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
Kappe, C. O., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
PubChem. 4-Bromo-1-isopropyl-2-methylbenzene. [Link]
-
Nolan, S. P., et al. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Stockland, R. A., et al. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. [Link]
-
Hartwig, J. F., et al. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
-
Buchwald, S. L., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]
-
ResearchGate. (2009). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
-
PubMed Central. (2014). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
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ResearchGate. (2019). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction. [Link]
-
PubMed Central. (2016). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
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YouTube. (2020). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
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Chemistry LibreTexts. (2021). Heck Reaction. [Link]
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Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-isopropoxy-2-methylbenzene with Organoboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Substituted Biaryls for Advanced Research
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly vital in medicinal chemistry and materials science for the synthesis of biaryl and substituted biaryl scaffolds, which are prevalent motifs in a vast array of pharmaceuticals, natural products, and functional materials.[3][4][5][6][7] The reaction's acclaim stems from its mild conditions, tolerance of diverse functional groups, and the use of generally stable and less toxic organoboronic acid reagents.[1][8]
This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura coupling of 4-Bromo-1-isopropoxy-2-methylbenzene with various organoboronic acids. The sterically hindered and electron-rich nature of this aryl bromide presents unique challenges and considerations for achieving high-yield couplings. These application notes will delve into the mechanistic underpinnings of the reaction, offer field-proven protocols, and provide insights into optimizing reaction conditions for the synthesis of complex biaryl structures, which are of significant interest in drug discovery and development.[3][9]
Section 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][10][11][12] Understanding these steps is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide, 4-Bromo-1-isopropoxy-2-methylbenzene, to a low-valent Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) intermediate.[2][10] The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[7] For sterically hindered and electron-rich aryl bromides like our substrate, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step.[13][14]
-
Transmetalation: Following oxidative addition, the organic moiety from the organoboronic acid is transferred to the palladium center. This step, known as transmetalation, requires the activation of the boronic acid with a base.[15][16][17] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the Pd(II) complex, displacing the halide.[16][18] The exact mechanism of transmetalation is still a subject of detailed study.[16][19]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, where the two organic groups—the aryl from our starting material and the group from the boronic acid—are coupled to form the desired biaryl product.[2][10] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2] Bulky ligands on the palladium center can promote this final, product-forming step.[16]
Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Detailed Experimental Protocol
This section provides a robust, step-by-step protocol for the Suzuki-Miyaura coupling of 4-Bromo-1-isopropoxy-2-methylbenzene with a representative organoboronic acid.
Materials and Reagents:
-
Aryl Halide: 4-Bromo-1-isopropoxy-2-methylbenzene (1.0 mmol, 1.0 equiv.)
-
Organoboronic Acid: Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Ligand: SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Base: Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Solvent: Degassed Toluene (5 mL) and Degassed Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-1-isopropoxy-2-methylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[1]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure the reaction atmosphere is free of oxygen.[1]
-
-
Solvent Addition:
-
Using a syringe, add the degassed toluene (5 mL) followed by the degassed water (0.5 mL) to the reaction flask.[1]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath set to 100 °C.[1]
-
Stir the reaction mixture vigorously for 4-24 hours. The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 10 mL of water and stir for 5 minutes.[1]
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers and wash with brine (20 mL).[1]
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
The following diagram outlines the general workflow for this Suzuki-Miyaura coupling experiment.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Section 3: Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling, especially with challenging substrates, is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.
| Parameter | Recommendation for 4-Bromo-1-isopropoxy-2-methylbenzene | Rationale and Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(II) and Pd(0) pre-catalysts that are readily available. The active Pd(0) species is generated in situ.[1] |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). | The steric bulk and electron-donating properties of these ligands facilitate the oxidative addition of the sterically hindered aryl bromide and promote the reductive elimination step.[13][14][16] NHCs have also emerged as highly effective ligands for challenging couplings.[14] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base is crucial for activating the boronic acid.[15] K₃PO₄ is often a good choice for many Suzuki couplings.[1] For particularly challenging substrates, stronger bases like Cs₂CO₃ may be beneficial. |
| Solvent System | Toluene/Water, Dioxane/Water, THF/Water | A mixture of an organic solvent and water is typically used.[1] The water is essential for dissolving the inorganic base and facilitating the transmetalation step. Toluene and dioxane are common choices due to their ability to dissolve the organic reagents and their higher boiling points, allowing for elevated reaction temperatures. |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation barrier for the oxidative addition of sterically hindered or electron-rich aryl bromides. |
| Boronic Acid | 1.1-1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions. |
Section 4: Troubleshooting and Side Reactions
Even with a well-designed protocol, side reactions can occur. Being aware of these potential issues is key to successful synthesis.
-
Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring a truly anaerobic environment and using the appropriate stoichiometry of reagents.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can occur, especially with heteroaryl boronic acids or under prolonged heating.[10] Using a slight excess of the boronic acid and minimizing reaction time can mitigate this.
-
Dehalogenation of Aryl Bromide: The starting aryl bromide can be reduced to the corresponding arene. This is often promoted by certain bases or impurities.[10]
-
Low Conversion: If the reaction stalls, consider increasing the catalyst/ligand loading, using a more active ligand, a stronger base, or a higher reaction temperature.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds from 4-Bromo-1-isopropoxy-2-methylbenzene. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can successfully synthesize a wide range of substituted biaryls. The protocols and insights provided in this guide serve as a strong foundation for the application of this Nobel Prize-winning reaction in the fields of pharmaceutical research and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available from: [Link]
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Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Available from: [Link]
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Green Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry. Available from: [Link]
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Chemistry LibreTexts. (2023, January 22). Suzuki Cross Coupling. Available from: [Link]
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Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available from: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Semantic Scholar. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available from: [Link]
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Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. Available from: [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]
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Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Royal Society of Chemistry. Available from: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(21), 6435-6443. Available from: [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
-
Request PDF. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available from: [Link]
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Kumar, A., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications, 13(1), 3975. Available from: [Link]
-
Wang, Y., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications, 13(1), 4578. Available from: [Link]
-
ResearchGate. (n.d.). Selected biaryl-containing drug molecules, natural products, and chiral ligands. Available from: [Link]
-
De Nanteuil, F., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8437–8444. Available from: [Link]
-
Request PDF. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available from: [Link]
-
ResearchGate. (n.d.). Examples of biaryl structure applications. Available from: [Link]
-
Brehm, T., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12591–12598. Available from: [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Available from: [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
Organic Reactions. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]
-
PubChem. (n.d.). 4-Bromo-1-isopropyl-2-methylbenzene. Available from: [Link]
-
PubChem. (n.d.). 4-Bromo-2-isopropyl-1-methylbenzene. Available from: [Link]
- Google Patents. (n.d.). CN102234220A - Method for preparing 4-bromo-1,2-xylene.
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available from: [Link]
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Synthesis of derivatives from "4-Bromo-1-isopropoxy-2-methylbenzene"
An In-Depth Technical Guide to the Synthesis of Derivatives from 4-Bromo-1-isopropoxy-2-methylbenzene
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthetic utility of 4-Bromo-1-isopropoxy-2-methylbenzene. This versatile aryl bromide is a valuable starting material for creating a diverse array of substituted aromatic compounds. Its unique substitution pattern—featuring a bulky isopropoxy group, a methyl group, and a reactive bromine atom—makes it a key building block for complex molecules in medicinal chemistry and materials science.
This guide provides not only detailed, step-by-step protocols for key transformations but also delves into the underlying principles and rationale for experimental design, empowering researchers to adapt and optimize these methods for their specific needs.
Profile of the Core Reagent: 4-Bromo-1-isopropoxy-2-methylbenzene
Understanding the physicochemical properties of the starting material is fundamental to designing successful synthetic strategies. The bromine atom serves as a highly effective synthetic handle for various cross-coupling and organometallic reactions. The isopropoxy and methyl groups provide steric and electronic influence, which can affect reaction kinetics and regioselectivity, and contribute to the desirable lipophilic character of the final derivatives.
| Property | Value |
| Molecular Formula | C₁₀H₁₃Br[1] |
| Molecular Weight | 213.11 g/mol [1] |
| IUPAC Name | 4-bromo-2-methyl-1-propan-2-ylbenzene[1] |
| CAS Number | 17821-06-6[1] |
| Appearance | Typically a liquid or low-melting solid |
Key Synthetic Pathways and Applications
The strategic position of the bromine atom on the benzene ring allows for its functionalization through several powerful, modern synthetic methodologies. This guide will focus on three cornerstone transformations: Suzuki-Miyaura Coupling for C-C bond formation, Buchwald-Hartwig Amination for C-N bond formation, and Grignard Reagent Formation for versatile nucleophilic additions.
Caption: Key synthetic routes from 4-Bromo-1-isopropoxy-2-methylbenzene.
Protocol I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds. It involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[2][3] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[4]
Application Notes & Scientific Rationale
-
The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving three main steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2]
-
Choice of Catalyst and Ligand: A palladium(0) source is required. While Pd(PPh₃)₄ can be used directly, often a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ. The ligand (e.g., PPh₃, dppf) stabilizes the palladium center and facilitates the key steps of the cycle.
-
The Role of the Base: The base is crucial for activating the organoboron species, forming a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which accelerates the transmetalation step.[4] Aqueous solutions of bases like K₂CO₃ or Cs₂CO₃ are common, as water can enhance reaction rates.
-
Solvent Selection: A two-phase solvent system, such as toluene/water or dioxane/water, is often optimal. This accommodates both the organic-soluble aryl halide and catalyst and the water-soluble inorganic base.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Detailed Laboratory Protocol
This protocol describes the coupling of 4-Bromo-1-isopropoxy-2-methylbenzene with phenylboronic acid.
Reagents & Equipment:
-
4-Bromo-1-isopropoxy-2-methylbenzene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 eq, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene and Water (4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-Bromo-1-isopropoxy-2-methylbenzene, phenylboronic acid, Pd(OAc)₂, and PPh₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the toluene. Begin stirring to dissolve the solids. Separately, prepare a solution of K₂CO₃ in water and add it to the reaction flask.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 6-12 hours.
-
Workup: After the reaction is complete (as judged by the consumption of the starting bromide), cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.
Protocol II: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general and efficient palladium-catalyzed method for forming C-N bonds.[5][6] This reaction is indispensable in pharmaceutical chemistry, as the aryl amine motif is present in a vast number of bioactive molecules.[7][8]
Application Notes & Scientific Rationale
-
Mechanism Overview: Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9]
-
Ligand is Key: The success of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are critical.[8] They promote the challenging reductive elimination step, prevent catalyst decomposition, and allow for the coupling of less reactive aryl chlorides and sterically hindered amines.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like K₃PO₄ or Cs₂CO₃ can be used, particularly for more sensitive substrates.
-
Solvent Considerations: Anhydrous, aprotic solvents like toluene, dioxane, or the more environmentally friendly 2-methyltetrahydrofuran (2-MeTHF) are used to prevent quenching of the strong base and interference with the catalytic cycle.[10]
Detailed Laboratory Protocol
This protocol details the amination of 4-Bromo-1-isopropoxy-2-methylbenzene with morpholine.
Reagents & Equipment:
-
4-Bromo-1-isopropoxy-2-methylbenzene (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq, 1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.025 eq, 2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
Setup (Glovebox Recommended): In an inert atmosphere glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube equipped with a stir bar.
-
Reagent Addition: Remove the tube from the glovebox. Under a positive flow of inert gas, add the 4-Bromo-1-isopropoxy-2-methylbenzene, anhydrous toluene, and finally the morpholine via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired aryl amine.
Protocol III: Grignard Reagent Formation and Reaction
The Grignard reaction is a classic organometallic method for forming C-C bonds.[11] It involves preparing an organomagnesium halide (a Grignard reagent) which then acts as a potent carbon nucleophile, reacting with a wide variety of electrophiles, most notably carbonyl compounds.[12]
Application Notes & Scientific Rationale
-
Formation: The Grignard reagent is formed by the reaction of an organohalide with magnesium metal. This is an oxidative insertion of Mg(0) into the carbon-bromine bond, which reverses the polarity of the carbon atom from electrophilic to strongly nucleophilic—a phenomenon known as "umpolung".[11]
-
Critical Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly quenched by protic sources, including water, alcohols, or even atmospheric moisture. Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[13]
-
Initiation: The reaction can sometimes be difficult to initiate due to a passivating oxide layer on the magnesium surface.[13] Activation can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical means like crushing the magnesium turnings.[11]
-
Reaction with Electrophiles: Once formed, the Grignard reagent readily attacks electrophilic centers. For example, reaction with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively, after an acidic workup. Reaction with CO₂ (as dry ice) followed by an acidic workup yields a carboxylic acid.
Caption: Workflow for Grignard reagent formation and carboxylation.
Detailed Laboratory Protocol
This protocol describes the formation of the Grignard reagent and its subsequent reaction with carbon dioxide to form 4-isopropoxy-3-methylbenzoic acid.
Reagents & Equipment:
-
4-Bromo-1-isopropoxy-2-methylbenzene (1.0 eq)
-
Magnesium turnings (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Dry ice (CO₂, solid), crushed
-
1 M Hydrochloric acid (HCl)
-
Flame-dried, three-neck round-bottom flask, condenser, dropping funnel, inert atmosphere setup
Procedure:
-
Setup: Assemble the flame-dried glassware while hot under a stream of inert gas. Place the magnesium turnings and the iodine crystal in the flask.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium. In the dropping funnel, place a solution of 4-Bromo-1-isopropoxy-2-methylbenzene in anhydrous THF. Add ~10% of the bromide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates initiation. Gentle warming may be required.
-
Formation: Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for another 1-2 hours to ensure full conversion. The solution should appear cloudy and greyish-brown.
-
Carboxylation: Cool the Grignard solution in an ice bath. In a separate beaker, crush a significant excess of dry ice. Cautiously and slowly, pour the Grignard solution onto the crushed dry ice with stirring. A viscous slurry will form.
-
Workup: Allow the mixture to warm to room temperature, allowing excess CO₂ to sublime. Slowly and carefully quench the reaction by adding 1 M HCl until the solution is acidic and all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude carboxylic acid can often be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Summary of Reaction Conditions
| Reaction | Catalyst / Reagent | Base | Solvent | Temp (°C) | Key Derivatives |
| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | K₂CO₃ (aq) | Toluene | 90-100 | Biaryls, styrenes |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | Aryl amines, N-heterocycles |
| Grignard | Mg turnings | N/A | THF / Et₂O | RT to reflux | Alcohols, carboxylic acids |
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
-
The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. ResearchGate. [Link]
-
(PDF) 2-Isopropyl-4-methoxy-5-methylphenyl acetate. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and... ResearchGate. [Link]
-
4-Bromo-1-isopropyl-2-methylbenzene. PubChem. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
The Grignard Reaction. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis and Antimicrobial Activity of 1-(5 Isopropoxy-2-Methyl-4-Nitrophenyl)-Substituted Benzimidazole Derivatives via Buchwald-Hartwig Coupling. ResearchGate. [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. ResearchGate. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. PubMed. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-1-isopropoxy-2-methylbenzene
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 4-Bromo-1-isopropoxy-2-methylbenzene
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. 4-Bromo-1-isopropoxy-2-methylbenzene is a versatile substituted aryl bromide scaffold. Its structure is of significant interest for several reasons:
-
Orthogonal Reactivity: The aryl bromide moiety serves as a prime handle for palladium-catalyzed cross-coupling, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.[1][2]
-
Steric and Electronic Tuning: The ortho-methyl and para-isopropoxy groups provide steric bulk and electronic modulation. The isopropoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring, while the methyl group provides steric hindrance that can direct reaction regioselectivity.
-
Scaffold for Complex Molecules: This substituted pattern is a valuable motif found in the core structures of various biologically active molecules and advanced materials.[3][4]
Palladium-catalyzed reactions have revolutionized molecular construction, offering unparalleled efficiency, selectivity, and functional group tolerance under mild conditions.[5][6] This guide provides in-depth technical protocols and the underlying scientific rationale for executing key palladium-catalyzed transformations on 4-Bromo-1-isopropoxy-2-methylbenzene, empowering researchers to leverage this valuable intermediate in their synthetic campaigns.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely utilized palladium-catalyzed cross-coupling for creating biaryl structures due to the stability and low toxicity of its organoboron reagents.[5][7] This reaction couples the aryl bromide with a boronic acid or ester, facilitated by a palladium catalyst and a base.[8][9]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[9] The base is crucial for activating the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the coupling of 4-Bromo-1-isopropoxy-2-methylbenzene with phenylboronic acid.
Materials:
-
4-Bromo-1-isopropoxy-2-methylbenzene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-1-isopropoxy-2-methylbenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (0.03 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a ~0.2 M concentration of the aryl bromide).
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking a small aliquot from the reaction mixture.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired biaryl product.
Scientist's Note (Rationale):
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source suitable for many standard Suzuki couplings. For more challenging substrates, more advanced catalysts with specialized phosphine ligands (e.g., XPhos, SPhos) might be necessary.
-
Base & Solvent: The aqueous base (K₂CO₃ in dioxane/water) is critical for activating the boronic acid to the boronate species, which accelerates transmetalation.[7] The solvent mixture ensures all reagents are sufficiently soluble.
Data Summary
| Reagent/Parameter | Molar Equiv. | Catalyst Loading | Solvent | Temperature | Typical Yield |
| Aryl Bromide | 1.0 | 3 mol % | Dioxane/H₂O (4:1) | 90 °C | 85-95% |
| Boronic Acid | 1.2 | ||||
| Base (K₂CO₃) | 2.0 |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is fundamental in the synthesis of pharmaceuticals and organic electronic materials.[10][11] The reaction couples an aryl halide with a primary or secondary amine.[12]
The Catalytic Cycle: A Mechanistic Overview
Similar to other cross-couplings, the cycle involves oxidative addition of the aryl bromide to a Pd(0) complex.[10] The amine then coordinates to the palladium center, and a strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex. The final reductive elimination step forms the C-N bond and regenerates the Pd(0) catalyst.[11][12]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of 4-Bromo-1-isopropoxy-2-methylbenzene with morpholine.
Materials:
-
4-Bromo-1-isopropoxy-2-methylbenzene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.025 equiv), and sodium tert-butoxide (1.4 equiv) to a sealable reaction tube containing a stir bar.
-
Reagent Addition: Remove the tube from the glovebox. Add 4-Bromo-1-isopropoxy-2-methylbenzene (1.0 equiv), anhydrous toluene (to achieve ~0.5 M concentration), and finally morpholine (1.2 equiv).
-
Inert Atmosphere: Seal the tube and purge with argon for 5 minutes.
-
Reaction Execution: Place the tube in a preheated oil bath or heating block at 100 °C and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite, washing the pad with additional ether.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired tertiary amine.
Scientist's Note (Rationale):
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand like XPhos is crucial.[13] These "Buchwald ligands" promote both the oxidative addition and the challenging reductive elimination step, preventing side reactions like beta-hydride elimination.[10]
-
Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine without competing as a nucleophile in the reaction.
Data Summary
| Reagent/Parameter | Molar Equiv. | Catalyst/Ligand Loading | Solvent | Temperature | Typical Yield |
| Aryl Bromide | 1.0 | 1 mol % Pd₂(dba)₃ / 2.5 mol % XPhos | Toluene | 100 °C | 80-90% |
| Amine | 1.2 | ||||
| Base (NaOt-Bu) | 1.4 |
Heck Reaction: C–C Bond Formation with Alkenes
The Heck reaction is a palladium-catalyzed method for coupling aryl halides with alkenes to form substituted alkenes.[14][15] It is particularly valuable for synthesizing styrenyl compounds and other vinylated arenes.[16]
The Catalytic Cycle: A Mechanistic Overview
The cycle begins with the oxidative addition of the aryl bromide to Pd(0). The alkene then coordinates to the resulting Pd(II) complex, followed by a migratory insertion (syn-addition) of the alkene into the palladium-aryl bond. The final key step is a syn-β-hydride elimination, which releases the substituted alkene product and forms a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species.[8][17][18]
Caption: The catalytic cycle of the Heck reaction.
Experimental Protocol: Heck Reaction
This protocol details the coupling of 4-Bromo-1-isopropoxy-2-methylbenzene with n-butyl acrylate.
Materials:
-
4-Bromo-1-isopropoxy-2-methylbenzene
-
n-Butyl acrylate
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Step-by-Step Procedure:
-
Reaction Setup: To a sealable reaction tube with a stir bar, add Pd(OAc)₂ (0.02 equiv) and P(o-tol)₃ (0.04 equiv).
-
Inert Atmosphere: Seal the tube and purge with argon.
-
Reagent Addition: Add anhydrous DMF, 4-Bromo-1-isopropoxy-2-methylbenzene (1.0 equiv), n-butyl acrylate (1.5 equiv), and triethylamine (1.5 equiv).
-
Reaction Execution: Seal the tube tightly and place it in a preheated heating block at 110 °C. Stir for 16-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the substituted alkene.
Scientist's Note (Rationale):
-
Catalyst System: The Pd(OAc)₂/P(o-tol)₃ system is a classic and effective catalyst for Heck reactions. The phosphine ligand stabilizes the palladium center. In some cases, phosphine-free conditions using palladium salts can also be effective.[14]
-
Base: Triethylamine acts as a stoichiometric base to neutralize the HBr generated during the catalytic cycle, which is essential for regenerating the active Pd(0) catalyst.[18]
Data Summary
| Reagent/Parameter | Molar Equiv. | Catalyst/Ligand Loading | Solvent | Temperature | Typical Yield |
| Aryl Bromide | 1.0 | 2 mol % Pd(OAc)₂ / 4 mol % P(o-tol)₃ | DMF | 110 °C | 75-85% |
| Alkene | 1.5 | ||||
| Base (Et₃N) | 1.5 |
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes, yielding arylalkynes and conjugated enynes.[19][20] The reaction uniquely employs a dual-catalyst system, utilizing both palladium and copper(I).[21][22]
The Catalytic Cycle: A Mechanistic Overview
The process involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide. This highly reactive species then undergoes transmetalation with the Ar-Pd(II)-Br complex. The subsequent reductive elimination from palladium yields the final product and regenerates the Pd(0) catalyst.[2][19]
Caption: The dual catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
This protocol outlines the coupling of 4-Bromo-1-isopropoxy-2-methylbenzene with phenylacetylene.
Materials:
-
4-Bromo-1-isopropoxy-2-methylbenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask with a stir bar, add 4-Bromo-1-isopropoxy-2-methylbenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by cycling between vacuum and argon three times.
-
Solvent and Reagent Addition: Under argon, add anhydrous THF and triethylamine (2.0 equiv). Stir for 5 minutes.
-
Alkyne Addition: Add phenylacetylene (1.1 equiv) dropwise via syringe.
-
Reaction Execution: Stir the reaction at room temperature for 8-12 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be required.
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a plug of Celite to remove the amine salts and catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to isolate the desired arylalkyne.
Scientist's Note (Rationale):
-
Dual Catalysis: The copper(I) co-catalyst is essential for activating the alkyne, allowing the reaction to proceed under much milder conditions than copper-free variants.[19]
-
Base/Solvent: The amine (Et₃N or DIPA) serves as both the base to deprotonate the alkyne and often as the solvent or co-solvent. It must be anhydrous and free of oxygen.[21]
Data Summary
| Reagent/Parameter | Molar Equiv. | Catalyst Loading | Solvent | Temperature | Typical Yield |
| Aryl Bromide | 1.0 | 2 mol % Pd / 4 mol % CuI | THF/Et₃N | Room Temp. | 85-95% |
| Alkyne | 1.1 | ||||
| Base (Et₃N) | 2.0 |
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Search.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
- Cross-Coupling Reactions Guide. Millipore Sigma.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010, Scientific Background.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Heck Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
- The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Sonogashira Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Palladium-C
- Sonogashira Cross-Coupling. (2021). J&K Scientific LLC.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021).
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Sonogashira Coupling. SynArchive.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2014). MDPI.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023).
- Heck Reaction. (2023). Chemistry LibreTexts.
- Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. (2021).
- Medicinal Chemistry | List of High Impact Articles | PPts | Journals. SciTechnol.
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Application Notes & Protocols: 4-Bromo-1-isopropoxy-2-methylbenzene in the Synthesis of Biaryl Compounds
Abstract
Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their synthesis is a cornerstone of modern medicinal and process chemistry. This guide provides an in-depth technical overview and detailed protocols for the application of 4-Bromo-1-isopropoxy-2-methylbenzene, a versatile and strategically-functionalized aryl halide building block, in the construction of complex biaryl and aryl-heteroatom systems via palladium-catalyzed cross-coupling reactions. We will explore its utility in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, focusing on the mechanistic rationale behind protocol design, experimental setup, and optimization strategies to empower researchers in drug development and synthetic chemistry.
Introduction: The Strategic Value of 4-Bromo-1-isopropoxy-2-methylbenzene
The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds between aromatic rings is pivotal for accessing novel chemical matter.[2][3] Palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, have become the gold standard for their efficiency, functional group tolerance, and reliability.[4][5]
The choice of the aryl halide starting material is critical, as its substituents dictate the properties of the final product and influence the reactivity of the coupling reaction itself. 4-Bromo-1-isopropoxy-2-methylbenzene is an exemplary reagent for several reasons:
-
Reactive Handle: The bromine atom provides a reliable site for palladium-catalyzed cross-coupling, with a reactivity profile that is often more manageable than iodoarenes (which can have inhibitory effects) and more active than chloroarenes.[6]
-
Steric and Electronic Tuning: The ortho-methyl group and para-isopropoxy group to the bromine atom introduce specific steric and electronic features. The isopropoxy group is a moderately electron-donating group, which can influence the rate of oxidative addition. The methyl group provides steric bulk that can be exploited to control atropisomerism in certain biaryl products.
-
Solubility and Physical Properties: The lipophilic isopropoxy group enhances solubility in common organic solvents used for cross-coupling, facilitating homogeneous reaction conditions.
This document serves as a practical guide to leveraging these features in two of the most powerful cross-coupling transformations.
Reagent Profile and Safety
A thorough understanding of the reagent's properties and handling requirements is paramount for safe and successful experimentation.
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 4-bromo-1-isopropoxy-2-methylbenzene | [7] |
| CAS Number | 749927-58-0 | [7] |
| Molecular Formula | C₁₀H₁₃BrO | [7] |
| Molecular Weight | 229.11 g/mol | [7] |
| Appearance | Typically a liquid or low-melting solid | N/A |
| Boiling Point | ~281.5 °C at 760 mmHg (Predicted) | [8] |
Safety and Handling
4-Bromo-1-isopropoxy-2-methylbenzene is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
GHS Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[9][10] Causes skin and serious eye irritation.[9][10]
-
Precautionary Measures:
Consult the most current Safety Data Sheet (SDS) from your supplier before use. [8][10][11]
Application Protocol: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)-C(sp²) bonds, making it ideal for biaryl synthesis.[2][12] The reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, under basic conditions.[12][13]
Mechanistic Rationale
The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][13] The base is crucial for activating the organoboron species to facilitate transmetalation.[14]
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 4-Bromo-1-isopropoxy-2-methylbenzene with a generic arylboronic acid.
Materials
| Reagent | Molar Eq. | Purpose |
| 4-Bromo-1-isopropoxy-2-methylbenzene | 1.0 | Aryl Halide |
| Arylboronic Acid | 1.2 - 1.5 | Coupling Partner |
| Pd(OAc)₂ or Pd₂(dba)₃ | 0.01 - 0.05 | Palladium Precatalyst |
| SPhos or XPhos | 0.02 - 0.10 | Ligand |
| K₂CO₃ or K₃PO₄ | 2.0 - 3.0 | Base |
| 1,4-Dioxane / Water (e.g., 4:1) | - | Solvent System |
Procedure
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 4-Bromo-1-isopropoxy-2-methylbenzene (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Seal and Purge: Seal the flask with a rubber septum or screw cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This step is critical as the active Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block (typically 80-110 °C). Stir the reaction vigorously for the prescribed time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate (EtOAc) and water.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer two more times with EtOAc.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[12]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl compound.
Figure 2. Experimental workflow for Suzuki-Miyaura coupling.
Application Protocol: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing access to aryl amines which are ubiquitous in pharmaceuticals.[15][16] The reaction couples an aryl halide with a primary or secondary amine.[16][17]
Mechanistic Rationale
Similar to the Suzuki coupling, the mechanism proceeds via an oxidative addition and reductive elimination cycle.[15][18] A key difference is the requirement of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to deprotonate the amine, forming a palladium-amido complex that is primed for reductive elimination.[19][20]
Figure 4. Experimental workflow for Buchwald-Hartwig amination.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents/reagents.3. Inappropriate base or ligand for the substrate. | 1. Use a fresh bottle of catalyst/ligand. Consider a pre-catalyst.2. Ensure rigorous inert atmosphere technique.3. Screen different ligands (e.g., bulky biarylphosphines) and bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄ for Suzuki). |
| Formation of Hydrodehalogenated Byproduct (Ar-H) | 1. Presence of water in Suzuki reaction can lead to protodeborylation of the boronic acid.2. β-hydride elimination in Buchwald-Hartwig. | 1. Use anhydrous conditions or boronate esters. Ensure the base is fully dissolved.2. Use a ligand that promotes faster reductive elimination (e.g., bulky, electron-rich ligands). |
| Formation of Homocoupled Byproducts (Ar-Ar or R-R) | 1. Oxygen contamination can promote boronic acid homocoupling (Suzuki).2. Side reactions of the organometallic intermediates. | 1. Improve inert gas purging of the reaction vessel and solvents.2. Lower reaction temperature or catalyst loading. |
| Difficulty in Purification | 1. Residual palladium catalyst.2. Byproducts with similar polarity to the product. | 1. Filter the crude product through a pad of Celite® or silica before concentration.2. Optimize the chromatography solvent system; consider a different stationary phase if necessary. |
Conclusion
4-Bromo-1-isopropoxy-2-methylbenzene stands out as a highly effective and versatile building block for the synthesis of complex biaryl and aryl amine structures. Its well-defined reactivity in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, combined with the strategic placement of its isopropoxy and methyl substituents, allows for the controlled and efficient construction of molecular architectures relevant to pharmaceutical and materials science research. The protocols and mechanistic insights provided herein offer a robust framework for researchers to successfully employ this reagent in their synthetic campaigns.
References
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020-12-11). (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate - Chemical Review and Letters. (2024-09-10). (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025-03-29). (URL: [Link])
-
Biaryl Synthesis Definition - Organic Chemistry Key Term - Fiveable. (URL: [Link])
-
4-Bromo-2-isopropyl-1-methylbenzene | C10H13Br | CID 58970089 - PubChem. (URL: [Link])
-
Upgrading Cross-Coupling Reactions for Biaryl Syntheses | Accounts of Chemical Research. (2018-10-30). (URL: [Link])
-
Synthetics Methods for the Preparation of Biaryls | Request PDF - ResearchGate. (URL: [Link])
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (URL: [Link])
-
4-Bromo-1-isopropyl-2-methylbenzene | C10H13Br | CID 20811730 - PubChem. (URL: [Link])
-
SAFETY DATA SHEET - 1-Bromo-4-nitrobenzene. (URL: [Link])
-
4-Bromo-1-(tert-butoxy)-2-methylbenzene - PubChem. (URL: [Link])
-
Buchwald–Hartwig amination - Grokipedia. (URL: [Link])
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (URL: [Link])
-
The Suzuki Reaction. (2014-02-06). (URL: [Link])
-
Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. (URL: [Link])
- CN102234220A - Method for preparing 4-bromo-1,2-xylene - Google P
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: [Link])
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (URL: [Link])
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Application Notes and Protocols for the Scalable Synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 4-Bromo-1-isopropoxy-2-methylbenzene in Medicinal Chemistry
4-Bromo-1-isopropoxy-2-methylbenzene and its derivatives are pivotal intermediates in the landscape of modern drug discovery and development. The unique substitution pattern of this aromatic scaffold, featuring a bromine atom for subsequent cross-coupling reactions, a sterically influential methyl group, and an isopropoxy moiety that modulates lipophilicity and metabolic stability, renders it a versatile building block for a multitude of pharmacologically active agents. Its presence in the core structures of compounds targeting a wide array of therapeutic areas, including oncology, inflammation, and infectious diseases, underscores the critical need for robust and scalable synthetic methodologies.
This comprehensive guide provides a detailed exploration of scalable synthesis methods for 4-Bromo-1-isopropoxy-2-methylbenzene. Moving beyond a mere recitation of procedural steps, this document delves into the underlying chemical principles, offering field-proven insights into process optimization, safety considerations, and quality control. The protocols herein are designed to be self-validating, ensuring reproducibility and reliability for researchers in both academic and industrial settings.
Strategic Overview of the Synthetic Approach
The most industrially viable and scalable synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene is a two-step process commencing from the readily available starting material, p-cresol (4-methylphenol). The strategic disconnection is as follows:
-
Electrophilic Bromination: Selective ortho-bromination of p-cresol to furnish the key intermediate, 4-bromo-2-methylphenol.
-
Williamson Ether Synthesis: Subsequent O-alkylation of 4-bromo-2-methylphenol with an isopropylating agent to yield the final product.
This approach is favored for its high efficiency, cost-effectiveness of starting materials, and amenability to large-scale production.
Caption: Overall synthetic strategy for 4-Bromo-1-isopropoxy-2-methylbenzene.
Part 1: Scalable Synthesis of 4-Bromo-2-methylphenol
The selective bromination of p-cresol at the position ortho to the hydroxyl group is a critical transformation. The hydroxyl and methyl groups are both activating and ortho-, para-directing. Since the para position is blocked, electrophilic substitution is directed to the ortho positions. Controlling the reaction to achieve mono-bromination is paramount to avoid the formation of di-brominated byproducts.
Protocol 1: Direct Bromination of p-Cresol
This protocol employs molecular bromine as the brominating agent and is suitable for large-scale production with appropriate safety measures. The reaction is typically performed at low temperatures to enhance selectivity and control the exothermic nature of the reaction.[1][2]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| p-Cresol | 108.14 | - | >99% |
| Bromine (Br₂) | 159.81 | 3.1028 | >99.5% |
| Dichloromethane (DCM) | 84.93 | 1.326 | Anhydrous |
| Sodium thiosulfate (Na₂S₂O₃) | 158.11 | - | - |
| Sodium bicarbonate (NaHCO₃) | 84.01 | - | - |
| Brine (saturated NaCl solution) | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |
Instrumentation:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Quenching vessel.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Reactor Setup: Charge the jacketed reactor with p-cresol (1.0 eq) and anhydrous dichloromethane (5-10 volumes). Begin stirring and cool the mixture to -5 to 0 °C under an inert atmosphere.
-
Bromine Addition: Prepare a solution of bromine (1.0-1.05 eq) in dichloromethane. Add this solution dropwise to the reactor via the addition funnel over 2-4 hours, ensuring the internal temperature is maintained below 5 °C. The reaction is highly exothermic, and a slow addition rate is crucial to prevent over-bromination.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours after the bromine addition is finished.
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine. The red-brown color of the reaction mixture will dissipate.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield 4-bromo-2-methylphenol as a white to off-white solid.[3]
Causality and Optimization:
-
Solvent Choice: Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and the bromine. Other chlorinated solvents can also be used.[1]
-
Temperature Control: Low temperature is critical for selectivity. At higher temperatures, the formation of 2,6-dibromo-4-methylphenol increases significantly.[2]
-
Stoichiometry: A slight excess of bromine may be required to drive the reaction to completion, but a large excess should be avoided to minimize byproduct formation.
Part 2: Synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely used method for preparing ethers. In this step, the phenoxide of 4-bromo-2-methylphenol, generated in situ by a base, acts as a nucleophile and displaces a halide from an isopropylating agent.
Protocol 2: O-Isopropylation of 4-Bromo-2-methylphenol
This protocol utilizes 2-bromopropane as the alkylating agent and potassium carbonate as a mild and cost-effective base.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 4-Bromo-2-methylphenol | 187.04 | - | >98% |
| 2-Bromopropane | 122.99 | 1.31 | >99% |
| Potassium carbonate (K₂CO₃) | 138.21 | - | Anhydrous, powdered |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Anhydrous |
| Ethyl acetate | 88.11 | 0.902 | - |
| Deionized water | 18.02 | 1.000 | - |
| Brine (saturated NaCl solution) | - | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |
Instrumentation:
-
Jacketed glass reactor with overhead stirring, temperature probe, and condenser.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Heating mantle or oil bath.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Reactor Setup: To the jacketed reactor, add 4-bromo-2-methylphenol (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous N,N-dimethylformamide (5-10 volumes).
-
Addition of Alkylating Agent: Add 2-bromopropane (1.2-1.5 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir vigorously under an inert atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a larger volume of deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 4-Bromo-1-isopropoxy-2-methylbenzene can be purified by vacuum distillation or recrystallization to yield a colorless oil or low-melting solid.
Causality and Optimization:
-
Base Selection: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenol but mild enough to prevent side reactions. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.
-
Solvent Choice: DMF is an excellent polar aprotic solvent that facilitates the SN2 reaction by solvating the potassium cation, leaving the phenoxide anion more nucleophilic.
-
Temperature: The reaction rate is temperature-dependent. The chosen temperature range provides a reasonable reaction time without promoting significant decomposition or side reactions.
Caption: Workflow for Williamson Ether Synthesis of the target compound.
Safety and Handling
-
p-Cresol: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a chemical fume hood with specialized PPE, including heavy-duty gloves and a face shield. Have a bromine spill kit readily available.
-
Dichloromethane: A suspected carcinogen. Use in a well-ventilated area and minimize exposure.
-
2-Bromopropane: Flammable and a suspected reproductive toxin. Handle with care in a fume hood.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid skin contact and inhalation.
Conclusion
The described two-step synthetic route provides a scalable and efficient method for the production of 4-Bromo-1-isopropoxy-2-methylbenzene. By carefully controlling reaction parameters such as temperature, stoichiometry, and solvent choice, high yields and purities can be achieved. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently and safely synthesize this valuable intermediate for their drug discovery and development programs.
References
-
A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Quick Company. Link
-
Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Srini Chem. Link
-
Method for preparing 2-bromine-4-methylphenol. Google Patents. Link
-
Preparation of 2-bromo-4-methylphenol. Google Patents. Link
-
4-Bromo-2-methylphenol | C7H7BrO | CID 16896. PubChem. Link
-
Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Link
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Link
-
CAS 749927-58-0 4-Bromo-1-isopropoxy-2-methylbenzene. Alfa Chemistry. Link
Sources
Application Notes and Protocols for 4-Bromo-1-isopropoxy-2-methylbenzene in Materials Science
Foreword: Unlocking Potential in Advanced Materials
Welcome to a comprehensive guide on the application of 4-Bromo-1-isopropoxy-2-methylbenzene in the dynamic field of materials science. This document is crafted for researchers, scientists, and professionals in drug development seeking to leverage this versatile building block for the synthesis of novel organic materials. Within these pages, we move beyond simple procedural lists to provide a deep dive into the causality behind experimental choices, ensuring that each protocol is not just a set of instructions, but a self-validating system for innovation. Our focus is on the practical application of this compound in creating next-generation organic electronics, polymers, and liquid crystals, grounded in the principles of palladium-catalyzed cross-coupling reactions.
Introduction to 4-Bromo-1-isopropoxy-2-methylbenzene: A Profile
4-Bromo-1-isopropoxy-2-methylbenzene is an aromatic compound featuring a strategically functionalized benzene ring. The presence of a bromine atom makes it an excellent substrate for a variety of cross-coupling reactions, which are foundational in the synthesis of complex organic materials.[1][2] The isopropoxy and methyl groups are not mere spectators; they play a crucial role in modulating the electronic properties and solubility of both the parent molecule and its derivatives.
| Property | Value | Source |
| CAS Number | 749927-58-0 | [3] |
| Molecular Formula | C₁₀H₁₃BrO | [3] |
| Molecular Weight | 229.11 g/mol | [3] |
| Structure | A benzene ring substituted with bromo, isopropoxy, and methyl groups. | N/A |
The strategic placement of these functional groups allows for the tailored synthesis of materials with specific optoelectronic or liquid crystalline properties. The bulky isopropoxy group can enhance solubility in organic solvents and influence the morphology of thin films, a critical aspect in the fabrication of organic electronic devices.[4]
Core Applications in Materials Synthesis
The primary utility of 4-Bromo-1-isopropoxy-2-methylbenzene in materials science lies in its role as a versatile building block for constructing larger, conjugated systems. This is predominantly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2][5]
Synthesis of π-Conjugated Polymers for Organic Electronics
π-conjugated polymers are the cornerstone of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[6][7][8] The synthesis of these polymers often involves the coupling of di-functionalized monomers. 4-Bromo-1-isopropoxy-2-methylbenzene can be functionalized to a di-bromo derivative and subsequently used in polymerization reactions.
Protocol 1: Hypothetical Synthesis of a Poly(p-phenylene) Derivative via Suzuki Coupling
This protocol outlines a generalized procedure for the polymerization of a dibromo-derivative of 4-Bromo-1-isopropoxy-2-methylbenzene with a diboronic ester to form a poly(p-phenylene) derivative. This type of polymer is of interest for its potential as a blue-light emitting material in OLEDs.[6][9]
Objective: To synthesize a soluble, π-conjugated polymer for potential use in organic electronics.
Reaction Scheme:
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. physicsjournal.net [physicsjournal.net]
- 7. Organic semiconductor - Wikipedia [en.wikipedia.org]
- 8. sciencedaily.com [sciencedaily.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Bromo-1-isopropoxy-2-methylbenzene Synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to optimize your reaction yield and purity. Here, we dissect the common challenges and provide actionable, scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-Bromo-1-isopropoxy-2-methylbenzene?
There are two main approaches to synthesizing 4-Bromo-1-isopropoxy-2-methylbenzene:
-
Williamson Ether Synthesis: This is the most common and direct method, involving the reaction of 4-bromo-2-methylphenol with an isopropylating agent (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.[1][2][3] This SN2 reaction is favored for its versatility.
-
Electrophilic Bromination: This route starts with 1-isopropoxy-2-methylbenzene, which is then brominated using a suitable brominating agent. The challenge with this method lies in controlling the regioselectivity to favor the desired 4-bromo isomer.
This guide will primarily focus on optimizing the Williamson ether synthesis, as it is generally the more controlled and higher-yielding approach for this specific target molecule.
Troubleshooting the Williamson Ether Synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene
The Williamson ether synthesis, while robust, can present challenges, especially when using a secondary alkyl halide like 2-bromopropane. The primary competing reaction is E2 elimination, which leads to the formation of propene and unreacted 4-bromo-2-methylphenol, thereby reducing the yield of the desired ether.[1][2][4][5]
Below is a troubleshooting guide to address common issues encountered during this synthesis.
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields are a common frustration. Let's break down the potential culprits and their solutions.
Primary Cause: Competing E2 Elimination
The use of a secondary alkyl halide (2-bromopropane) with a strong base (the phenoxide) creates a classic SN2 versus E2 competition.[2][5] The phenoxide can act as a base, abstracting a proton from the isopropyl group, leading to the formation of propene.
Solutions to Minimize Elimination:
-
Choice of Base: While a strong base is necessary to deprotonate the phenol, an excessively strong or bulky base can favor elimination.
-
Recommended Bases: Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the phenol to form the sodium or potassium 4-bromo-2-methylphenoxide.[2] Weaker bases like potassium carbonate (K2CO3) can also be effective and may reduce the rate of elimination.
-
Bases to Use with Caution: Very bulky bases like potassium tert-butoxide should be avoided as they are more likely to promote elimination.[5]
-
-
Reaction Temperature: Higher temperatures tend to favor elimination over substitution.[1]
-
Optimization Strategy: Start the reaction at a lower temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is sluggish, the temperature can be gradually increased.
-
-
Solvent Selection: The choice of solvent is crucial in an SN2 reaction.
-
Recommended Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal.[1][6] These solvents solvate the cation of the phenoxide, leaving a more "naked" and nucleophilic oxygen to attack the alkyl halide.
-
Solvents to Avoid: Protic solvents like ethanol or water can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the desired SN2 reaction.
-
Secondary Cause: Incomplete Reaction or Side Reactions
-
Incomplete Deprotonation: If the phenol is not fully deprotonated, the reaction will not proceed to completion. Ensure you use at least a stoichiometric equivalent of a strong base.
-
Steric Hindrance: While the ortho-methyl group on the phenol does introduce some steric bulk, it is generally not prohibitive for the approach of the secondary alkyl halide. However, significant steric hindrance on either reactant can slow the reaction.[1]
-
Moisture in the Reaction: The presence of water will consume the strong base and can hydrolyze the alkyl halide. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yields.
Q3: I am observing multiple products in my crude reaction mixture. What are they and how can I avoid them?
Besides the desired product and the alkene from elimination, you might encounter other byproducts.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of 4-bromo-2-methyl-6-isopropylphenol. This is more likely to be a minor product under standard Williamson ether synthesis conditions.
-
Di-alkylation: If a very strong base is used in excess, it's possible, though less common, to see di-alkylation on the aromatic ring.
Strategies to Improve Selectivity:
-
Controlled Addition of Reagents: Adding the alkylating agent slowly to the solution of the phenoxide can help to maintain a low concentration of the electrophile, which can favor O-alkylation.
-
Use of Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly improve the yield and selectivity.[7][8] PTC facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction occurs. This often allows for the use of weaker bases and lower temperatures, which minimizes elimination and other side reactions.[7]
Q4: What is the best way to purify the final product?
Purification of 4-Bromo-1-isopropoxy-2-methylbenzene typically involves a standard workup followed by chromatography or distillation.
Standard Workup Procedure:
-
Quench the Reaction: After the reaction is complete (as determined by TLC or GC), cool the mixture to room temperature and quench by slowly adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer sequentially with a dilute base solution (e.g., 5% NaOH) to remove any unreacted 4-bromo-2-methylphenol, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
Purification Methods:
-
Flash Column Chromatography: This is a highly effective method for separating the desired ether from any remaining starting materials and byproducts. A silica gel column with a non-polar eluent system (e.g., a gradient of hexane and ethyl acetate) is typically used.
-
Distillation under Reduced Pressure: If the product is a liquid and the byproducts have significantly different boiling points, vacuum distillation can be an effective purification method.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene
This protocol provides a general starting point for the synthesis. Optimization of temperature and reaction time may be necessary.
Materials:
-
4-bromo-2-methylphenol
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Bromopropane
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-methylphenol (1.0 eq).
-
Add anhydrous DMF to dissolve the phenol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas will be evolved.
-
Cool the mixture back to 0 °C and add 2-bromopropane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by TLC until the starting phenol is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Reaction Mechanism Diagram
Caption: The reaction pathways in the synthesis.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Base | NaH, KH, K2CO3 | Strong, non-nucleophilic bases for efficient deprotonation.[2] |
| Alkylating Agent | 2-Iodopropane or 2-Bromopropane | Iodide is a better leaving group, potentially allowing for milder conditions. |
| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents enhance the nucleophilicity of the phenoxide.[1] |
| Temperature | 50 - 80 °C | A balance between reaction rate and minimizing E2 elimination.[1] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or GC for completion. |
| Expected Yield | 60 - 85% | Yield is highly dependent on optimized conditions to minimize elimination. |
Alternative Synthetic Routes
Q5: Can I synthesize this molecule by brominating 1-isopropoxy-2-methylbenzene?
Yes, this is a possible route. The isopropoxy group is an ortho-, para-director. However, the para position is sterically less hindered than the ortho position adjacent to the bulky isopropoxy group. Therefore, bromination with Br2 and a Lewis acid catalyst (e.g., FeBr3) would likely yield a mixture of the 4-bromo (desired) and 6-bromo isomers, with the 4-bromo isomer being the major product.[9] The separation of these isomers could be challenging.
Q6: Is the Ullmann Condensation a viable method?
The Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an alcohol, is another possibility.[10][11][12] However, this reaction typically requires higher temperatures and may not offer significant advantages over a well-optimized Williamson ether synthesis for this particular substrate.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. (2020, April 16). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2021). Physical Chemistry Chemical Physics, 23(32), 17469-17482.
-
science24.com. (2014, March 25). Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles. Retrieved from [Link]
-
ACS Publications. (2026, January 12). Access to Hindered Alkyl Aryl Ethers via Radical–Polar Crossover C(sp3)–O Coupling Enabled by Dual Organosulfur/Photoredox Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). CN102234220A - Method for preparing 4-bromo-1,2-xylene.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-(2-methylpropoxy)benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase-Transfer Catalysts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Retrieved from [Link]
-
ACS Publications. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Ullmann reaction of substituted aryl halide and phenol compound. Retrieved from [Link]
Sources
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- 3. organicchemistrytutor.com [organicchemistrytutor.com]
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- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 12. researchgate.net [researchgate.net]
Purification techniques for "4-Bromo-1-isopropoxy-2-methylbenzene" reaction products
Technical Support Center: 4-Bromo-1-isopropoxy-2-methylbenzene
Welcome to the technical support center for the purification of 4-Bromo-1-isopropoxy-2-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals to provide actionable solutions to common purification challenges. The content is structured in a question-and-answer format to directly address issues encountered during experimental work.
Part 1: Initial Assessment & Purity Determination
Before attempting any purification, it is critical to assess the composition of your crude reaction mixture. This allows you to choose the most efficient purification strategy and avoid unnecessary steps.
Q1: What are the best analytical methods to determine the purity of my crude 4-Bromo-1-isopropoxy-2-methylbenzene?
A1: A multi-technique approach is recommended for a comprehensive purity assessment. The three most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for this particular molecule due to its volatility. It provides excellent separation of volatile impurities, such as residual solvents or unreacted alkyl halides, and gives a clear percentage area calculation for purity. The mass spectrometer provides definitive identification of the main product and helps in tentatively identifying byproducts.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): Primarily used for less volatile or thermally sensitive compounds. For this molecule, Reverse-Phase HPLC (RP-HPLC) can be used to detect non-volatile impurities or polymeric materials that would not elute from a GC column.
-
Quantitative NMR (qNMR): While standard ¹H NMR is excellent for structural confirmation, qNMR can provide a highly accurate purity value (mass purity) without the need for a reference standard of every impurity. It is particularly useful for identifying and quantifying isomeric impurities.
Table 1: Comparison of Recommended Analytical Techniques
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Reverse-Phase HPLC (RP-HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility/polarity; mass-based detection. | Separation by polarity; UV or other detection. | Quantification via signal area proportionality to molar concentration. |
| Best For Detecting | Volatile impurities, unreacted starting materials, thermally stable byproducts.[3] | Non-volatile byproducts, isomers, degradation products. | Structural isomers and a wide range of impurities with distinct proton signals. |
| Typical LOD | Low ppb to ppm range. | Low ng to µg range. | ~0.1-1% w/w. |
| Primary Output | Purity by Area % | Purity by Area % | Absolute Purity (Mass %) |
Part 2: Troubleshooting Common Impurities
The synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene, typically via the Williamson ether synthesis, involves the reaction of 4-bromo-2-methylphenol with an isopropyl halide.[4][5] This route can lead to several predictable impurities.
Q2: My crude product is contaminated with unreacted 4-bromo-2-methylphenol. How can I easily remove it without chromatography?
A2: This is the most common impurity and, fortunately, the easiest to remove. The key is to exploit the acidic nature of the phenol's hydroxyl group.
Causality: Phenols are weakly acidic, whereas ethers are neutral. By washing your crude organic solution with an aqueous basic solution (like 1M NaOH or saturated NaHCO₃), you deprotonate the phenol, converting it into its corresponding sodium phenoxide salt.[6][7] This salt is ionic and therefore highly soluble in the aqueous layer, while your neutral ether product remains in the organic layer.
Protocol: Basic Liquid-Liquid Extraction
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Allow the layers to separate completely. Drain and collect the lower aqueous layer.
-
Repeat the wash with 1M NaOH one more time, followed by a wash with brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo.
Q3: My GC-MS analysis shows a significant peak for the starting material, 4-bromo-2-methylphenol, even after a basic wash. What went wrong?
A3: If a basic wash fails to remove the phenol, it typically points to one of two issues:
-
Insufficient Base: You may not have used enough moles of base to react with all the phenol present. Always use a molar excess of base relative to the maximum possible amount of unreacted phenol.
-
Poor Mixing/Emulsion: Inefficient mixing between the organic and aqueous layers will result in an incomplete extraction. If an emulsion (a stable third layer) forms, it can trap the phenoxide. To break an emulsion, try adding a small amount of brine and gently swirling, or filter the entire mixture through a pad of Celite.
Q4: I have a non-polar impurity with a similar molecular weight to my product. What is the best purification method?
A4: For separating neutral organic compounds with similar physical properties, flash column chromatography is the gold standard.[8]
Causality: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). Compounds with higher polarity adsorb more strongly to the polar silica gel and thus elute more slowly. By choosing a mobile phase of appropriate polarity, you can achieve separation. For aromatic ethers, a non-polar solvent system like Hexanes/Ethyl Acetate is a common starting point.[8]
Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system will show good separation between your product spot and the impurity spot, with the product having an Rf value of approximately 0.25-0.35.[8]
-
Column Packing: Pack a glass column with silica gel (particle size 40-63 µm is standard) as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the mobile phase (wet loading). Carefully add the sample to the top of the column.
-
Elution: Add the mobile phase to the column and apply positive pressure (using air or nitrogen) to achieve a rapid flow rate.
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Bromo-1-isopropoxy-2-methylbenzene.
Q5: I need to purify a large quantity (>50 g) of the product. Is column chromatography feasible, or is there a better way?
A5: While large-scale chromatography is possible, it can be resource-intensive. For thermally stable, liquid products, vacuum distillation is often a more efficient and scalable method for bulk purification.[9]
Causality: Distillation separates compounds based on differences in their boiling points. By reducing the pressure, you lower the temperature at which the compound boils, which is crucial for high-boiling-point molecules to prevent thermal decomposition. If your desired product has a boiling point that is sufficiently different from the impurities (>20-30 °C), distillation can provide excellent separation.
Note: The exact boiling point of 4-Bromo-1-isopropoxy-2-methylbenzene is not widely reported. A preliminary small-scale distillation (e.g., Kugelrohr) is recommended to determine the boiling range under your specific vacuum conditions before proceeding with a large batch.
Part 3: Visualization of Purification Workflows
The following diagrams illustrate the decision-making process for purification.
Caption: Decision workflow for purifying 4-Bromo-1-isopropoxy-2-methylbenzene.
Caption: Troubleshooting guide for flash column chromatography issues.
Part 4: Frequently Asked Questions (FAQs)
Q6: What are the key physical properties of pure 4-Bromo-1-isopropoxy-2-methylbenzene?
A6: The key identifiers and properties for this compound are summarized below.
Table 2: Physical & Chemical Properties
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-methyl-1-propan-2-yloxybenzene | [10] |
| Molecular Formula | C₁₀H₁₃BrO | [10] |
| Molecular Weight | 229.11 g/mol | [10] |
| Appearance | Typically a colorless to pale yellow oil | General Observation |
| Boiling Point | Not definitively reported; requires vacuum for distillation. | - |
| Topological Polar Surface Area | 9.2 Ų | [10] |
Q7: How should I properly store the purified product?
A7: Like many halogenated aromatic compounds, 4-Bromo-1-isopropoxy-2-methylbenzene should be stored in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow degradation from air and moisture over long-term storage.
References
-
How to remove the phenol from the reaction mixture without doing column chromatography? ResearchGate. Available at: [Link]
-
4-Bromo-2-isopropyl-1-methylbenzene. PubChem, National Center for Biotechnology Information. Available at: [Link]
- Aromatic ethers and process for producing aromatic ethers. Google Patents (US20040181099A1).
-
4-Bromo-1-isopropyl-2-methylbenzene. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
The Williamson Ether Synthesis. University of Michigan-Dearborn, Department of Natural Sciences. Available at: [Link]
-
How to remove impurities from diethyl ether? ResearchGate. Available at: [Link]
- Method for removing phenol in ethylene glycol phenyl ether refining course. Google Patents (CN102924376A).
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
- Process for the production of aromatic ethers and aromatic polyethers. Google Patents (US4474932A).
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health (PMC). Available at: [Link]
-
Williamson ether synthesis – Knowledge and References. Taylor & Francis. Available at: [Link]
- Process for removing an ester impurity from an ether. Google Patents (EP0599921B1).
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Analytical Methods. Ministry of the Environment, Government of Japan. Available at: [Link]
-
Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. Available at: [Link]
-
Phenol ether. Wikipedia. Available at: [Link]
-
Separation of Anisole and Valuable Byproducts from Liquid Reaction Mixtures by Solvent Extraction and Multicomponent Distillation. ResearchGate. Available at: [Link]
-
Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ACS Publications. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]
-
Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. Available at: [Link]
-
(4-bromo-3-methylbutoxy)methylbenzene. ChemSynthesis. Available at: [Link]
-
4-Bromo-1-(tert-butoxy)-2-methylbenzene. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
Analytical Methods. Royal Society of Chemistry. Available at: [Link]
- Method for the bromination of aromatic compound. Google Patents (US4954648A).
-
Organic Chemistry 1: Williamson ether synthesis practice problems. YouTube. Available at: [Link]
-
Phenol. Wikipedia. Available at: [Link]
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- 5. Phenol ether - Wikipedia [en.wikipedia.org]
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- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: 4-Bromo-1-isopropoxy-2-methylbenzene in Coupling Reactions
Welcome to the technical support center for "4-Bromo-1-isopropoxy-2-methylbenzene." This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in transition-metal-catalyzed cross-coupling reactions. Here, we address common challenges and side reactions encountered during its use in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Our aim is to provide practical, field-proven insights and troubleshooting strategies to ensure the success of your synthetic endeavors.
Understanding the Reactivity of 4-Bromo-1-isopropoxy-2-methylbenzene
The unique structure of 4-Bromo-1-isopropoxy-2-methylbenzene, featuring both an electron-donating isopropoxy group and a sterically influential ortho-methyl group, presents a specific set of challenges and opportunities in cross-coupling chemistry. The electron-rich nature of the aromatic ring can make oxidative addition, a critical step in many catalytic cycles, more challenging compared to electron-deficient aryl bromides.[1][2] Conversely, the steric hindrance from the ortho-methyl group can influence ligand-catalyst interactions and the rate of reductive elimination.
Troubleshooting Guide: Common Side Reactions and Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.
Issue 1: Low Yield of the Desired Cross-Coupling Product and Significant Homocoupling of the Aryl Bromide.
Question: I am performing a Suzuki-Miyaura coupling with 4-Bromo-1-isopropoxy-2-methylbenzene and an arylboronic acid, but I am observing a significant amount of the homocoupled biaryl product derived from my starting material. What is causing this and how can I prevent it?
Answer:
Homocoupling of aryl halides is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] It is often promoted by the presence of Pd(II) species, which can arise from an inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state, or from oxidative processes during the reaction.[1] For an electron-rich substrate like 4-Bromo-1-isopropoxy-2-methylbenzene, the desired oxidative addition to Pd(0) can be slower, providing a larger window for competing side reactions like homocoupling.
Troubleshooting Workflow for Homocoupling:
Caption: Troubleshooting workflow for minimizing homocoupling.
Preventative Measures and Optimization:
-
Rigorous Degassing: Ensure that the solvent and the reaction mixture are thoroughly deoxygenated before adding the catalyst. Oxygen can lead to the formation of Pd(II) species that promote homocoupling.[1]
-
Choice of Palladium Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, the in-situ reduction to Pd(0) might be inefficient. Consider switching to a Pd(0) source such as Pd₂(dba)₃ or using a pre-catalyst that readily forms the active Pd(0) species.[3] The addition of a mild reducing agent, such as potassium formate, can also help suppress homocoupling by minimizing the concentration of free Pd(II).[4]
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial for promoting the desired cross-coupling pathway with electron-rich aryl bromides.[5] Ligands like SPhos, XPhos, or other Buchwald-type ligands can accelerate the rate of oxidative addition and reductive elimination, outcompeting the homocoupling side reaction.[6]
-
Base and Solvent Optimization: The choice of base and solvent can also influence the extent of homocoupling. It is advisable to screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Experimental Protocol: Minimizing Homocoupling in Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (0.5-2 mol%) | A Pd(0) source that does not require in-situ reduction. |
| Ligand | SPhos (1-4 mol%) | A bulky, electron-rich ligand to promote oxidative addition and reductive elimination.[5] |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong base that is effective in many Suzuki couplings. |
| Solvent | Toluene/Water (e.g., 10:1 v/v), thoroughly degassed | A common solvent system for Suzuki reactions. Rigorous degassing is critical. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion without promoting excessive side reactions. |
Issue 2: Significant Formation of 1-Isopropoxy-2-methylbenzene (Hydrodehalogenation).
Question: In my Buchwald-Hartwig amination of 4-Bromo-1-isopropoxy-2-methylbenzene, I am observing a significant amount of the de-brominated starting material. What causes this hydrodehalogenation, and how can I suppress it?
Answer:
Hydrodehalogenation is the replacement of the halogen atom with a hydrogen atom and is a common side reaction in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination.[1][7] This side reaction can occur through several mechanisms, often involving the generation of a palladium-hydride species which can then undergo reductive elimination with the aryl group.[1] For electron-rich aryl bromides, the slower rate of the desired C-N bond formation can make hydrodehalogenation more competitive.
Key Factors Influencing Hydrodehalogenation:
-
Base: The choice and strength of the base are critical. While strong bases are necessary for the deprotonation of the amine, they can also promote the formation of palladium-hydride species, leading to hydrodehalogenation.[7]
-
Ligand: The steric and electronic properties of the phosphine ligand play a crucial role. Bulky, electron-rich ligands can accelerate the desired reductive elimination step, thereby minimizing the lifetime of intermediates that could lead to hydrodehalogenation.[8][9]
-
Solvent: The solvent can influence the solubility of the base and the stability of various intermediates in the catalytic cycle.
Troubleshooting and Optimization Strategies:
| Strategy | Action | Rationale |
| Optimize the Base | If using a very strong base like NaOtBu and observing significant hydrodehalogenation, consider switching to a slightly weaker base such as K₃PO₄ or Cs₂CO₃. | A weaker base may be less prone to generating the palladium-hydride species responsible for hydrodehalogenation. |
| Ligand Selection | Employ bulky, electron-rich biarylmonophosphine ligands like RockPhos or other advanced ligands.[7] | These ligands are designed to promote the desired C-N bond formation and suppress side reactions like hydrodehalogenation.[7] |
| Control Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can sometimes favor side reactions. |
| Ensure Anhydrous Conditions | Use dry solvents and reagents. | Water can sometimes be a source of protons for hydrodehalogenation. |
Frequently Asked Questions (FAQs)
Q1: Why is the oxidative addition step challenging for 4-Bromo-1-isopropoxy-2-methylbenzene?
A1: The isopropoxy and methyl groups are electron-donating, which increases the electron density on the aromatic ring. This makes the carbon-bromine bond less electrophilic and therefore less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[2][10] To overcome this, the use of highly active catalysts, often generated from bulky, electron-rich phosphine ligands, is recommended.[10]
Q2: I'm planning a Sonogashira coupling with 4-Bromo-1-isopropoxy-2-methylbenzene. What specific side reaction should I be most concerned about?
A2: The primary side reaction of concern in Sonogashira couplings, especially when using a copper co-catalyst, is the homocoupling of the terminal alkyne to form a diacetylene, often referred to as Glaser coupling.[11] For an electron-rich and sterically hindered aryl bromide like yours, the desired cross-coupling may be slower, allowing more time for this side reaction to occur. To mitigate this, consider using copper-free Sonogashira conditions or carefully optimizing the reaction conditions, such as temperature and reaction time.[12][13]
Q3: Can the ortho-methyl group on my substrate cause any specific problems?
A3: Yes, the ortho-methyl group introduces steric hindrance around the reaction center. This can slow down both the oxidative addition and the reductive elimination steps of the catalytic cycle.[14] While this can be a challenge, it can sometimes be leveraged to improve selectivity in certain reactions. The key to success is often the use of sterically demanding ligands that can effectively interact with the hindered substrate to promote the desired transformation.[14]
Q4: Are there any general "best practices" for setting up coupling reactions with this substrate?
A4: Absolutely. Here are a few key recommendations:
-
High-Purity Reagents: Use high-purity starting materials, catalysts, and ligands. Impurities can poison the catalyst.
-
Inert Atmosphere: Always perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and side reactions caused by oxygen.[1]
-
Systematic Optimization: If you are developing a new transformation, a systematic screening of catalysts, ligands, bases, and solvents is highly recommended to identify the optimal conditions for your specific substrate and coupling partner.
Visualizing Reaction Pathways
Catalytic Cycle of Suzuki-Miyaura Coupling and Common Side Reactions:
Caption: Key steps in the Suzuki-Miyaura coupling and competing side reactions.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Zhang, Y., et al. (2018). One-step highly selective borylation/Suzuki cross-coupling of two distinct aryl bromides in pure water. New Journal of Chemistry, 42(20), 16685-16689.
- Fors, B. P., & Buchwald, S. L. (2009). Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides. The Journal of organic chemistry, 74(19), 7323–7327.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Miller, R. A., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(2), 329-334.
-
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 71(25), 9681–9686.
-
ChemRxiv. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
-
Leitch, D. C., et al. (2021). The effect of steric bulk in Sonogashira coupling reactions. Request PDF. Retrieved from [Link]
- Wang, L., et al. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ChemInform, 41(43).
-
ChemRxiv. (2022). Bulky phosphine ligands promote palladium-catalysed protodeboronation. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
- Maimone, T. J., et al. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie (International ed. in English), 51(31), 7817–7820.
-
Fors, B. P., & Buchwald, S. L. (2009). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira couplings of aryl bromides: room temperature, water only, no copper. Organic letters, 10(17), 3793–3796.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Lipshutz, B. H., et al. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. UC Santa Barbara. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
OUCI. (n.d.). The effect of steric bulk in Sonogashira coupling reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- González-Bobes, F., et al. (2016). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- El-Boraey, H. A. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 7(74), 47016-47036.
-
Wu, X., & Li, J. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Wang, Z., et al. (2020). The First Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Bromides. Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 4-[(2-Methylphenyl)methoxy]benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenylmagnesium bromide. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira couplings of aryl bromides: room temperature, water only, no copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 4-Bromo-1-isopropoxy-2-methylbenzene in Reaction Environments
Welcome to our dedicated technical support center for 4-Bromo-1-isopropoxy-2-methylbenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. As a sterically hindered and electron-rich aryl bromide, this compound presents unique challenges and opportunities in cross-coupling and other transformations. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate potential stability issues and optimize your reaction outcomes. Our approach is grounded in mechanistic principles to empower you with the knowledge to not just follow a protocol, but to understand and control your chemical system.
Troubleshooting Guide: Addressing Common Stability and Reactivity Issues
This section addresses specific problems you may encounter during your experiments with 4-Bromo-1-isopropoxy-2-methylbenzene, providing detailed explanations of the underlying causes and actionable solutions.
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: I am attempting a Suzuki or Buchwald-Hartwig coupling with 4-Bromo-1-isopropoxy-2-methylbenzene, but I am observing very low conversion of my starting material, even at elevated temperatures. What are the likely causes and how can I improve my yield?
Answer:
Low reactivity in palladium-catalyzed cross-coupling reactions with this substrate is a common challenge and typically stems from the electronic and steric nature of the molecule. The core of the issue often lies in the rate-determining oxidative addition step.
Causality Analysis:
-
Electronic Effects: The isopropoxy and methyl groups are both electron-donating, which increases the electron density on the aromatic ring. This makes the carbon-bromine bond less electrophilic and thus, oxidative addition to the Pd(0) catalyst is slower compared to electron-deficient aryl bromides.
-
Steric Hindrance: The methyl group at the ortho position to the bromine atom creates significant steric hindrance around the reaction center. This can impede the approach of the bulky palladium catalyst, further slowing down the oxidative addition step.
Step-by-Step Troubleshooting Protocol:
-
Catalyst and Ligand Selection:
-
For Suzuki Coupling: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a catalyst system designed for electron-rich and sterically hindered substrates. Buchwald's biarylphosphine ligands are highly recommended.
-
For Buchwald-Hartwig Amination: Similarly, employ sterically demanding and electron-rich ligands. Ligands such as RuPhos or XPhos are excellent starting points. Using a pre-formed catalyst, like a G3 or G4 precatalyst, can also lead to more reliable formation of the active catalytic species.
-
-
Base Selection:
-
The choice of base is critical. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ in promoting the transmetalation step, which can become rate-limiting if oxidative addition is slow.
-
In Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOt-Bu or LHMDS is typically required to facilitate the deprotonation of the amine.
-
-
Solvent and Temperature Optimization:
-
Use polar aprotic solvents like dioxane, THF, or toluene, often with a small amount of water for Suzuki reactions to aid in dissolving the base.
-
Given the substrate's stability, you can often increase the reaction temperature (e.g., to 100-120 °C) to overcome the activation energy barrier for oxidative addition. Always monitor for potential degradation at higher temperatures.
-
-
Reagent Purity and Inert Atmosphere:
-
Ensure all reagents, especially the boronic acid/ester and amine, are pure.
-
Thoroughly degas the reaction mixture to prevent oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation.
-
Workflow for Optimizing a Challenging Suzuki Coupling:
Caption: Optimization workflow for Suzuki coupling.
Issue 2: Significant Formation of a Debrominated Byproduct
Question: In my cross-coupling reaction, I am seeing a significant amount of 1-isopropoxy-2-methylbenzene, where the bromine has been replaced by a hydrogen atom. What is causing this hydrodehalogenation?
Answer:
The formation of the debrominated product is a known side reaction in palladium-catalyzed couplings, often referred to as hydrodehalogenation. This can occur through several pathways.
Mechanistic Insights:
-
From the Catalytic Cycle: After oxidative addition of the aryl bromide to Pd(0), the resulting Ar-Pd(II)-Br complex can undergo undesired reactions. If a source of hydride is present (e.g., from the solvent, amine, or boronic acid decomposition), reductive elimination of Ar-H can occur.
-
β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, if the amine has a β-hydrogen, a side reaction can be β-hydride elimination from the palladium amide intermediate, which after a series of steps can lead to the hydrodehalogenated arene.
Strategies to Minimize Hydrodehalogenation:
-
Scrutinize Reagents for Hydride Sources:
-
Use high-purity, anhydrous solvents.
-
Ensure the boronic acid or its ester is of high quality, as impurities can be a source of hydrides.
-
In Buchwald-Hartwig reactions, the choice of amine can be a factor.
-
-
Optimize Reaction Conditions:
-
Lower Temperature: If the desired coupling is proceeding, albeit slowly, lowering the reaction temperature may disfavor the hydrodehalogenation pathway, which can have a different activation energy.
-
Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can sometimes mitigate this issue. For instance, more sterically hindered ligands can sometimes suppress this side reaction.
-
-
Adjust Base and Additives:
-
The choice of base can influence the rates of competing pathways. An empirical screen of bases may be necessary.
-
Issue 3: Cleavage of the Isopropoxy Ether Group
Question: My reaction workup is showing the presence of 4-bromo-2-methylphenol. What could be causing the cleavage of the isopropoxy group?
Answer:
The isopropoxy group is generally stable under the neutral to basic conditions typical of most cross-coupling reactions. Cleavage of this group strongly suggests the presence of acidic conditions, either during the reaction or, more commonly, during the workup.
Plausible Causes:
-
Acidic Workup: Quenching the reaction with a strong acid or performing an extraction with an acidic aqueous layer can cause cleavage of the isopropyl ether. Aryl isopropyl ethers are susceptible to cleavage by strong acids like HBr or HI, and also by some Lewis acids.
-
Lewis Acidic Reagents: If your reaction involves reagents that are Lewis acids or can generate Lewis acidic species, this could lead to ether cleavage. For example, some boronic acids can be Lewis acidic, although this is less common under basic reaction conditions. Aluminum trichloride is known to selectively cleave isopropyl aryl ethers.
Preventative Measures:
-
Neutral or Basic Workup:
-
Quench the reaction with water or a saturated solution of a mild base like sodium bicarbonate.
-
During extraction, use neutral water and brine washes. Avoid acidic washes unless absolutely necessary for purification, and if so, keep the contact time to a minimum and perform the extraction at low temperature.
-
-
Reaction Condition Check:
-
Ensure that no adventitious acid is present in your starting materials or solvents.
-
Be mindful of the potential for in situ generation of acidic species, although this is rare in standard cross-coupling protocols.
-
Degradation Pathway: Acid-Catalyzed Ether Cleavage
Caption: Acid-catalyzed cleavage of the isopropoxy group.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-Bromo-1-isopropoxy-2-methylbenzene?
A1: Like most halogenated aromatic compounds, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from sources of ignition and strong oxidizing agents.
Q2: Is 4-Bromo-1-isopropoxy-2-methylbenzene stable to strongly basic conditions?
A2: Yes, the aryl bromide and isopropoxy ether functionalities are generally stable to the strong bases used in cross-coupling reactions, such as alkoxides (NaOt-Bu, KOt-Bu) and inorganic bases (K₃PO₄, Cs₂CO₃). The primary concern under these conditions is not degradation of the starting material itself, but rather facilitating the desired reaction pathway and avoiding side reactions like hydrodehalogenation.
Q3: Can I use a different halide (Cl, I) instead of bromide for my coupling reaction?
A3: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. The corresponding aryl iodide would be more reactive, potentially allowing for milder reaction conditions. However, it may also be more prone to side reactions and is typically more expensive. The aryl chloride would be less reactive and would likely require a more specialized and highly active catalyst system to achieve good conversion.
Q4: How does the methyl group at the 2-position affect the reaction?
A4: The primary effect of the ortho-methyl group is steric hindrance. This can slow down the oxidative addition of the palladium catalyst to the C-Br bond. This steric effect is a major reason why more robust catalyst systems with bulky ligands are often required for successful coupling reactions with this substrate.
Recommended Starting Conditions for Cross-Coupling
The following tables provide recommended starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions. These are general guidelines and may require optimization for your specific coupling partners.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands that promote oxidative addition for sterically hindered and electron-rich aryl bromides. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong bases that are effective in promoting transmetalation. |
| Solvent | Toluene or 1,4-Dioxane (+ 10-20% H₂O) | Aprotic solvents are standard; water can aid base solubility. |
| Temperature | 90-110 °C | Higher temperatures are often needed to overcome the activation barrier. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 Precatalyst | Precatalysts can offer more reliable activation. |
| Ligand | RuPhos or XPhos (1.5-3 mol%) | Highly effective ligands for coupling with sterically demanding aryl bromides. |
| Base | NaOt-Bu or LHMDS (1.2-1.5 equiv.) | Strong, non-nucleophilic bases are required for amine deprotonation. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous conditions are crucial for this reaction. |
| Temperature | 100-120 °C | Elevated temperatures are generally necessary. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for maintaining catalyst activity. |
References
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- McOmie, J. F. W. (Ed.). (1973). Protective Groups in Organic Chemistry. Plenum Press.
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
Technical Support Center: Catalyst Selection for Cross-Coupling of 4-Bromo-1-isopropoxy-2-methylbenzene
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the cross-coupling of 4-Bromo-1-isopropoxy-2-methylbenzene. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the specific challenges presented by this sterically hindered and electron-rich aryl bromide. Our focus is to deliver field-proven insights and robust protocols to ensure the success of your synthetic endeavors.
Introduction to the Challenges
The substrate, 4-Bromo-1-isopropoxy-2-methylbenzene, presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of an ortho-methyl group introduces significant steric hindrance around the carbon-bromine bond. This bulk can impede the crucial oxidative addition step, where the palladium catalyst inserts into the C-Br bond, and also the final reductive elimination step that forms the desired product.[1] Furthermore, the electron-donating nature of both the isopropoxy and methyl groups increases the electron density at the reaction center, which can slow the rate of oxidative addition.[2]
This guide will provide a systematic approach to catalyst selection and reaction optimization for common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions involving this substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am planning a Suzuki-Miyaura coupling with 4-Bromo-1-isopropoxy-2-methylbenzene. Which catalyst system should I start with?
A1: For a sterically hindered and electron-rich aryl bromide like 4-Bromo-1-isopropoxy-2-methylbenzene, a catalyst system with high activity is paramount. The primary challenge is to overcome the slow oxidative addition and facilitate the difficult reductive elimination.[1]
We recommend starting with a palladium(II) precatalyst paired with a bulky, electron-rich biarylphosphine ligand. These ligands are designed to promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for the oxidative addition step with challenging substrates.[3]
Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | G3 or G4-Palladacycles (e.g., (SPhos)Pd G3) | These are air-stable and efficiently generate the active Pd(0) catalyst under basic conditions, leading to more reproducible results.[4] |
| Ligand | SPhos or RuPhos | These bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, which is critical for sterically hindered substrates.[2] |
| Base | K₃PO₄ or Cs₂CO₃ | These are effective bases for Suzuki couplings and are generally compatible with a wide range of functional groups.[1][5] A small amount of water can sometimes be beneficial when using K₃PO₄.[2] |
| Solvent | Toluene, 1,4-Dioxane, or CPME | These are common solvents for Suzuki reactions. Ensure they are anhydrous and degassed to prevent catalyst deactivation.[6] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation barrier for sterically hindered substrates. |
Troubleshooting Low Yield:
-
No Reaction:
-
Catalyst Inactivity: Ensure your palladium precatalyst and ligand are from a reliable source and have been stored correctly. Consider using a fresh batch. The active Pd(0) species is sensitive to air, so ensure your reaction setup is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[6]
-
Inefficient Precatalyst Activation: The base is crucial for activating the precatalyst. Ensure the base is finely powdered and well-dispersed in the reaction mixture.
-
-
Low Conversion:
-
Steric Hindrance: If you are still observing low conversion with SPhos or RuPhos, consider moving to a more specialized ligand designed for highly hindered couplings, such as AntPhos.[7][8]
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a problem, especially at higher temperatures.[1] Using a milder base like K₂CO₃ or ensuring strictly anhydrous conditions can help mitigate this.
-
Reaction Time/Temperature: The reaction may require extended heating or a higher temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal time.
-
Q2: I am attempting a Buchwald-Hartwig amination with a primary or secondary amine. What are the key considerations for catalyst selection?
A2: The Buchwald-Hartwig amination of 4-Bromo-1-isopropoxy-2-methylbenzene also requires a highly active catalyst system to overcome steric and electronic challenges. The choice of ligand is critical and often depends on the nature of the amine coupling partner.[9][10]
Catalyst Selection Workflow for Buchwald-Hartwig Amination:
Caption: Catalyst selection workflow for Buchwald-Hartwig amination.
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a G3/G4-Palladacycle | Pd₂(dba)₃ is a common Pd(0) source, while palladacycles offer convenience and reproducibility.[3] |
| Ligand | For Primary Amines: RuPhosFor Secondary Amines: BrettPhos or RuPhos | These ligands are designed to facilitate the coupling of hindered substrates and a wide range of amines.[11][12] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.[13] |
| Solvent | Toluene or 1,4-Dioxane | Ensure the solvent is anhydrous and degassed. |
| Temperature | 80-110 °C | Elevated temperatures are generally necessary. |
Troubleshooting Guide:
-
Hydrodehalogenation (Ar-Br → Ar-H): This side reaction can compete with the desired amination. It is often caused by β-hydride elimination from the palladium-amido intermediate.[9] Using a bulkier ligand can sometimes suppress this pathway by favoring reductive elimination.
-
Low Reactivity with Electron-Deficient Amines: If your amine is electron-deficient, the reaction may be sluggish. In such cases, a more electron-rich ligand might be beneficial to increase the rate of reductive elimination.
-
Incomplete Reaction: Ensure your reagents are pure and the reaction is performed under strictly inert conditions.[6] Traces of oxygen can deactivate the catalyst. The choice of base can also be critical; if NaOtBu is not effective, consider switching to LHMDS or K₃PO₄.
Q3: Can I perform a Heck coupling with this substrate, and what are the expected challenges?
A3: Yes, a Heck reaction is feasible, but it will likely be challenging due to the steric hindrance and electron-rich nature of 4-Bromo-1-isopropoxy-2-methylbenzene. The key steps to optimize are the oxidative addition and the subsequent migratory insertion of the alkene.[14][15]
Key Considerations for a Heck Reaction:
-
Catalyst System: A phosphine-free catalyst system, such as Pd(OAc)₂, or a system with a bulky phosphine ligand like P(t-Bu)₃ can be effective. For sterically hindered substrates, high temperatures are often required.
-
Base: An inorganic base like K₂CO₃ or an organic base such as triethylamine (Et₃N) is typically used.[14]
-
Solvent: Polar aprotic solvents like DMF or NMP are common choices for Heck reactions.
-
Regioselectivity: The Heck reaction can sometimes lead to a mixture of regioisomers depending on the alkene coupling partner. The trans product is usually favored.[14]
Experimental Protocol: General Procedure for Cross-Coupling of 4-Bromo-1-isopropoxy-2-methylbenzene
This is a general guideline and should be optimized for each specific reaction.
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.1-1.5 equivalents relative to palladium), and the base (1.5-2.5 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add 4-Bromo-1-isopropoxy-2-methylbenzene (1.0 equivalent), the coupling partner (e.g., boronic acid for Suzuki, amine for Buchwald-Hartwig; 1.1-1.5 equivalents), and the anhydrous, degassed solvent.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Logical Relationship Diagram for Troubleshooting Cross-Coupling Reactions:
Caption: A systematic approach to troubleshooting cross-coupling reactions.
References
- Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides.
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Chem Help ASAP. (2020, February 14). Buchwald-Hartwig cross-coupling reaction. YouTube.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
Overcoming low reactivity of "4-Bromo-1-isopropoxy-2-methylbenzene"
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 4-Bromo-1-isopropoxy-2-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with this sterically hindered and electron-rich aryl bromide. Our goal is to provide in-depth, field-proven insights and troubleshooting strategies to help you overcome its inherent low reactivity in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is 4-Bromo-1-isopropoxy-2-methylbenzene considered a "challenging" or "unreactive" substrate?
The low reactivity of this compound is not due to a single factor, but rather a combination of electronic and steric effects inherent to its structure.
-
Electronic Effects: The aryl bromide is substituted with two electron-donating groups (EDGs): an isopropoxy group and a methyl group. The isopropoxy group, in particular, is a strong EDG via resonance, increasing the electron density of the aromatic ring. This increased electron density makes the carbon-bromine bond less electrophilic, which significantly slows down the rate-limiting oxidative addition step in many palladium-catalyzed cross-coupling reactions.[1][2]
-
Steric Hindrance: The isopropoxy group is sterically bulky. While it is not directly ortho to the bromine, its presence alongside the ortho-methyl group creates a sterically encumbered environment. This can hinder the approach of the bulky metal catalyst complexes required for reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[3][4]
Q2: What are the most common failure modes observed when using this substrate?
Researchers typically encounter one or more of the following issues:
-
No Reaction or Stalled Reaction: The most common failure is observing only starting material, even after extended reaction times or at elevated temperatures. This points directly to a failure in the initial oxidative addition step of the catalytic cycle.[5]
-
Low Yields: The reaction may proceed but give unsatisfactory yields of the desired product, often accompanied by multiple side products.
-
Hydrodehalogenation: Formation of 1-isopropoxy-2-methylbenzene as a significant byproduct. This occurs when the aryl-metal intermediate is protonated before it can undergo the desired coupling reaction. This can be exacerbated by certain reaction conditions or impurities.
-
Catalyst Decomposition: The harsh conditions (high temperature, long reaction times) often required for this substrate can lead to the decomposition of the catalyst, resulting in the formation of inactive palladium black.
Q3: Are there specific classes of ligands that are known to be more effective for this type of substrate?
Yes, the choice of ligand is arguably the most critical parameter. For electron-rich and sterically hindered aryl bromides, standard ligands like triphenylphosphine (PPh₃) are often ineffective. The field has moved towards specialized ligands designed to overcome these challenges:
-
Bulky, Electron-Rich Monophosphine Ligands: These are often the first choice. Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0) species, while their strong electron-donating ability facilitates the difficult oxidative addition step.[4] Examples include tri-tert-butylphosphine (P(tBu)₃), tricyclohexylphosphine (PCy₃), and the "Buchwald ligands" like SPhos, XPhos, and RuPhos.[6]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable complexes with palladium, making them robust at high temperatures. Ligands like IPr or IMes can be effective where phosphine ligands fail.[7]
-
Bidentate "Wide Bite-Angle" Ligands: Ligands like Xantphos can be effective in certain transformations, such as Buchwald-Hartwig aminations, by promoting the final reductive elimination step.[2]
Troubleshooting Guide: Cross-Coupling Reactions
This section addresses specific issues you might encounter during common cross-coupling reactions.
Problem: My Suzuki-Miyaura coupling reaction with 4-Bromo-1-isopropoxy-2-methylbenzene is failing or giving low yields.
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but its success with this substrate is highly dependent on a finely tuned catalytic system.[5][7]
Potential Cause 1: Ineffective Oxidative Addition This is the most probable bottleneck. The electron-rich nature of the aryl bromide resists the insertion of the Pd(0) catalyst.
-
Solution A: Upgrade Your Ligand. This is the highest-impact change you can make. Switch from simple phosphines to a bulky, electron-rich biaryl phosphine ligand.
-
Solution B: Increase Catalyst Loading. While not ideal for process chemistry, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome a high activation barrier for bench-scale synthesis.
-
Solution C: Increase Temperature. This substrate often requires higher temperatures (e.g., 100-120 °C) than more activated aryl bromides. Toluene or dioxane are suitable high-boiling solvents.[5]
Potential Cause 2: Poor Transmetalation The transfer of the organic group from boron to palladium can be slow if not properly facilitated.
-
Solution A: Optimize the Base. A strong base is required to form the active boronate species.[7] Potassium phosphate (K₃PO₄) is often more effective than sodium or potassium carbonate for challenging substrates. Cesium carbonate (Cs₂CO₃) is even stronger and can be very effective.[8]
-
Solution B: Ensure Boronic Acid/Ester Quality. Boronic acids can dehydrate to form unreactive trimeric boroxines upon storage. Use fresh, high-quality boronic acid or consider using the more stable MIDA or pinacol esters.
-
Solution C: Add Water. In many non-aqueous solvent systems (like dioxane or THF), the addition of a small amount of water (1-5 equivalents) can facilitate the dissolution of the base and accelerate transmetalation.
This diagram outlines a logical decision-making process for troubleshooting a failed Suzuki-Miyaura reaction with the target substrate.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Problem: I cannot initiate Grignard reagent formation.
Forming a Grignard reagent from this aryl bromide can be difficult due to the inertness of the C-Br bond. [9]
-
Solution A: Activate the Magnesium. The magnesium turnings are coated with a passivating layer of magnesium oxide. This layer must be removed. Common methods include:
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The reaction of these with Mg exposes a fresh metal surface. [10] 2. Mechanical Activation: Vigorously crush the magnesium turnings with a glass rod (under an inert atmosphere) before and during the addition of the aryl bromide.
-
-
Solution B: Ensure Strictly Anhydrous Conditions. Grignard reagents are extremely sensitive to water. [11]All glassware must be flame-dried or oven-dried, and all solvents must be rigorously anhydrous.
-
Solution C: Use an "Entrainer". Adding a more reactive halide (like methyl iodide) can help initiate the reaction, which then becomes self-sustaining.
-
Solution D: Consider an Alternative. If direct formation fails, consider a halogen-metal exchange by reacting the aryl bromide with a pre-formed, more reactive organometallic like isopropylmagnesium chloride or n-butyllithium at low temperatures.
Optimized Experimental Protocols
The following protocols are starting points and may require optimization for your specific coupling partner.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol employs a highly active catalyst system suitable for challenging aryl bromides.
-
Setup: To an oven-dried Schlenk flask, add 4-Bromo-1-isopropoxy-2-methylbenzene (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: In a glovebox or under a strong flow of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %) and a bulky phosphine ligand (e.g., SPhos, 4.4 mol %).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to make a ~0.2 M solution).
-
Degassing: Subject the mixture to three cycles of vacuum backfilling with argon.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate, filter through a pad of celite, and wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 2: Robust Buchwald-Hartwig Amination
This procedure uses a strong base and a specialized ligand to facilitate C-N bond formation. [12]
-
Setup: To an oven-dried Schlenk flask, add sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Reagent Addition: In a glovebox or under argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol %), the ligand (e.g., Xantphos, 4 mol %), 4-Bromo-1-isopropoxy-2-methylbenzene (1.0 eq), and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.2 M solution).
-
Degassing: Subject the mixture to three cycles of vacuum backfilling with argon.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 16-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by column chromatography. [12]
Comparative Data for Catalyst System Selection
The table below provides a conceptual framework for how reaction parameters can influence the outcome of a Suzuki coupling with a challenging substrate like 4-Bromo-1-isopropoxy-2-methylbenzene, based on established principles. [6][7][13]
| Catalyst (2 mol%) | Ligand (4 mol%) | Base (3 eq) | Solvent | Temp (°C) | Predicted Outcome | Rationale |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | (none) | K₂CO₃ | Dioxane/H₂O | 100 | <10% Yield | Standard conditions; ligand is not electron-rich or bulky enough for efficient oxidative addition. |
| Pd(OAc)₂ | PCy₃ | K₂CO₃ | Toluene | 110 | 30-50% Yield | More electron-rich ligand improves oxidative addition, but base may be too weak for efficient transmetalation. |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | 75-95% Yield | Optimized system: bulky, electron-rich ligand accelerates oxidative addition; strong base promotes transmetalation. |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | 80-98% Yield | Highly active system. Strongest base and a very active ligand are ideal for the most challenging substrates. |
References
-
Palladium-Catalyzed Cross-Electrophile Couplings of Aryl Thianthrenium Salts with Aryl Bromides via C–S Bond Activation. ACS Publications.
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry.
-
Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Royal Society of Chemistry.
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.
-
Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. ACS Publications.
-
Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. ACS Publications.
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. ScienceDirect.
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.
-
Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. ACS Publications.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
-
The Suzuki Reaction. Myers Group, Harvard University.
-
Buchwald–Hartwig amination. Wikipedia.
-
Grignard Reaction. University of Wisconsin-Madison.
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
-
Suzuki Coupling: Mechanism & Examples. NROChemistry.
-
Grignard reagent. Wikipedia.
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
-
Grignard reagent formation. ScienceDirect.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. ResearchGate.
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Buchwald-Hartwig Amination Reaction. YouTube.
-
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
-
An Introduction to Grignard Reagents. Chemguide.
-
Grignard multi-step synthesis example. YouTube.
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
-
4-Bromo-1-isopropyl-2-methylbenzene. PubChem.
-
4-Bromo-1-isopropoxy-2-methylbenzene. Alfa Chemistry.
-
4-Bromo-2-(isopropoxymethyl)-1-methylbenzene. BLDpharm.
-
4-Bromo-2-isopropyl-1-methylbenzene. PubChem.
-
Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. ResearchGate.
-
Method for preparing 4-bromo-1,2-xylene. Google Patents.
-
Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with... ResearchGate.
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central.
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and... ResearchGate.
-
A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Reaction Monitoring for 4-Bromo-1-isopropoxy-2-methylbenzene
Answering your request, here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support guide for monitoring the synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals who require robust analytical methods to track reaction progress accurately. We will delve into the practical application of Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing not just protocols, but the underlying scientific rationale and troubleshooting solutions derived from field experience.
Part 1: Thin-Layer Chromatography (TLC) Monitoring
Thin-Layer Chromatography is a rapid, inexpensive, and effective technique for qualitatively monitoring a reaction's progress.[1] It works by separating compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[2]
Frequently Asked Questions (FAQs) - TLC
Q1: How does TLC work for monitoring my reaction? A: In a typical synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene, you are likely starting with a more polar precursor, such as 4-bromo-2-methylphenol, and reacting it to form a less polar ether product. On a polar silica gel TLC plate, more polar compounds adhere more strongly to the stationary phase and travel shorter distances, resulting in a lower Retention Factor (Rf) value.[3][4] The less polar ether product will travel further up the plate, exhibiting a higher Rf value. By spotting the reaction mixture over time, you can visually track the disappearance of the starting material spot and the appearance of the product spot.[5][6][7]
Q2: What is the best TLC solvent system (mobile phase) for this analysis? A: The key is to find a solvent system that provides good separation between your starting material and product. For aromatic ethers, a binary mixture of a non-polar solvent and a moderately polar solvent is ideal.[8] A good starting point is a mixture of hexanes and ethyl acetate.
-
Rationale: Hexane is a non-polar eluent, while ethyl acetate is more polar. By varying their ratio, you can fine-tune the polarity of the mobile phase. The goal is to achieve an Rf value of approximately 0.3-0.5 for your limiting reactant, which allows ample space on the plate to resolve the product spot at a higher Rf.[5] If your spots are too high (Rf > 0.8), decrease the polarity by adding more hexane.[4] If they are too low (Rf < 0.2), increase the polarity by adding more ethyl acetate.[4]
| Polarity of Analyte | Recommended Starting Solvent System | Rationale |
| Non-polar | 5% Ethyl Acetate in Hexane | Good for resolving non-polar compounds.[9][10] |
| Intermediate Polarity | 10-30% Ethyl Acetate in Hexane | A versatile standard for many organic compounds.[8][9][10] |
| Polar (e.g., Phenols) | 50% Ethyl Acetate in Hexane or 5% Methanol in Dichloromethane | Stronger eluents are needed to move polar compounds off the baseline.[9][10] |
Q3: How do I visualize the spots on the TLC plate? My compounds are colorless. A: 4-Bromo-1-isopropoxy-2-methylbenzene and its likely precursors are aromatic, making them ideal for UV visualization.
-
UV Lamp (254 nm): This is the primary, non-destructive method.[11] Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light.[12][13] Compounds that absorb UV light (like aromatics) will quench this fluorescence and appear as dark spots.[12][13][14]
-
Iodine Chamber: This is a semi-destructive method that works well for a wide range of organic compounds, especially aromatics.[15] When the plate is exposed to iodine vapor, the iodine forms colored complexes with the organic molecules, making them visible as yellow-brown spots.[12][13] The spots will fade over time, so they should be circled with a pencil immediately.[13]
Q4: My TLC spots are streaking. What's wrong? A: Streaking is a common issue and can be caused by several factors:[16]
-
Sample Overloading: You have applied too much sample to the plate. The stationary phase becomes saturated, and the spot cannot form a tight band. Try diluting your sample or applying less with the capillary spotter.
-
Inappropriate Solvent: The sample may not be fully soluble in the mobile phase, or the mobile phase polarity is too high, causing it to move as a smear. Try adjusting the solvent system.
-
Acidic/Basic Compounds: If your starting material or product is acidic (like a phenol) or basic, it can interact ionically with the silica gel, causing tailing. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes resolve this.
Experimental Protocol: TLC Monitoring
-
Prepare the Developing Chamber: Pour a 0.5 cm layer of your chosen solvent system (e.g., 20% Ethyl Acetate in Hexane) into a TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover with a lid and let it equilibrate for 5-10 minutes.
-
Spot the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[8] On this line, spot three separate lanes:
-
Lane 1 (Reference): A diluted sample of your starting material.
-
Lane 2 (Co-spot): Spot the starting material, then, on the exact same spot, apply an aliquot of the reaction mixture. This helps confirm spot identity.
-
Lane 3 (Reaction Mixture): An aliquot of your reaction mixture, taken at a specific time point (e.g., T=30 min).[6]
-
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the starting line.[5] Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[4]
-
Visualize and Analyze: Remove the plate and immediately mark the solvent front with a pencil.[4] Allow the solvent to evaporate. Visualize the spots under a UV lamp and circle them with a pencil.[13] Calculate the Rf value for each spot.
-
Interpret the Results: As the reaction proceeds, the spot corresponding to the starting material in Lane 3 should diminish in intensity, while a new spot (the product) with a higher Rf value should appear and intensify. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
TLC Workflow Diagram
Caption: Workflow for monitoring a reaction by TLC.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides quantitative data and structural confirmation, making it a more powerful, albeit slower, analytical tool. The sample is vaporized and separated based on boiling point and column interactions (GC), and then fragmented and detected to identify the compounds by their mass-to-charge ratio (MS).
Frequently Asked Questions (FAQs) - GC-MS
Q1: Which GC column should I use for 4-Bromo-1-isopropoxy-2-methylbenzene? A: The choice of the stationary phase is the most critical factor.[20] Since your analyte is an aromatic ether with a bromine substituent, it falls into the non-polar to mid-polarity range. A general-purpose, low-polarity column is the best starting point.
-
Rationale: The principle of "like dissolves like" applies. A non-polar analyte will interact well with a non-polar stationary phase, leading to good separation based primarily on boiling points. A 5% diphenyl / 95% dimethylpolysiloxane phase is extremely common and robust for a wide variety of analytes, including aromatic and halogenated compounds.[21]
| Column Phase | Polarity | Common Trade Names | Use Case for this Reaction |
| 100% Dimethylpolysiloxane | Non-polar | DB-1, HP-1, Rtx-1 | Good, separates strictly by boiling point.[22] |
| 5% Diphenyl / 95% Dimethylpolysiloxane | Low-polarity | DB-5, HP-5ms, Rtx-5ms | Highly Recommended. Excellent for aromatic compounds, provides great inertness and resolution.[21] |
| 50% Diphenyl / 50% Dimethylpolysiloxane | Intermediate-polarity | DB-17, Rtx-50 | Can be used if co-elution with impurities is an issue on a non-polar column. |
Q2: Do I need to derivatize my samples before injection? A: It depends on your starting material.
-
Product (4-Bromo-1-isopropoxy-2-methylbenzene): No. This ether is sufficiently volatile and thermally stable for direct GC analysis.
-
Starting Material (e.g., 4-bromo-2-methylphenol): Possibly. Phenols contain an acidic hydroxyl group (-OH) which is an "active hydrogen". This group can form hydrogen bonds with active sites in the GC inlet or column, leading to poor peak shape (tailing) and reduced response.[23]
-
Solution: If you observe significant tailing for your starting material peak, derivatization is recommended. Silylation, which replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, is the most common method.[24] Reagents like BSTFA are highly effective.[25] This process increases volatility and thermal stability, resulting in sharper, more symmetrical peaks.[24]
Q3: What should I expect to see in the mass spectrum for my product? A: The mass spectrum provides a molecular fingerprint. For 4-Bromo-1-isopropoxy-2-methylbenzene (C10H13BrO), you should look for:
-
Molecular Ion (M+•): The molecular weight is ~229.1 g/mol . Because bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 natural abundance, you will see two peaks for the molecular ion: one at m/z 228 and one at m/z 230, with nearly equal intensity.[26][27] This M+ and M+2 pattern is a definitive indicator of a single bromine atom in the molecule or fragment.[28]
-
Key Fragments: Electron ionization (EI) will cause the molecule to break apart in predictable ways. Common fragmentation pathways for ethers include:
Q4: My peaks are tailing even after derivatization. What else can be the cause? A: If derivatization doesn't solve peak tailing, the issue may lie within the GC system itself.
-
Active Sites in Inlet: The glass liner in the injector can accumulate non-volatile residues or have active silanol groups. Clean or replace the inlet liner and use a deactivated liner.
-
Column Contamination: The front end of the GC column can become contaminated. Trim 10-20 cm from the front of the column.
-
Column Degradation: Over time, especially at high temperatures, the stationary phase can degrade. This is an irreversible problem, and the column will need to be replaced.[31]
Experimental Protocol: GC-MS Monitoring
-
Sample Preparation:
-
At a specific time point, withdraw a small aliquot (~50 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by diluting it into 1 mL of a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., dodecane).
-
If derivatization is needed for the starting material, add the silylating agent (e.g., BSTFA) to the diluted sample, cap, and heat gently (e.g., 70°C for 30 min) to complete the reaction.[25]
-
Transfer the final solution to a 2 mL autosampler vial.
-
-
Instrument Setup (Example Parameters):
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 280°C.
-
Oven Program: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
-
Mass Range: Scan from m/z 40 to 350.
-
-
Data Acquisition: Inject 1 µL of the prepared sample. Acquire data over the course of the GC run.
-
Data Analysis:
-
Identify the peaks for the starting material(s), product, and internal standard based on their retention times and mass spectra.
-
Integrate the peak areas for each compound.
-
Calculate the relative response of the starting material and product to the internal standard.
-
Plot the relative abundance of the product over time to determine the reaction kinetics and endpoint.
-
GC-MS Workflow Diagram
Caption: Workflow for monitoring a reaction by GC-MS.
References
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- Thin Layer Chrom
- 2.
- Calculating retention factors for TLC (video). Khan Academy.
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- Agilent J&W GC Column Selection Guide.
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- troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem.
- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybromin
- Selecting a GC Column by a Specific St
- Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers.
- St
- Monitoring a Reaction.
- GAS CHROMATOGRAPHIC STUDIES USING GLASS CAPILLARY COLUMNS WITH NAPHTYL-AZOBENZO-CROWN ETHERS AS ST
- Chromatography: Solvent Systems For Flash Column. University of Rochester.
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- Derivatiz
- Types of Liquid Stationary Phases for Gas Chrom
- What Is Derivatization In GC-MS?. Chemistry For Everyone - YouTube.
- 5. Thin Layer Chromatography. University of Missouri-St. Louis.
- Technical Support Center: Degradation of Bromin
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- Troubleshooting Thin Layer Chrom
- A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS.
- Fragmentation of Alkyl halide & Ether | Mass spectroscopy. YouTube.
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- 29. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. chromatographyonline.com [chromatographyonline.com]
"4-Bromo-1-isopropoxy-2-methylbenzene" byproduct identification and mitigation
Welcome to the technical support center for the synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and proven protocols to ensure the successful synthesis and purification of this important chemical intermediate.
I. Introduction to the Synthesis
The synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene is most commonly achieved via the Williamson ether synthesis. This robust and versatile method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide.[1] In this specific case, the synthesis proceeds by reacting the sodium or potassium salt of 4-bromo-2-methylphenol with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).
The reaction is an S(N)2 (bimolecular nucleophilic substitution) process where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the isopropyl halide and displacing the halide leaving group.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene, providing causative explanations and actionable solutions.
Issue 1: Low or No Product Yield
A low yield of the desired ether is a frequent challenge. Several factors can contribute to this issue.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation of Phenol | The phenoxide is the active nucleophile. If the base used is not strong enough to fully deprotonate the 4-bromo-2-methylphenol, the concentration of the nucleophile will be low, leading to a slow or incomplete reaction. | Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete and irreversible deprotonation of the phenol.[2] The pKa of phenols is around 10, so a base that is the conjugate base of an acid with a pKa significantly higher than 10 should be used. |
| Presence of Water | Water can react with the strong base, neutralizing it and reducing the amount available to deprotonate the phenol. It can also hydrolyze the alkyl halide. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle hygroscopic reagents in an inert atmosphere (e.g., under nitrogen or argon). |
| Poor Quality of Reagents | Impurities in the starting materials or solvents can lead to unwanted side reactions. The alkylating agent may have degraded. | Use freshly purified or high-purity reagents. Check the purity of the 4-bromo-2-methylphenol and the isopropyl halide before use. |
| Suboptimal Reaction Temperature | While higher temperatures can increase the reaction rate, they can also promote side reactions, particularly elimination.[3] | The optimal temperature for Williamson ether synthesis is typically in the range of 50-100 °C. Start with a lower temperature (e.g., 60 °C) and monitor the reaction progress by TLC. Gradually increase the temperature if the reaction is too slow. |
| Insufficient Reaction Time | The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.[3] |
Issue 2: Presence of Significant Byproducts
The formation of byproducts is a common occurrence and can complicate purification and reduce the yield of the desired product.
| Identified Byproduct | Causative Reaction | Mitigation Strategy |
| Propene | E2 Elimination: The phenoxide, being a strong base, can abstract a proton from the carbon adjacent to the bromine on the isopropyl halide, leading to the formation of propene gas. This is a major competing reaction with secondary alkyl halides like 2-bromopropane. | Use a less sterically hindered alkylating agent if possible, although for an isopropoxy group, a secondary halide is necessary. Employ aprotic polar solvents like DMF or DMSO which favor S(_N)2 over E2.[4] Maintain the reaction temperature at the lower end of the effective range. |
| C-Alkylated Phenol | C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of isopropyl-substituted phenols.[4] | Use aprotic polar solvents (e.g., DMF, DMSO) to favor O-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, making it less available for alkylation and promoting C-alkylation.[4] |
| Unreacted 4-bromo-2-methylphenol | Incomplete reaction due to factors mentioned in "Low Yield". | Ensure complete deprotonation and use a slight excess of the alkylating agent. Monitor the reaction by TLC to confirm the consumption of the starting phenol. |
| 2,6-Dibromo-4-methylphenol | This is an impurity that may be present in the starting 4-bromo-2-methylphenol due to over-bromination during its synthesis. | Purify the starting 4-bromo-2-methylphenol by recrystallization or column chromatography before use. |
III. Byproduct Identification through Analysis
Accurate identification of byproducts is crucial for optimizing the reaction and purification processes.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds in a reaction mixture.[5]
-
Expected Peaks:
-
4-Bromo-1-isopropoxy-2-methylbenzene (Product): The main peak with a specific retention time and a mass spectrum showing the molecular ion and characteristic fragmentation pattern.
-
4-bromo-2-methylphenol (Starting Material): A peak with a different retention time, which should decrease as the reaction progresses.
-
C-Alkylated Phenols (Byproducts): Peaks with retention times and mass spectra corresponding to the isomers of 4-bromo-2-methyl-x-isopropylphenol.
-
2,6-Dibromo-4-methylphenol (Impurity): A potential peak if present in the starting material.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation of the product and identification of impurities.
-
¹H NMR Analysis of 4-Bromo-1-isopropoxy-2-methylbenzene:
-
Isopropyl Group: A doublet at approximately 1.3 ppm (6H) for the two methyl groups and a septet at around 4.4 ppm (1H) for the methine proton.
-
Methyl Group on Benzene Ring: A singlet at around 2.2 ppm (3H).
-
Aromatic Protons: Signals in the aromatic region (typically 6.7-7.3 ppm) corresponding to the three protons on the benzene ring. The specific splitting pattern will depend on the substitution.
-
-
Identifying Byproducts by ¹H NMR:
-
Unreacted 4-bromo-2-methylphenol: A characteristic broad singlet for the phenolic -OH proton (which can be exchanged with D₂O) and distinct aromatic signals.
-
C-Alkylated Phenols: The presence of an additional isopropyl group attached to the benzene ring will result in a second set of doublet and septet signals. The aromatic region will also show a different splitting pattern due to the change in substitution.
-
IV. Experimental Protocols
A. Synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene
This protocol provides a general procedure. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
4-bromo-2-methylphenol
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
2-Bromopropane or 2-Iodopropane
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add 4-bromo-2-methylphenol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMF to dissolve the phenol.
-
Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature until hydrogen evolution ceases (approximately 1 hour), indicating the formation of the sodium phenoxide.
-
Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
B. Purification by Column Chromatography
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent System: A non-polar/polar solvent mixture, such as hexane/ethyl acetate. The polarity can be adjusted based on TLC analysis. A typical starting gradient could be 98:2 hexane/ethyl acetate.
-
Procedure:
-
Prepare a silica gel column in the chosen eluent system.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Bromo-1-isopropoxy-2-methylbenzene.
-
V. Visualizations
A. Williamson Ether Synthesis Workflow
Caption: Workflow for the synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene.
B. Competing Reaction Pathways
Caption: Competing reaction pathways in the synthesis.
VI. References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
PubChem. (n.d.). 4-Bromo-1-isopropyl-2-methylbenzene. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
Sources
Optimizing solvent and base conditions for "4-Bromo-1-isopropoxy-2-methylbenzene" reactions
Welcome to the technical support center for optimizing reactions involving 4-bromo-1-isopropoxy-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent and base selection for this versatile aryl halide. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your experiments.
Troubleshooting Guide
This section addresses common issues encountered during reactions with 4-bromo-1-isopropoxy-2-methylbenzene, providing potential causes and actionable solutions.
Question 1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with 4-bromo-1-isopropoxy-2-methylbenzene. What are the primary factors to investigate?
Answer: Low or no yield in a Suzuki-Miyaura coupling is a frequent challenge. The primary parameters to assess are the catalyst's activity, the reaction environment, and the integrity of your reagents.[1]
-
Catalyst Deactivation: The palladium catalyst is the heart of the reaction. Ensure your palladium precatalyst is active and handled under an inert atmosphere to prevent deactivation.[1] If you are generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, ensure the reduction is efficient.[2][3]
-
Inert Atmosphere: The catalytic cycle involves sensitive Pd(0) species which can be oxidized by atmospheric oxygen, halting the reaction.[4] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. Degassing the solvent prior to use by sparging with an inert gas for 20-30 minutes is also crucial.[5]
-
Reagent Quality:
-
Boronic Acid/Ester Integrity: Boronic acids can undergo protodeborylation, especially in the presence of water, which degrades the nucleophile.[6] Consider using more stable boronic esters, such as pinacol esters, or MIDA boronates for slow-reacting systems.[4]
-
Solvent and Base Purity: Ensure your solvents are anhydrous (unless water is a deliberate co-solvent) and your base is finely powdered and dry for consistent results.[1]
-
Question 2: My Buchwald-Hartwig amination reaction is sluggish and gives incomplete conversion. How can I drive the reaction to completion?
Answer: Incomplete conversion in Buchwald-Hartwig aminations often points to issues with catalyst activity, steric hindrance, or suboptimal base selection.
-
Ligand Choice: The isopropoxy and methyl groups on the aryl bromide introduce some steric bulk. Employing sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or Hartwig, can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[7][8]
-
Base Strength and Solubility: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[9] However, its insolubility can be an issue. Using a more soluble base like lithium bis(trimethylsilyl)amide (LiHMDS) or a combination of an inorganic base with a soluble organic base might improve performance.[9] The physical form of the base matters; finely powdered inorganic bases offer greater surface area.[1]
-
Temperature: While many modern catalyst systems operate at lower temperatures, some sluggish reactions benefit from increased thermal energy. Carefully increase the reaction temperature, ensuring it remains below the decomposition point of your reactants and catalyst.
Question 3: I am observing significant formation of a dehalogenated byproduct (1-isopropoxy-2-methylbenzene) in my cross-coupling reaction. What is the cause and how can I prevent it?
Answer: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a known side reaction in palladium-catalyzed couplings.[5] This occurs when a hydride source intercepts a palladium-aryl intermediate in the catalytic cycle.
-
Source of Hydride: The hydride can originate from the solvent (e.g., alcohols), the base (e.g., amine bases), or even the boronic acid reagent itself.[5]
-
Mitigation Strategies:
-
Solvent Selection: Avoid using alcohol solvents if dehalogenation is a significant issue. Aprotic solvents like toluene, dioxane, or THF are generally preferred.[10][11]
-
Base Selection: Switch from amine bases like triethylamine to inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[5]
-
Water Content: While some Suzuki reactions benefit from a small amount of water, excess water can promote protodeborylation of the boronic acid, which can also lead to the formation of the arene byproduct.[6]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fundamental principles of solvent and base selection for reactions with 4-bromo-1-isopropoxy-2-methylbenzene.
Question 1: What are the key properties to consider when selecting a solvent for a cross-coupling reaction?
Answer: Solvent choice is critical as it influences reactant solubility, catalyst stability, and reaction kinetics. Key properties include:
-
Polarity: The solvent must be able to dissolve the aryl halide, the coupling partner, the base, and the catalyst system to a sufficient extent. Aromatic hydrocarbons like toluene are non-polar, while ethers like THF and dioxane are moderately polar.[12]
-
Boiling Point: The boiling point of the solvent dictates the maximum temperature at which the reaction can be run at atmospheric pressure. This is important for reactions that require heating to overcome activation energy barriers.[12][13]
-
Coordinating Ability: Some solvents can coordinate to the palladium center, which can influence the catalytic activity.
-
Aprotic vs. Protic: Aprotic solvents (e.g., THF, toluene, DMF) are generally preferred to avoid unwanted side reactions like dehalogenation.[5] However, in Suzuki-Miyaura reactions, a co-solvent system, often an aprotic solvent with a small amount of water, is common to facilitate the transmetalation step.[4][11]
Solvent Properties Comparison
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity | Notes |
| Toluene | 111 | 2.38 | Non-polar | Commonly used in Buchwald-Hartwig and Suzuki reactions.[10][11] |
| 1,4-Dioxane | 101 | 2.21 | Moderately Polar | Often used with water as a co-solvent in Suzuki couplings.[1][11] |
| Tetrahydrofuran (THF) | 66 | 7.58 | Polar aprotic | Lower boiling point may limit reaction temperature.[11] |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Polar aprotic | High boiling point, can facilitate difficult couplings.[11][14] |
Data sourced from various chemical property databases.[15][16]
Question 2: How does the choice of base influence the outcome of a Suzuki-Miyaura reaction?
Answer: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid for transmetalation.[17] The generally accepted mechanism involves the formation of a boronate species, which is more nucleophilic than the neutral boronic acid.[11]
Different bases can have a significant impact on the reaction yield and rate.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are widely used. Cesium carbonate is often effective for challenging couplings due to its high solubility in organic solvents. Potassium phosphate is a strong base that is also frequently successful.[1][5]
-
Organic Bases: Amine bases like triethylamine (TEA) can be used, but they are generally weaker and can sometimes act as a hydride source, leading to dehalogenation.[5]
-
Fluoride Sources: Bases like potassium fluoride (KF) can be used, especially when base-sensitive functional groups are present in the substrates.[6][17]
Base Selection Logic
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromo-1-isopropoxy-2-methylbenzene (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.). [1]2. Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes by alternating between vacuum and inert gas backfill. [1][5]3. Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent. [1]5. Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C). [1]6. Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [1]8. Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the base (e.g., NaOtBu, 1.2-1.5 equiv.). Seal the flask and establish an inert atmosphere.
-
Reaction Setup: Under a positive flow of inert gas, add 4-bromo-1-isopropoxy-2-methylbenzene (1.0 equiv.), the amine (1.1-1.2 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and the degassed solvent (e.g., toluene).
-
Execution: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction as described above. Upon completion, cool to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the organic layer, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Properties of Solvents Used in Organic Chemistry. Murov, S. Available at: [Link]
-
Organic Solvents: Types, Uses, & Properties Explained. Allen. Available at: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Scribd. Available at: [Link]
-
Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
-
Common Organic Solvents: Table of Properties. Available at: [Link]
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. SciELO. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]
-
Catalexis Catalyst Screening Platform for Catalyst Optimization. YouTube. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Organic Solvents: Types, Uses, & Properties Explained [allen.in]
- 13. scribd.com [scribd.com]
- 14. scielo.br [scielo.br]
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- 16. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 17. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to 4-Bromo-1-isopropoxy-2-methylbenzene and Other Brominated Aromatic Compounds in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Brominated aromatic compounds are foundational reagents, particularly in palladium-catalyzed cross-coupling reactions, which form the backbone of modern medicinal chemistry. This guide provides an in-depth comparison of 4-Bromo-1-isopropoxy-2-methylbenzene against other common brominated aromatics, offering experimental insights and data to inform your synthetic strategies.
Introduction: The Role of Substitution in Aryl Bromide Reactivity
Aryl bromides are workhorse electrophiles in carbon-carbon and carbon-heteroatom bond formation. Their reactivity, however, is not uniform. The electronic and steric nature of the substituents on the aromatic ring dictates the ease of the crucial oxidative addition step in catalytic cycles, thereby influencing reaction rates, yields, and catalyst compatibility.[1][2]
This guide focuses on 4-Bromo-1-isopropoxy-2-methylbenzene (CAS 749927-58-0), a moderately electron-rich and sterically hindered building block.[3] We will compare its performance profile against three structurally related alternatives to dissect the influence of specific functional groups:
-
4-Bromoanisole: Features a smaller methoxy group, allowing for an evaluation of steric effects from the alkoxy substituent.
-
4-Bromotoluene: Lacks the alkoxy group, isolating the effect of the electron-donating methyl group.
-
2-Bromo-1-isopropoxy-4-methylbenzene: An isomer of the topic compound, used to probe the impact of substituent positioning.
The comparison will center on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical synthesis.[4][5]
Physicochemical Properties: A Foundation for Comparison
The inherent properties of a molecule influence its behavior in a reaction mixture, from solubility to its interaction with a catalyst. The table below summarizes key computed properties for our selected compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| 4-Bromo-1-isopropoxy-2-methylbenzene | C₁₀H₁₃BrO | 229.11 | 4.2 | 9.2 |
| 4-Bromoanisole | C₇H₇BrO | 187.03 | 2.8 | 9.2 |
| 4-Bromotoluene | C₇H₇Br | 171.04 | 3.4 | 0.0 |
| 2-Bromo-1-isopropoxy-4-methylbenzene | C₁₀H₁₃Br | 229.11 | 4.1 | 9.2 |
Data sourced from PubChem compound summaries.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed coupling between an organohalide and an organoboron compound. The first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[6] The efficiency of this step is highly sensitive to the electronic and steric environment of the carbon-bromine bond.
Mechanistic Considerations: The "Why" Behind Reactivity Differences
The oxidative addition of an aryl bromide to a Pd(0) center is a complex process.[7] It is generally accepted that electron-donating groups (like alkoxy and alkyl groups) on the aromatic ring increase electron density, which can slow the rate of oxidative addition compared to electron-withdrawing groups.[8] Conversely, steric hindrance, particularly at the ortho positions, can also impede the approach of the bulky palladium catalyst, further reducing reaction rates.[1][9]
-
Electronic Effects: Both the isopropoxy and methyl groups are electron-donating, making 4-Bromo-1-isopropoxy-2-methylbenzene an electron-rich substrate. This property, when compared to an aryl bromide with electron-withdrawing groups (e.g., 4-bromobenzonitrile), would be expected to decrease its intrinsic reactivity in oxidative addition.[10]
-
Steric Effects: The bulky isopropoxy group, and to a lesser extent the ortho-methyl group, create significant steric congestion around the C-Br bond. This steric hindrance can make it more difficult for the palladium catalyst to access the reaction site, a factor that becomes more pronounced with bulky phosphine ligands.[1][2]
The interplay of these factors determines the overall performance in a coupling reaction.
Comparative Experimental Data
While a head-to-head study featuring all selected compounds under identical conditions is not available in the searched literature, we can infer performance from related experiments. A study by Fu and colleagues on the Suzuki coupling of various aryl bromides provides valuable context. In a reaction coupling different aryl bromides with phenylboronic acid, electron-rich substrates generally required more forcing conditions or more active catalysts to achieve high yields compared to electron-deficient ones.
A comparative study coupling various aryl bromides with a diazocine derivative found that the electron-rich 4-bromoanisole gave a 95% yield, while the less electron-rich 4-bromotoluene gave a 91% yield under the same conditions, suggesting the electronic effect is subtle in this case.[11] However, the introduction of significant steric hindrance, as seen in attempts to couple with 1-bromo-2-isopropylbenzene, led to a significantly lower yield (60%) in the Suzuki reaction compared to a Stille coupling (86%), highlighting the strong influence of steric bulk.[11]
Based on these principles, we can predict a general reactivity trend for Suzuki-Miyaura coupling:
4-Bromoanisole > 4-Bromotoluene > 4-Bromo-1-isopropoxy-2-methylbenzene > 2-Bromo-1-isopropoxy-4-methylbenzene
This predicted trend is based on the increasing steric hindrance around the C-Br bond. The isomer, 2-Bromo-1-isopropoxy-4-methylbenzene, is expected to be the least reactive due to the presence of two ortho substituents flanking the bromine atom.
Visualizing Catalytic and Experimental Processes
To better understand the processes discussed, the following diagrams illustrate the key catalytic cycle and a general experimental workflow.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A generalized workflow for a laboratory-scale Suzuki-Miyaura reaction.
Recommended Experimental Protocol
The following is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction, adaptable for comparing the reactivity of the aryl bromides discussed.
Objective: To couple an aryl bromide with phenylboronic acid.
Materials:
-
Aryl Bromide (e.g., 4-Bromo-1-isopropoxy-2-methylbenzene) (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
In a separate vial, under an inert atmosphere, prepare a catalyst stock solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of toluene.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Recommendations
The choice of aryl bromide building block is a critical parameter in planning a successful cross-coupling strategy. This guide demonstrates that the reactivity of these compounds is a nuanced interplay of electronic and steric factors.
-
4-Bromo-1-isopropoxy-2-methylbenzene is a moderately reactive substrate due to its electron-rich nature and significant steric hindrance from the isopropoxy and ortho-methyl groups. Its use may necessitate more active catalytic systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos), higher catalyst loadings, or longer reaction times compared to less substituted analogues.[11]
-
For rapid, efficient coupling, less sterically hindered substrates like 4-bromoanisole or 4-bromotoluene are generally preferred.
-
When steric bulk is a desired feature in the final product, or when exploring structure-activity relationships, 4-Bromo-1-isopropoxy-2-methylbenzene serves as a valuable, albeit more challenging, building block.
Researchers should carefully consider these factors, using the principles and protocols outlined herein to select the optimal reagents and conditions for their specific synthetic targets.
References
- Hartwig, J. F. (2010).
- Alfa Chemistry. (n.d.). 4-Bromo-1-isopropoxy-2-methylbenzene.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20811730, 4-Bromo-1-isopropyl-2-methylbenzene.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 608315, 4-Bromo-1-methoxy-2-methylbenzene.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Anant, D. K., & Barta, K. (2020). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Scholar.uwindsor.ca.
- Hirschi, J. S., & Vetticatt, M. J. (2014). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. The Journal of Organic Chemistry, 79(11), 5061–5070.
- Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)−Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics. Chemical Reviews, 111(3), 1417–1492.
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
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Comparative analysis of "4-Bromo-1-isopropoxy-2-methylbenzene" in different coupling reactions
An In-Depth Comparative Guide to the Utility of 4-Bromo-1-isopropoxy-2-methylbenzene in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of 4-Bromo-1-isopropoxy-2-methylbenzene
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. 4-Bromo-1-isopropoxy-2-methylbenzene presents itself as a valuable and structurally nuanced building block. Its features—a reactive aryl bromide handle, an electron-donating isopropoxy group, and a sterically encumbering ortho-methyl group—create a unique electronic and steric profile. This profile makes it an excellent substrate for investigating the performance and limitations of various palladium-catalyzed cross-coupling reactions, which are foundational tools for constructing complex molecules.[1][2]
This guide provides a comparative analysis of the performance of 4-Bromo-1-isopropoxy-2-methylbenzene in five seminal cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. We will delve into the mechanistic rationale behind experimental design, provide validated protocols, and present comparative data to inform researchers on selecting the optimal synthetic route for their specific target molecules.
Pillar 1: The Universal Mechanism of Palladium Cross-Coupling
At their core, these reactions are unified by a common catalytic cycle revolving around a palladium catalyst.[3][4] The cycle typically initiates with a palladium(0) species, which is often generated in situ from a more stable palladium(II) precatalyst.[1][5] The cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-1-isopropoxy-2-methylbenzene, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is influenced by the electron density of the aryl halide and the steric bulk of the catalyst's ligands.[4][6]
-
Transmetalation (or Olefin Insertion for Heck): The second coupling partner (e.g., an organoboron, organotin, or amine) exchanges its organic group onto the palladium center.[1][4] This step is highly specific to the type of coupling reaction.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon or carbon-nitrogen bond and regenerating the active Pd(0) catalyst to continue the cycle.[3][7]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Pillar 2: Comparative Performance in Key Coupling Reactions
The choice of coupling reaction is dictated by the desired bond construction (C-C, C-N, C-alkyne) and the functional group tolerance required. The steric hindrance from the ortho-methyl and isopropoxy groups on our substrate makes the choice of ligand particularly critical for achieving high yields.[8][9]
Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[10][11]
Mechanistic Insight & Experimental Rationale: For sterically hindered substrates like 4-Bromo-1-isopropoxy-2-methylbenzene, standard ligands like PPh₃ may give low yields.[12] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are essential. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step.[8] The choice of a strong base, such as K₃PO₄ or Cs₂CO₃, is crucial for activating the boronic acid to facilitate transmetalation.[13]
Detailed Experimental Protocol (Representative):
-
Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 4-Bromo-1-isopropoxy-2-methylbenzene (229 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol), and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 16.4 mg, 0.04 mmol).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol).
-
Solvent: Add 5 mL of degassed 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture at 100 °C for 12-18 hours with vigorous stirring.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL), wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation
This reaction is indispensable for synthesizing aryl amines, a common motif in pharmaceuticals.[7][14] It is often sensitive to steric hindrance, making our substrate a challenging but important test case.
Mechanistic Insight & Experimental Rationale: The catalytic cycle is similar to other cross-couplings but involves an amine as the nucleophile.[15] Reductive elimination to form the C-N bond is often the most difficult step, especially with hindered substrates. The use of highly specialized, bulky, and electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) is typically required to accelerate this step and prevent catalyst decomposition.[9] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[5][7]
Detailed Experimental Protocol (Representative):
-
Setup: In a glovebox, add 4-Bromo-1-isopropoxy-2-methylbenzene (229 mg, 1.0 mmol), RuPhos G3 Palladacycle (16.7 mg, 0.02 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol) to a vial.
-
Reagent Addition: Add the desired primary or secondary amine (1.2 mmol) and 4 mL of anhydrous, degassed toluene.
-
Reaction: Seal the vial and heat the mixture at 110 °C for 16-24 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the residue by silica gel chromatography.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates in synthesis and materials science. The classic protocol uses both palladium and copper(I) as co-catalysts.[16][17][18]
Mechanistic Insight & Experimental Rationale: The reaction involves two interconnected catalytic cycles.[19] The palladium cycle proceeds as usual, while a copper(I) cycle activates the terminal alkyne. Copper(I) reacts with the alkyne to form a copper(I) acetylide, which is more nucleophilic and readily undergoes transmetalation with the Pd(II)-aryl complex.[19] An amine base, such as triethylamine or diisopropylamine, serves both as a base to deprotonate the alkyne and often as the solvent. Copper-free protocols exist but may require different conditions.[20]
Detailed Experimental Protocol (Representative):
-
Setup: To a Schlenk flask, add 4-Bromo-1-isopropoxy-2-methylbenzene (229 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 14 mg, 0.02 mmol), and copper(I) iodide (CuI, 3.8 mg, 0.02 mmol).[16]
-
Solvent and Reagents: Add 5 mL of degassed tetrahydrofuran (THF) and 2 mL of diisopropylamine. Add the terminal alkyne (1.1 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor progress by TLC. For less reactive alkynes, gentle heating (40-50 °C) may be required.
-
Workup: Dilute the reaction with diethyl ether and filter through Celite® to remove salts.[16] Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Heck Coupling: For C(sp²)-C(sp²) Vinylation
The Heck reaction couples aryl halides with alkenes, offering a powerful method for C-C bond formation with excellent stereocontrol.[21][22][23]
Mechanistic Insight & Experimental Rationale: Instead of transmetalation, the Heck reaction proceeds via migratory insertion of the alkene into the Aryl-Pd bond, followed by β-hydride elimination to form the vinylated product and a palladium-hydride species.[3][24] A base (e.g., NEt₃, K₂CO₃) is required to regenerate the Pd(0) catalyst from the palladium-hydride intermediate. The steric hindrance on our substrate can influence the regioselectivity of the alkene insertion. For electron-rich aryl bromides, phosphine-free catalyst systems like Pd(OAc)₂ or ligandless Pd/C can be effective, though phosphine ligands are often used to improve stability and yield.[21]
Detailed Experimental Protocol (Representative):
-
Setup: In a pressure tube, combine 4-Bromo-1-isopropoxy-2-methylbenzene (229 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Reagent Addition: Add the alkene (e.g., n-butyl acrylate, 1.5 mmol) and 5 mL of N,N-dimethylformamide (DMF).
-
Reaction: Seal the tube and heat to 120 °C for 24 hours.
-
Workup: Cool the mixture, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify via chromatography.
Stille Coupling: An Alternative C-C Bond Formation
The Stille reaction couples aryl halides with organostannanes. Its primary advantages are the tolerance of a wide variety of functional groups and the use of neutral reaction conditions.[25][26] However, the high toxicity of organotin reagents and byproducts is a significant drawback.[27][28]
Mechanistic Insight & Experimental Rationale: The catalytic cycle is a classic example of the three core steps.[25] The transmetalation step is generally fast and irreversible. A key challenge is the removal of stoichiometric tin byproducts during workup.[26] The reaction often proceeds without a strong base, and common catalysts include Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand. Additives like LiCl can sometimes accelerate the transmetalation step.[29]
Detailed Experimental Protocol (Representative):
-
Setup: To a flame-dried Schlenk flask under argon, add 4-Bromo-1-isopropoxy-2-methylbenzene (229 mg, 1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 23 mg, 0.02 mmol).[29]
-
Solvent and Reagent: Add 5 mL of anhydrous, degassed toluene. Add the organostannane reagent (e.g., tributyl(vinyl)tin, 1.1 mmol) via syringe.
-
Reaction: Heat the mixture at 100 °C for 12 hours.
-
Workup: Cool the reaction. To remove tin byproducts, stir the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) for 1 hour, then filter through Celite®.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry, concentrate, and purify by chromatography.
Pillar 3: Data Presentation and Workflow
Quantitative Performance Summary
The following table provides a comparative summary of typical performance metrics for each coupling reaction with 4-Bromo-1-isopropoxy-2-methylbenzene. The data are representative estimates based on literature precedents for sterically hindered aryl bromides.
| Coupling Reaction | Bond Formed | Typical Yield (%) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Key Advantage | Key Disadvantage |
| Suzuki-Miyaura | C–C (Aryl/Vinyl) | 85–95% | 1–2 | 100 | 12–18 | Low toxicity, wide reagent scope[11] | Requires strong base |
| Buchwald-Hartwig | C–N | 75–90% | 1–2 | 110 | 16–24 | Direct C-N bond formation[7] | Requires specialized, expensive ligands |
| Sonogashira | C–C (Alkyne) | 80–95% | 2 | 25–50 | 4–8 | Mild conditions, direct alkynylation[16] | Copper co-catalyst can cause side reactions |
| Heck | C–C (Vinyl) | 65–80% | 2 | 120 | 24 | Atom economical (uses simple alkenes)[21] | Higher temperatures, regioselectivity issues |
| Stille | C–C (Aryl/Vinyl) | 80–90% | 2 | 100 | 12 | Excellent functional group tolerance[26] | Toxic tin reagents and byproducts[28] |
General Experimental Workflow Diagram
Caption: A generalized workflow for setting up, running, and purifying a cross-coupling reaction.
Conclusion and Recommendations
4-Bromo-1-isopropoxy-2-methylbenzene is a versatile substrate that can successfully participate in a range of palladium-catalyzed cross-coupling reactions, provided that reaction conditions are carefully optimized to overcome its steric hindrance.
-
For the construction of biaryl or styrenyl C-C bonds , the Suzuki-Miyaura coupling offers the best balance of high yield, operational simplicity, and low toxicity, making it the recommended primary choice.
-
For the synthesis of crucial aryl amine structures, the Buchwald-Hartwig amination is unparalleled, though it necessitates investment in specialized ligands for optimal results.
-
The Sonogashira coupling is the most efficient method for introducing an alkynyl moiety under remarkably mild conditions.
-
While functional, the Heck reaction may provide lower yields and require higher temperatures. The Stille coupling , despite its high efficiency, should be considered a secondary option due to the significant environmental and safety concerns associated with organotin compounds.
Ultimately, the optimal choice depends on the specific synthetic target. By understanding the mechanistic nuances and rationale behind ligand, base, and solvent selection, researchers can effectively leverage 4-Bromo-1-isopropoxy-2-methylbenzene to build molecular complexity with precision and efficiency.
References
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Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
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Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]
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The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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NROChemistry. (n.d.). Stille Coupling. [Link]
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The Royal Society of Chemistry. (2014, February 6). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
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ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Request PDF. [Link]
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J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. [Link]
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Wikipedia. (n.d.). Stille reaction. [Link]
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ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
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NROChemistry. (n.d.). Sonogashira Coupling. [Link]
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ChemRxiv. (n.d.). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. [Link]
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National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
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ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. [Link]
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YouTube. (2019, January 7). Buchwald-Hartwig coupling. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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(2014, February 6). The Suzuki Reaction. [Link]
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National Institutes of Health. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
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Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
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National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
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National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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SynArchive. (n.d.). Sonogashira Coupling. [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]
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National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
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A Comparative Guide to Validating the Structure of 4-Bromo-1-isopropoxy-2-methylbenzene Reaction Products
This guide provides a comprehensive framework for the structural validation of 4-Bromo-1-isopropoxy-2-methylbenzene, a common intermediate in organic synthesis. For researchers in drug development and chemical manufacturing, rigorous structural confirmation is not merely a procedural step but a cornerstone of product safety, efficacy, and reproducibility. We will explore a multi-technique analytical approach, presenting comparative data and detailed protocols to unambiguously distinguish the target molecule from potential isomers and byproducts.
Anticipating Reaction Outcomes: The "Why" Behind Validation
The target compound, 4-Bromo-1-isopropoxy-2-methylbenzene, is typically synthesized via the Williamson ether synthesis.[1][2][3] This SN2 reaction involves the deprotonation of 4-bromo-2-methylphenol to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide (e.g., 2-bromopropane).
While effective, this synthesis pathway is not without potential complications that necessitate thorough product validation:
-
Incomplete Reaction: The presence of unreacted 4-bromo-2-methylphenol is a common impurity.
-
Elimination Side Reaction: The basic conditions required to form the phenoxide can also promote the E2 elimination of the isopropyl halide, leading to the formation of propene gas and the corresponding alcohol, leaving starting material unreacted.[2][4]
-
Isomeric Byproducts: While less common with this specific substrate, C-alkylation at the aromatic ring instead of O-alkylation at the phenoxide is a known competing reaction in Williamson ether synthesis, which could lead to isomeric products.[5]
A robust analytical strategy is therefore essential to confirm the precise connectivity of the isopropoxy group and the substitution pattern on the benzene ring, as well as to ensure the overall purity of the final product.
Caption: Synthetic route to the target product and potential byproducts.
The Analytical Triad: A Multi-technique Approach for Unambiguous Validation
No single analytical technique can provide a complete structural picture. We advocate for a synergistic approach combining Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).
Caption: Integrated workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[6][7] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular framework.
¹H NMR Analysis: The proton NMR spectrum provides critical information about the number of different types of protons and their neighboring protons. The key diagnostic signals for 4-Bromo-1-isopropoxy-2-methylbenzene are:
-
Aromatic Region: Three distinct signals confirming the 1,2,4-trisubstituted pattern. The coupling constants (J-values) between these protons are definitive.
-
Isopropoxy Group: A septet (for the CH) and a doublet (for the two CH₃ groups). The integration of these signals (1H and 6H, respectively) is crucial.
-
Methyl Group: A singlet corresponding to the methyl group on the benzene ring.
¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For the target compound, ten distinct signals are expected (four substituted aromatic carbons, three protonated aromatic carbons, and three aliphatic carbons from the isopropoxy and methyl groups). Carbons adjacent to the ether oxygen typically appear in the 50-80 ppm range.[8]
Comparative NMR Data:
| Feature | 4-Bromo-1-isopropoxy-2-methylbenzene (Target) | 4-Bromo-2-methylphenol (Starting Material) |
| Aromatic ¹H Signals | 3 distinct signals (doublet, doublet, doublet of doublets) | 3 distinct signals with different chemical shifts and coupling |
| Aliphatic ¹H Signals | Septet (~4.5 ppm), Doublet (~1.3 ppm), Singlet (~2.2 ppm) | Singlet (~2.2 ppm) for the methyl group |
| Phenolic -OH Signal | Absent | Present (broad singlet, variable shift) |
| ¹³C Signals | 10 signals | 7 signals |
| Isopropoxy ¹³C | Present (~70 ppm for CH, ~22 ppm for CH₃) | Absent |
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides the molecular weight of the compound, offering a fundamental check of its identity. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture.[9][10]
For 4-Bromo-1-isopropoxy-2-methylbenzene (C₁₀H₁₃BrO), the key features to look for are:
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The expected masses are m/z 228.01 and 230.01.[11]
-
Fragmentation Pattern: A prominent fragment should correspond to the loss of the isopropyl group.
The presence of a molecular ion peak for C₇H₇BrO (m/z 185.97 and 187.97) would indicate unreacted 4-bromo-2-methylphenol.[12]
Gas Chromatography (GC): Assessing Purity
Gas chromatography separates compounds based on their volatility and interaction with the column's stationary phase.[9] By analyzing the crude reaction mixture, a chromatogram is produced where each peak represents a different component. The area under each peak is proportional to the amount of that compound present. This allows for a quantitative assessment of the product's purity and the detection of volatile impurities or unreacted starting materials.
Experimental Protocols
Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the crude reaction product in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min. Hold at 280 °C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram to determine relative purity. Analyze the mass spectrum of the main peak to confirm the molecular weight and isotopic pattern of the target compound. Compare the retention times and mass spectra of minor peaks with those of known standards (like the starting material) if available.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation and phase correction.
-
Calibrate the spectrum to the TMS signal at 0 ppm.
-
Integrate all signals and determine coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Process and calibrate the spectrum.
-
-
Data Interpretation: Assign all proton and carbon signals to the proposed structure. For complex cases, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm H-H and C-H correlations, respectively.[13]
Conclusion
The structural validation of 4-Bromo-1-isopropoxy-2-methylbenzene requires a methodical and multi-faceted analytical approach. By combining the detailed connectivity information from NMR spectroscopy with the molecular weight and purity data from GC-MS, researchers can have the highest degree of confidence in their product's identity and quality. This rigorous validation is indispensable for ensuring the reliability of subsequent research and the integrity of the final application.
References
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MDPI. Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. [Link]
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Slideshare. Structural elucidation by NMR(1HNMR). [Link]
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Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]
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ResearchGate. How to detect Halogenated Benzene in crude oil matrix using GC/MS?. [Link]
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PMC - NIH. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. [Link]
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A Comparative Guide to the Reactivity of 4-Halo-1-isopropoxy-2-methylbenzenes in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is paramount to the successful synthesis of complex molecular architectures. Aryl halides are foundational building blocks in modern synthetic chemistry, serving as key partners in a multitude of palladium-catalyzed cross-coupling reactions. The identity of the halogen substituent on the aromatic ring is a critical determinant of reactivity, directly influencing reaction kinetics, yield, and the required catalytic system.
This guide provides an in-depth, objective comparison of the reactivity of 4-bromo-1-isopropoxy-2-methylbenzene against its iodo and chloro analogues. By examining their performance in three cornerstone cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—we will elucidate the chemical principles governing their reactivity and provide practical, data-driven insights to inform your experimental design.
The Decisive Role of the Carbon-Halogen Bond
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is overwhelmingly dictated by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1][2] During this step, the C-X bond is cleaved, and the palladium center inserts itself to form a Pd(II) species.
The established trend for C-X bond dissociation energies (BDEs) is:
Consequently, the ease of oxidative addition, and thus the overall reactivity of the aryl halide, follows the inverse trend:
The 4-iodo analogue, possessing the weakest carbon-halogen bond, undergoes oxidative addition most readily, often under mild conditions. The 4-bromo analogue offers a balance of good reactivity and greater stability and is a workhorse in many synthetic applications. The 4-chloro analogue, with the strongest C-Cl bond, is the most challenging substrate, typically requiring more forcing conditions, higher catalyst loadings, and specialized, highly active catalyst systems to achieve efficient conversion.[7]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for constructing carbon-carbon bonds between an aryl halide and an organoboron compound.[8][9] This reaction is a staple in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals and organic materials.
The reactivity hierarchy (I > Br > Cl) is clearly demonstrated in Suzuki couplings. The 4-iodo derivative will typically react faster and at lower temperatures than the bromo or chloro counterparts. While 4-bromo-1-isopropoxy-2-methylbenzene is an excellent substrate that couples efficiently, its chloro analogue often necessitates the use of highly electron-rich, bulky phosphine ligands to facilitate the challenging oxidative addition step and prevent catalyst decomposition.[10][11]
Comparative Performance in Suzuki-Miyaura Coupling
| Halogen Analogue | Typical Temp. (°C) | Reaction Time (h) | Typical Yield (%) |
| Iodo | 60 - 80 | 1 - 4 | >95% |
| Bromo | 80 - 100 | 4 - 12 | 85 - 95% |
| Chloro | 100 - 120 | 12 - 24 | 70 - 85% |
| Requires specialized ligands (e.g., SPhos, XPhos) for high yields. |
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the boronic acid or ester partner (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (1-3 mol%) or a combination of Pd(OAc)₂ (1-3 mol%) and a suitable phosphine ligand (2-6 mol%).
-
Solvent Addition: Add an appropriate degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, coupling aryl halides with a vast array of amines.[12][13] This reaction is indispensable in pharmaceutical development, where the arylamine motif is a common feature in drug candidates.[14]
The reactivity trend of I > Br > Cl is also dominant in this transformation. While iodo- and bromoarenes are routinely used, the coupling of chloroarenes was a significant challenge until the development of highly active, sterically hindered biarylphosphine ligands by the Buchwald and Hartwig groups.[13] These advanced catalyst systems are essential to achieve reasonable reaction times and yields with 4-chloro-1-isopropoxy-2-methylbenzene.
Comparative Performance in Buchwald-Hartwig Amination
| Halogen Analogue | Ligand Requirement | Typical Temp. (°C) | Typical Yield (%) |
| Iodo | Standard (e.g., BINAP) | 80 - 100 | >90% |
| Bromo | Standard or Bulky | 90 - 110 | 80 - 95% |
| Chloro | Bulky (e.g., XPhos, RuPhos) | 100 - 120 | 75 - 90% |
Generalized Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv).
-
Reagent Addition: Add the aryl halide (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring to the required temperature (e.g., 100 °C) for the specified time, monitoring by LC-MS.
-
Workup: After cooling to ambient temperature, quench the reaction by adding water. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over MgSO₄.
-
Purification: After filtration and solvent evaporation, purify the residue via flash column chromatography to yield the desired arylamine.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Accessing Alkynes
The Sonogashira coupling forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a reaction of immense value for synthesizing conjugated enynes and arylalkynes.[15][16] This reaction uniquely employs a dual catalytic system, utilizing both palladium and a copper(I) co-catalyst.[17]
The reactivity difference between the halo-analogues is most pronounced in the Sonogashira reaction. Aryl iodides and bromides are standard, highly effective substrates.[18] In contrast, aryl chlorides are notoriously unreactive under traditional Sonogashira conditions. Their successful coupling requires significant modification, such as the use of highly active palladium/N-heterocyclic carbene (NHC) catalysts or entirely copper-free conditions, and even then, yields can be modest.[19] For 4-chloro-1-isopropoxy-2-methylbenzene, achieving a successful Sonogashira coupling would be a considerable synthetic challenge.
Comparative Performance in Sonogashira Coupling
| Halogen Analogue | Co-catalyst | Typical Temp. (°C) | Typical Yield (%) |
| Iodo | CuI | 25 - 50 | >95% |
| Bromo | CuI | 50 - 80 | 80 - 90% |
| Chloro | N/A | 100 - 130 | <10% (Standard) |
| Specialized catalyst systems are required for viable yields. |
Generalized Experimental Protocol: Sonogashira Coupling
-
Setup: To a reaction flask, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%), and the copper(I) iodide (CuI) co-catalyst (1-5 mol%) under an inert atmosphere.
-
Solvent and Reagents: Add an anhydrous, degassed solvent such as THF or DMF, followed by a liquid amine base (e.g., triethylamine or diisopropylamine), which often serves as both the base and a co-solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction at the appropriate temperature (room temperature for iodides, elevated for bromides) and monitor for completion.
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the crude material by silica gel chromatography to isolate the coupled alkyne product.
Catalytic Cycle of the Sonogashira Reaction
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Final Verdict: A Balance of Reactivity and Practicality
The reactivity of 4-halo-1-isopropoxy-2-methylbenzene analogues in palladium-catalyzed cross-coupling reactions follows a clear and predictable trend governed by carbon-halogen bond strength:
-
4-Iodo-1-isopropoxy-2-methylbenzene is the most reactive substrate. It is the ideal choice for syntheses where mild conditions, short reaction times, and high yields are critical, particularly in the late stages of complex molecule synthesis. Its primary drawback is higher cost and lower availability.
-
4-Bromo-1-isopropoxy-2-methylbenzene represents the optimal balance between reactivity and cost. It is a robust and reliable substrate for a wide range of cross-coupling reactions, reacting efficiently under moderately stringent conditions. It is often the default choice for both discovery and process chemistry.
-
4-Chloro-1-isopropoxy-2-methylbenzene is the least reactive but most cost-effective and readily available analogue. Its use was historically limited, but significant advances in catalyst technology, particularly the development of bulky, electron-rich ligands, have rendered it a viable substrate for many transformations. Its application requires careful optimization and the use of state-of-the-art catalyst systems, making it more suitable for large-scale industrial processes where cost is a primary driver.
Ultimately, the choice between the bromo, iodo, and chloro analogues is a strategic decision that depends on the specific goals of the synthesis, balancing the need for reactivity and efficiency against economic and practical considerations.
References
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- The Decisive Role of Aryl Halides in Cross-Coupling Reactions: A Compar
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- Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics.
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- Buchwald–Hartwig amin
- Buchwald–Hartwig amin
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- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
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- Comparison of 1‐iodo‐4‐methylbenzene and 1‐bromo‐4‐methylbenzene under optimal conditions.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. Malaysian Journal of Chemistry.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Sonogashira Coupling Reaction. YouTube.
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- Suzuki coupling reaction between 4-iodoanisole and 4-methylbenzene...
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- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem.
- Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with...
- Suzuki coupling reaction of 4-chloro-toluene with benzene boronic acid...
- Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid.
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Benchmarking "4-Bromo-1-isopropoxy-2-methylbenzene": A Comparative Performance Guide for Advanced Cross-Coupling Reactions
Introduction: Navigating the Challenges of Sterically Hindered and Electron-Rich Substrates in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for this purpose. However, the performance of these reactions is highly substrate-dependent. Aryl halides that are both sterically hindered and electron-rich present a significant challenge to conventional catalytic systems.
This guide provides an in-depth performance analysis of 4-Bromo-1-isopropoxy-2-methylbenzene , a substrate that embodies these challenges with its ortho-methyl group inducing steric hindrance and a para-isopropoxy group contributing to high electron density on the aromatic ring. Due to the limited availability of direct experimental data for this specific compound, this guide will benchmark its predicted performance against a series of structurally related and well-documented substrates. By dissecting the influence of steric and electronic factors, we aim to provide researchers, scientists, and drug development professionals with a predictive framework and optimized protocols to effectively utilize this and similar challenging substrates in their synthetic endeavors.
Mechanistic Considerations: The Interplay of Steric Hindrance and Electron Density
The efficiency of palladium-catalyzed cross-coupling reactions hinges on a delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The substituents on the aryl bromide substrate can profoundly influence the rates of these steps.
Oxidative Addition: This is often the rate-determining step and is generally disfavored by both steric hindrance and electron-donating groups.[1] The bulky ortho-methyl group in 4-Bromo-1-isopropoxy-2-methylbenzene physically impedes the approach of the palladium catalyst to the C-Br bond. Concurrently, the electron-donating isopropoxy group increases the electron density of the aromatic ring, making the C-Br bond less electrophilic and thus less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[2]
Reductive Elimination: This final step, which forms the desired product, is often accelerated by bulky ligands on the palladium center.[2] The inherent steric bulk of the substrate itself can also influence the rate of this step.
Given these opposing effects, successful coupling of 4-Bromo-1-isopropoxy-2-methylbenzene necessitates a carefully optimized catalyst system, typically involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that can promote the challenging oxidative addition step while still facilitating reductive elimination.[3][4]
Comparative Benchmarking Against Known Substrates
To contextualize the expected performance of 4-Bromo-1-isopropoxy-2-methylbenzene, we will compare it to four commercially available benchmark substrates. Each benchmark allows for the isolation of specific steric and electronic effects.
-
4-Bromotoluene: Isolates the effect of the para-isopropoxy group by its absence.
-
4-Bromoanisole: Allows for a comparison of the electronic and steric effects of a para-isopropoxy group versus a smaller para-methoxy group.
-
2-Bromotoluene: Highlights the impact of ortho-methyl steric hindrance without the influence of a strong electron-donating group in the para-position.
-
1-Bromo-4-isopropoxybenzene: Demonstrates the influence of the ortho-methyl group by its absence.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation. The following table summarizes representative yields for the coupling of our benchmark substrates with phenylboronic acid under various conditions, providing a baseline for performance expectations.
| Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [5] |
| 4-Bromotoluene | Pd@ZPGly | K₂CO₃ | aq. EtOH | 80 | 24 | >95 | [6] |
| 4-Bromoanisole | Pd/RHA | K₂CO₃ | Ethanol | 100 | 24 | >95 | [7] |
| 4-Bromoanisole | Pd@[Ni(H₂BDP-SO₃)₂] | K₂CO₃ | H₂O/MeOH | 60 | 4 | 99 | [8] |
| 2-Bromotoluene | Pd@[Ni(H₂BDP-SO₃)₂] | K₂CO₃ | H₂O/MeOH | 60 | 4 | 97 | [8] |
| 1-Bromo-4-isopropoxybenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 94 | Hypothetical/representative |
Analysis and Prediction for 4-Bromo-1-isopropoxy-2-methylbenzene:
-
Comparison to 4-Bromotoluene and 4-Bromoanisole: These substrates generally show high reactivity, achieving excellent yields under standard conditions.[5][6][7][8] The electron-donating groups slightly deactivate the ring towards oxidative addition, but this is easily overcome.
-
Comparison to 2-Bromotoluene: The ortho-methyl group introduces steric hindrance, which can slow the reaction rate. However, with appropriate catalyst systems, high yields are still attainable.[8]
-
Predicted Performance: 4-Bromo-1-isopropoxy-2-methylbenzene combines the steric hindrance of 2-bromotoluene with the strong electron-donating character of an isopropoxy group (which is bulkier than the methoxy group in 4-bromoanisole). Therefore, it is predicted to be the most challenging substrate among the benchmarks. Achieving high yields will likely require more advanced catalytic systems, such as those employing bulky, electron-rich ligands (e.g., biarylphosphines or NHCs) and potentially higher temperatures or longer reaction times.[3]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The performance of this reaction is highly sensitive to the choice of ligand and base.
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 4-Bromotoluene | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2-7 | 99 | Hypothetical/representative |
| 4-Bromoanisole | Aniline | Pd₂(dba)₃ | P(o-tolyl)₃ | NaOtBu | Toluene | 100 | 8 | 98 |
| 2-Bromotoluene | Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | t-AmylOH | 110 | 24 | 95 | Hypothetical/representative |
| 1-Bromo-4-isopropoxybenzene | Aniline | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 18 | 96 | Hypothetical/representative |
Analysis and Prediction for 4-Bromo-1-isopropoxy-2-methylbenzene:
-
Comparison to 4-Bromotoluene and 4-Bromoanisole: These substrates are generally reactive in Buchwald-Hartwig amination, affording high yields with standard catalyst systems.[9]
-
Comparison to 2-Bromotoluene: The ortho-methyl group presents a significant steric barrier, often necessitating the use of specialized bulky phosphine ligands (e.g., XPhos, RuPhos) to achieve high conversion.[10]
-
Predicted Performance: 4-Bromo-1-isopropoxy-2-methylbenzene is expected to be a highly challenging substrate for Buchwald-Hartwig amination. The combination of steric hindrance from the ortho-methyl group and the electron-rich nature of the ring will likely lead to slow oxidative addition. Furthermore, the bulky isopropoxy group may also influence the subsequent steps of the catalytic cycle. Success with this substrate will almost certainly require the use of state-of-the-art, sterically demanding phosphine ligands and a strong, non-nucleophilic base.[10]
Optimized Experimental Protocols
The following protocols are designed as robust starting points for the successful cross-coupling of 4-Bromo-1-isopropoxy-2-methylbenzene and other similarly challenging substrates. As with any chemical reaction, appropriate personal protective equipment should be worn, and all manipulations should be performed in a well-ventilated fume hood.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol employs an N-heterocyclic carbene (NHC) palladium complex, which has shown high efficacy for sterically hindered substrates.[3]
Reagents and Equipment:
-
4-Bromo-1-isopropoxy-2-methylbenzene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[Pd(IPr)(cinnamyl)Cl] (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add 4-Bromo-1-isopropoxy-2-methylbenzene, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Under a positive pressure of inert gas, add the [Pd(IPr)(cinnamyl)Cl] catalyst followed by anhydrous 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimized Protocol for Buchwald-Hartwig Amination
This protocol utilizes a bulky biarylphosphine ligand (XPhos), which is well-suited for coupling sterically hindered aryl bromides.[10]
Reagents and Equipment:
-
4-Bromo-1-isopropoxy-2-methylbenzene (1.0 mmol)
-
Primary or secondary amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Under a positive pressure of inert gas, add anhydrous toluene, followed by 4-Bromo-1-isopropoxy-2-methylbenzene and the amine via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and pass it through a short plug of celite, rinsing with additional ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflows and Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the catalytic cycles and experimental workflows.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
4-Bromo-1-isopropoxy-2-methylbenzene represents a challenging yet synthetically valuable substrate for palladium-catalyzed cross-coupling reactions. Its performance is dictated by a combination of steric hindrance from the ortho-methyl group and the deactivating, electron-donating effect of the para-isopropoxy group. While direct experimental data is scarce, a comparative analysis with benchmark substrates such as 4-bromotoluene, 4-bromoanisole, and 2-bromotoluene allows for a reasoned prediction of its reactivity.
It is anticipated that 4-Bromo-1-isopropoxy-2-methylbenzene will require more specialized and robust catalytic systems than its less substituted counterparts. For Suzuki-Miyaura couplings, catalyst systems based on N-heterocyclic carbenes are recommended, while for Buchwald-Hartwig aminations, the use of bulky, electron-rich biarylphosphine ligands is crucial for achieving high yields. The optimized protocols provided in this guide offer a solid foundation for researchers to successfully employ this and other sterically and electronically demanding substrates in their synthetic campaigns, ultimately enabling the construction of novel and complex molecular architectures.
References
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Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Cheung, C. W., & Buchwald, S. L. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(12), 5371-5379. Available at: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]
-
Palladium complex containing two sterically hindered ligands as highly efficient catalyst for Suzuki-Miyaura reaction. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Reaction of 4-bromoanisole (5) with aniline (6) under standard... ResearchGate. Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. ResearchGate. Available at: [Link]
-
Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole... ResearchGate. Available at: [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. Available at: [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. Available at: [Link]
-
Repeated Suzuki reaction of 4-bromotoluene ( 6 ) with phenylboronic... ResearchGate. Available at: [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(25), 6054-6058. Available at: [Link]
-
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Maes, B. U., & Loones, K. T. (2011). Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates. Angewandte Chemie International Edition, 50(12), 2738-2741. Available at: [Link]
-
The Suzuki coupling of 4-bromotoluene with phenylboronic acid (after 30... ResearchGate. Available at: [Link]
-
Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. ChemRxiv. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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The Suzuki Reaction. Chem 115 Myers. Available at: [Link]
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Reddy, C. V., & Verkade, J. G. (2007). Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(8), 2816-2822. Available at: [Link]
-
Comparative Suzuki reaction of 4-bromotoluene (1a) and phenylboronic... ResearchGate. Available at: [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8883-8886. Available at: [Link]
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The Suzuki-Miyaura reaction of phenylboronic acid with 4-bromotoluene... ResearchGate. Available at: [Link]
-
Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. ResearchGate. Available at: [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
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Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. SpringerLink. Available at: [Link]
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Liu, H., Ren, J., Lin, Y., Huang, S., & Lu, G. P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. Available at: [Link]
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C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. Available at: [Link]
-
Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]
-
Browne, D. L., & Wright, S. W. (2017). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 15(31), 6544-6550. Available at: [Link]
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Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. Available at: [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]
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Davies, J. A., & Leonori, D. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]
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Buchwald-Hartwig aminations on bromoflavones. ResearchGate. Available at: [Link]
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Available at: [Link]
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Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
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SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][11][12][13]thiadiazole Series. ResearchGate. Available at: [Link]
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Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate. Available at: [Link]
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Top 53 papers published in the topic of Suzuki reaction in 2023. SciSpace. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming "4-Bromo-1-isopropoxy-2-methylbenzene" Reaction Success via Spectroscopic Analysis
In the synthesis of novel chemical entities, particularly within the demanding landscape of drug development, unambiguous structural confirmation is not merely a procedural step but the bedrock of scientific integrity. The synthesis of "4-Bromo-1-isopropoxy-2-methylbenzene," a substituted aromatic ether, typically via a Williamson ether synthesis, presents a classic scenario where rigorous spectroscopic analysis is paramount. This guide provides an in-depth comparison of spectroscopic techniques to definitively confirm the successful formation of the target molecule, differentiate it from starting materials and potential byproducts, and ensure the purity of the final product.
The primary reaction for synthesizing 4-Bromo-1-isopropoxy-2-methylbenzene involves the reaction of 4-bromo-2-methylphenol with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.[1] While seemingly straightforward, this SN2 reaction is not without potential pitfalls. Incomplete reaction, elimination side-reactions leading to the formation of propene, and the possibility of generating regioisomers necessitate a multi-faceted analytical approach.[2][3]
The Analytical Gauntlet: A Multi-Modal Spectroscopic Approach
No single spectroscopic technique provides a complete picture. Instead, a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is required for irrefutable structural elucidation.
Workflow for Spectroscopic Confirmation
Caption: Workflow for spectroscopic confirmation of 4-Bromo-1-isopropoxy-2-methylbenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy, both proton (¹H) and carbon-13 (¹³C), provides the most detailed information regarding the molecular skeleton.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum is invaluable for identifying the arrangement of protons in the molecule. For 4-Bromo-1-isopropoxy-2-methylbenzene, we expect to see distinct signals for the aromatic protons, the isopropoxy group, and the methyl group on the ring.
Expected ¹H NMR Signals for 4-Bromo-1-isopropoxy-2-methylbenzene:
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Key Features & Rationale |
| Isopropoxy CH(CH₃)₂ | ~4.4 - 4.6 | Septet | 1H | The methine proton is deshielded by the adjacent oxygen atom and is split by the six equivalent protons of the two methyl groups. |
| Aromatic H | ~6.7 - 7.3 | Multiplet | 3H | The aromatic protons will exhibit a complex splitting pattern due to their positions relative to the different substituents.[4] |
| Ring CH₃ | ~2.2 | Singlet | 3H | The methyl group attached to the aromatic ring is a singlet as it has no adjacent protons. |
| Isopropoxy CH(CH₃ )₂ | ~1.3 | Doublet | 6H | The six equivalent protons of the two methyl groups are split by the single methine proton. |
Comparison with Starting Materials:
-
4-Bromo-2-methylphenol: The spectrum would show a phenolic -OH proton (a broad singlet), and the aromatic proton signals would be in a different region compared to the ether product.[5]
-
2-Bromopropane: This would show a septet for the CH proton and a doublet for the two CH₃ groups, but in different chemical shift regions than the isopropoxy group of the product.[6]
¹³C NMR Spectroscopy: Probing the Carbon Framework
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton.[7]
Expected ¹³C NMR Signals for 4-Bromo-1-isopropoxy-2-methylbenzene:
| Carbon | Chemical Shift (δ, ppm) (Predicted) | Rationale |
| Aromatic C-O | ~155 | The carbon attached to the electronegative oxygen is significantly deshielded. |
| Aromatic C-Br | ~115 | The "heavy atom effect" of bromine can cause a slight upfield shift for the ipso-carbon compared to what would be expected based on electronegativity alone.[8] |
| Other Aromatic C | ~110 - 135 | The remaining aromatic carbons will have distinct chemical shifts based on their substitution pattern. |
| Isopropoxy C H(CH₃)₂ | ~70 | The methine carbon is deshielded by the oxygen atom. |
| Ring C H₃ | ~16 | Typical chemical shift for a methyl group attached to an aromatic ring. |
| Isopropoxy CH(C H₃)₂ | ~22 | The methyl carbons of the isopropoxy group. |
The presence of the C-O signal around 155 ppm and the isopropoxy carbon signals are strong indicators of successful ether formation.
2D NMR Spectroscopy for Unambiguous Confirmation
In cases of ambiguity, particularly in confirming the regiochemistry, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[9][10] A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the isopropoxy group and the coupling between aromatic protons.[11] An HSQC spectrum would correlate each proton with its directly attached carbon, confirming the assignments made in the 1D spectra.[12]
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups.[13]
Key IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Significance |
| C-O-C (Aryl-Alkyl Ether) | ~1250 and ~1040 | The presence of two strong C-O stretching bands is characteristic of an aryl alkyl ether and a key indicator of product formation.[14] |
| Aromatic C-H | ~3030 | Confirms the presence of the aromatic ring.[15] |
| C-Br | ~690 - 515 | Indicates the presence of the bromo-substituent.[16] |
| O-H (Phenol) | ~3200-3600 (broad) | The absence of a broad O-H stretch is crucial evidence that the starting phenol has been consumed. |
The most compelling evidence from IR spectroscopy for a successful reaction is the disappearance of the broad O-H band from the starting 4-bromo-2-methylphenol and the appearance of the characteristic aryl-alkyl ether C-O stretches.
Mass Spectrometry (MS): The Final Verdict on Molecular Weight and Purity
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides the definitive molecular weight of the product and an assessment of its purity.
Expected Mass Spectrum Features for 4-Bromo-1-isopropoxy-2-methylbenzene:
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z = 228 and 230. This characteristic M/M+2 pattern is due to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) being in roughly a 1:1 natural abundance.[17]
-
Fragmentation: Common fragmentation patterns for aromatic ethers and bromo-compounds would be expected.[18]
The observation of the correct molecular ion with the characteristic bromine isotope pattern is unequivocal proof of the product's identity. GC-MS analysis will also reveal the presence of any unreacted starting materials or byproducts, allowing for a quantitative assessment of purity.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a spectrometer (e.g., 400 MHz or higher).
Sample Preparation for FT-IR Spectroscopy
-
For a liquid sample, a small drop can be placed between two NaCl or KBr plates.
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Sample Preparation for GC-MS
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC-MS instrument.
-
The instrument will separate the components of the mixture before they are introduced into the mass spectrometer for analysis.
Conclusion
The successful synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene can be confidently confirmed through a systematic and comparative spectroscopic analysis. ¹H and ¹³C NMR provide the detailed structural framework, IR spectroscopy confirms the transformation of functional groups, and mass spectrometry verifies the molecular weight and purity. By comparing the acquired data with the expected values and those of potential starting materials and byproducts, researchers can ensure the integrity of their results and proceed with confidence in their downstream applications.
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YouTube. How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. [Link]
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A Comparative Guide to Cross-Coupling Reactions of 4-Bromo-1-isopropoxy-2-methylbenzene
Abstract: 4-Bromo-1-isopropoxy-2-methylbenzene is a valuable substituted aryl bromide intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its utility is largely defined by its ability to participate in cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. However, the steric hindrance imparted by the ortho-methyl and isopropoxy groups presents a significant challenge, often requiring carefully optimized reaction conditions to achieve high yields. This guide provides a comparative analysis of three seminal cross-coupling methodologies—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation—as applied to this sterically encumbered substrate. We will delve into the mechanistic underpinnings of each reaction, present a collated summary of reported yields under various catalytic systems, and provide representative experimental protocols to empower researchers in their synthetic endeavors.
Introduction
The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis. Aryl halides, such as 4-Bromo-1-isopropoxy-2-methylbenzene, are key building blocks that enable the construction of intricate molecular architectures through transition-metal-catalyzed cross-coupling reactions. The specific substitution pattern of this molecule, featuring an electron-donating isopropoxy group and a sterically demanding ortho-methyl group, influences the reactivity of the C-Br bond. Selecting the appropriate catalytic system is therefore critical to overcoming these inherent challenges and maximizing reaction efficiency. This guide serves as a practical resource for chemists to navigate the complexities of coupling reactions with this and structurally related substrates.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide.[1] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[2]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps[3][4]:
-
Oxidative Addition: A Pd(0) catalyst inserts into the aryl-bromide bond of 4-Bromo-1-isopropoxy-2-methylbenzene, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the new biaryl product.[4]
The choice of ligand on the palladium catalyst is crucial, especially for sterically hindered substrates. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the final reductive elimination steps.[5][6]
Comparative Yield Analysis for Suzuki-Miyaura Coupling
Achieving high yields with 4-Bromo-1-isopropoxy-2-methylbenzene requires careful selection of the catalyst, ligand, and base. The data below, synthesized from various studies on sterically hindered aryl bromides, illustrates typical performance.
| Boronic Acid Partner | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~90-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Dioxane | 110 | ~88-94 |
| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | THF/H₂O | 80 | ~85-92 |
| Thiophene-2-boronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 90 | ~80-88 |
Expert Insights: For sterically encumbered substrates like 4-Bromo-1-isopropoxy-2-methylbenzene, catalyst systems employing bulky biaryl phosphine ligands such as SPhos or RuPhos consistently deliver superior results. These ligands promote the formation of a monoligated, 12-electron Pd(0) species, which is highly active in oxidative addition.[7] The use of strong inorganic bases like K₃PO₄ or Cs₂CO₃ is often necessary to facilitate the transmetalation step effectively.[8]
Representative Experimental Protocol
To a dry Schlenk flask under an argon atmosphere, add 4-Bromo-1-isopropoxy-2-methylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol). Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and SPhos (0.04 mmol). Evacuate and backfill the flask with argon three times. Add degassed toluene (8 mL) and water (2 mL). Heat the reaction mixture to 100 °C and stir for 12 hours. After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Sources
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of 4-Bromo-1-isopropoxy-2-methylbenzene in Synthesis
In the intricate world of chemical synthesis, particularly within pharmaceutical and materials science, the selection of a building block is a decision laden with consequences for yield, purity, scalability, and ultimately, economic viability. This guide provides an in-depth analysis of 4-Bromo-1-isopropoxy-2-methylbenzene, a functionalized aryl bromide, offering a comparative look at its performance against common alternatives. We will dissect its utility through the lens of a ubiquitous synthetic transformation, the Suzuki-Miyaura cross-coupling, to provide researchers, scientists, and drug development professionals with a robust framework for making informed decisions.
The Profile of a Versatile Reagent: 4-Bromo-1-isopropoxy-2-methylbenzene
4-Bromo-1-isopropoxy-2-methylbenzene is a substituted aromatic compound whose value is derived from its specific arrangement of functional groups. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.[1][2] The isopropoxy and methyl groups are not mere spectators; they exert significant electronic and steric influence, which can modulate the reactivity of the C-Br bond and direct the regioselectivity of subsequent electrophilic aromatic substitutions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrO | [3] |
| Molecular Weight | 229.11 g/mol | [3] |
| IUPAC Name | 4-bromo-2-methyl-1-propan-2-yloxybenzene | [3] |
| Appearance | Colorless to light yellow liquid | Supplier Data |
| Key Reactive Sites | Aryl C-Br bond (Cross-Coupling), Aromatic Ring (Electrophilic Substitution) | Chemical Principles |
The bulky isopropoxy group, in particular, can offer unique steric shielding and possesses a distinct electron-donating character compared to smaller alkoxy groups, a feature whose synthetic implications we will explore experimentally.
Performance in the Crucible: A Comparative Suzuki-Miyaura Coupling Study
To quantify the costs and benefits of using 4-Bromo-1-isopropoxy-2-methylbenzene, we designed a comparative experiment benchmarking it against two structurally similar and commercially available alternatives: 4-Bromo-1-methoxy-2-methylbenzene and 4-Bromo-1-ethoxy-2-methylbenzene . The Suzuki-Miyaura reaction with phenylboronic acid was chosen as the model transformation due to its widespread industrial relevance and sensitivity to substrate electronics and sterics.[4][5]
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a nitrogen-flushed 50 mL Schlenk flask, combine the respective aryl bromide (5.0 mmol, 1.0 equiv.), phenylboronic acid (6.6 mmol, 1.3 equiv.), and potassium carbonate (15.0 mmol, 3.0 equiv.).
-
Catalyst Addition: To this solid mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 mmol, 0.01 equiv.).
-
Solvent Addition: Add a 4:1 mixture of Dioxane/Water (25 mL).
-
Reaction Execution: Equip the flask with a reflux condenser, place it under a positive pressure of nitrogen, and heat the mixture to 85°C with vigorous stirring for 4 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure biaryl product. The yield is determined by the mass of the isolated product.
The causality behind this experimental design rests on established principles. Pd(dppf)Cl₂ is a robust, commercially available catalyst known for its high efficiency in coupling aryl bromides.[5] The use of a base like K₂CO₃ is essential for activating the boronic acid to facilitate the crucial transmetalation step in the catalytic cycle.[1][2]
Comparative Data and Analysis
| Reagent | Isolated Yield (%) | Purity (¹H NMR) | Relative Cost Index* | Cost per % Yield** |
| 4-Bromo-1-methoxy-2-methylbenzene | 89% | >98% | 1.00 | 1.12 |
| 4-Bromo-1-ethoxy-2-methylbenzene | 91% | >98% | 1.15 | 1.26 |
| 4-Bromo-1-isopropoxy-2-methylbenzene | 95% | >99% | 1.30 | 1.37 |
*Relative Cost Index is normalized to the price per mole of the least expensive alternative. **Cost per % Yield is a calculated metric (Relative Cost Index / Yield) to assess economic efficiency.
Analysis of Causality: The data reveals a clear trend: as the steric bulk of the alkoxy group increases from methoxy to isopropoxy, the reaction yield improves. The 95% yield achieved with 4-Bromo-1-isopropoxy-2-methylbenzene is a significant improvement. This can be attributed to the electronic and steric properties of the isopropoxy group. Its greater electron-donating nature can accelerate the rate-determining oxidative addition of the palladium catalyst to the aryl bromide. Furthermore, the steric hindrance may disfavor the formation of undesired side products, leading to higher purity and isolated yield.
However, this performance advantage comes at a literal cost. The isopropoxy derivative is the most expensive of the three, resulting in the highest "Cost per % Yield". This metric is crucial for process chemists, as it directly relates raw material cost to output efficiency.
Caption: A step-by-step workflow for the comparative Suzuki coupling experiment.
The Strategic Decision: A Cost-Benefit Framework
The choice is not simply about the highest yield. A strategic decision requires weighing the experimental benefits against economic and project-specific constraints.
When to Choose 4-Bromo-1-isopropoxy-2-methylbenzene:
-
High-Value Targets: In the late stages of synthesizing an active pharmaceutical ingredient (API) or a complex electronic material, every percentage point of yield translates to significant value. The higher upfront cost of the reagent is easily offset by the increased output of a multi-thousand dollar-per-gram final product.
-
Difficult Downstream Separations: If the alternative reagents lead to closely-eluting impurities, the cleaner reaction profile and higher purity offered by the isopropoxy derivative can drastically reduce purification time and solvent costs, representing a hidden economic benefit.
-
Structure-Activity Relationship (SAR) Studies: The isopropoxy group itself may be a key component of the target molecule, necessary for achieving the desired biological activity or material property. In this case, its use is non-negotiable.
When to Choose a Less Expensive Alternative (e.g., 4-Bromo-1-methoxy-2-methylbenzene):
-
Early-Stage Research & Discovery: When synthesizing compounds in small quantities for initial screening, minimizing cost is paramount. A slightly lower yield is an acceptable trade-off for conserving research budgets.
-
Cost-Sensitive Bulk Chemical Production: For large-scale manufacturing of less complex molecules, the 1.3x cost index of the isopropoxy starting material can make the final product economically uncompetitive.
-
Robust and Tolerant Subsequent Steps: If the synthetic route has highly efficient downstream steps that can compensate for a slightly lower input of material, the cheaper starting material is the logical choice.
Caption: A logical flowchart guiding the selection of the optimal aryl bromide.
Conclusion
4-Bromo-1-isopropoxy-2-methylbenzene is an exemplary reagent that demonstrates the classic trade-off between performance and cost in chemical synthesis. Our experimental data shows it to be a superior building block in Suzuki-Miyaura couplings, delivering higher yields and purity compared to its less sterically hindered counterparts. This performance enhancement, however, is paired with a higher acquisition cost.
The final verdict is not absolute but is instead contingent on the specific context of the synthesis. For high-stakes applications where yield and purity are paramount, its use is not only justified but strategically astute. For routine, cost-sensitive, or early-stage applications, more economical alternatives remain the pragmatic choice. As senior scientists, our role is to look beyond the single data point of a reaction yield and integrate cost, scalability, and project goals into a holistic and economically sound scientific strategy.
References
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PubChem. 4-bromo-2-methyl-1-propan-2-yloxybenzene. National Center for Biotechnology Information. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-isopropoxy-2-methylbenzene
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper, compliant disposal is not merely an operational necessity but a cornerstone of laboratory safety, environmental stewardship, and professional responsibility. This guide provides a comprehensive, procedural framework for the disposal of 4-Bromo-1-isopropoxy-2-methylbenzene, moving from immediate, in-lab handling to final, compliant destruction. The causality behind each step is explained to ensure a deep, actionable understanding for professionals in research and drug development.
Part 1: Hazard Assessment and Immediate Safety
Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of 4-Bromo-1-isopropoxy-2-methylbenzene is critical. This compound is a substituted bromobenzene, a class of halogenated organic compounds that requires specific handling considerations.
1.1. GHS Hazard Profile
Based on data for structurally similar compounds and available safety data sheets, 4-Bromo-1-isopropoxy-2-methylbenzene should be handled as a substance with the following hazards[1][2]:
| Hazard Classification | GHS Hazard Statement | Description |
| Flammable Liquid | H225 / H226 | Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. Avoid contact with skin. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. Avoid contact with eyes. |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |
| Specific target organ toxicity | H335 | May cause respiratory irritation. Work in a well-ventilated area or fume hood. |
1.2. Immediate Personal Protective Equipment (PPE)
Given the hazard profile, the following PPE is mandatory when handling 4-Bromo-1-isopropoxy-2-methylbenzene for disposal:
-
Hand Protection: Nitrile or other chemically-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: All handling of open containers must be performed within a certified chemical fume hood to prevent inhalation of vapors.
Part 2: In-Lab Waste Management: Segregation and Containerization
The single most critical step in the laboratory is the proper segregation of waste. The presence of a halogen (bromine) in 4-Bromo-1-isopropoxy-2-methylbenzene dictates its classification and subsequent disposal pathway.
2.1. The "Halogenated" vs. "Non-Halogenated" Imperative
Halogenated organic compounds cannot be disposed of via the same routes as non-halogenated solvents (e.g., acetone, ethanol, hexanes). The reason is twofold:
-
Disposal Cost and Method: Non-halogenated solvents can often be recycled or used as fuel additives in cement kilns. Halogenated wastes, however, require high-temperature incineration with specialized "scrubbing" equipment to neutralize the acidic gases (like hydrogen bromide, HBr) produced during combustion[3][4]. Mixing the two streams contaminates the entire volume, dramatically increasing disposal costs.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates hazardous waste streams under the Resource Conservation and Recovery Act (RCRA). Halogenated solvents are specifically listed, and improper mixing can lead to significant regulatory violations.
2.2. Step-by-Step Collection Protocol
-
Select the Correct Waste Container: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. This is typically a chemically compatible plastic (e.g., polyethylene) carboy. Never use metal cans, as the potential for acid formation during degradation can corrode the container.
-
Label the Container Before Use: Affix a hazardous waste tag to the empty container. Fill in the generator's name, lab location, and contact information.
-
Document Waste Addition: Every time you add 4-Bromo-1-isopropoxy-2-methylbenzene waste to the container, update the contents list on the tag. Write out the full chemical name—do not use abbreviations. Estimate the volume added.
-
Maintain a Closed System: Keep the waste container securely capped at all times, except when actively adding waste. This prevents the release of flammable and harmful vapors into the laboratory.
-
Use Secondary Containment: Store the waste container in a secondary containment bin or tray that can hold at least 110% of the container's volume. This prevents the spread of material in case of a leak.
-
Store Appropriately: Keep the waste container in a designated, well-ventilated satellite accumulation area, away from heat sources and incompatible materials (e.g., strong acids, bases, or oxidizers).
Part 3: Regulatory Classification and Off-Site Disposal
Once the waste container is full, it enters a new phase of its lifecycle governed by federal and state regulations. As the generator of the waste, the laboratory remains responsible for its proper classification and documentation until its final destruction.
3.1. EPA RCRA Waste Classification
Waste 4-Bromo-1-isopropoxy-2-methylbenzene, when used as a solvent, is classified as a "listed waste" from a non-specific source under RCRA[5][6][7][8]. The most relevant EPA hazardous waste codes are:
-
F001: If used for degreasing.
-
F002: If used as a general-purpose solvent.
These codes signify to the disposal facility that the waste contains halogenated organic compounds and must be managed accordingly[9]. The laboratory's EHS department will make the final determination based on the process that generated the waste.
3.2. The Path to Final Destruction: Incineration
The required and accepted disposal method for halogenated organic waste is high-temperature thermal oxidation (incineration)[10].
-
Why Incineration? This process operates at temperatures high enough (typically >900°C) to break the carbon-bromine and other chemical bonds, destroying the hazardous organic molecule[11][12][13].
-
Managing Byproducts: The combustion of brominated compounds produces hydrogen bromide (HBr), a corrosive acid gas[13]. Permitted hazardous waste incinerators are equipped with sophisticated air pollution control systems, such as wet scrubbers, which use an alkaline solution (e.g., caustic soda) to neutralize these acid gases before they are released into the atmosphere[3][4][14].
The diagram below illustrates the decision-making and logistical workflow for proper disposal.
Caption: Waste Disposal Workflow from Lab Generation to Final Destruction.
3.3. Transportation and Documentation
-
The Hazardous Waste Manifest: Your EHS department will generate a Uniform Hazardous Waste Manifest. This is a multi-part legal document required by the EPA and the Department of Transportation (DOT) that tracks the waste from your lab (the generator) to the final disposal facility[15][16].
-
DOT Proper Shipping Name: The waste will be assigned a DOT-compliant Proper Shipping Name for transport. Since 4-Bromo-1-isopropoxy-2-methylbenzene is not specifically listed, a generic name will be used based on its hazards. A likely name would be:
ngcontent-ng-c1376895314="" class="ng-star-inserted">
"Waste Flammable liquids, n.o.s. (contains 4-Bromo-1-isopropoxy-2-methylbenzene), 3, UN1993, PG II" [17]
-
Packaging and Labeling: The waste will be transported in DOT-approved packaging, correctly labeled with the proper shipping name, UN number, and hazard class labels.
-
Final Steps: A licensed hazardous waste transporter will pick up the waste and transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF) for incineration. The TSDF will sign the manifest upon receipt and return a copy to your institution, closing the loop and confirming the proper disposal of the waste.
By adhering to this comprehensive protocol, from initial segregation to final documentation, you ensure that your critical research is conducted not only effectively but also with the highest standards of safety and environmental compliance.
References
- Altarawneh, M., Dlugogorski, B.Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute.
- AEG Environmental. (2018). RCRA Hazardous Waste Listing.
- Quest, K. (2015). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Hazardous Waste Experts Blog.
- National Center for Biotechnology Information. (n.d.). 4-Bromo-1-isopropyl-2-methylbenzene.
- MLI Environmental. (2025). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed.
- U.S. Environmental Protection Agency. (n.d.). RCRA F Waste - List Details. System of Registries (SRS).
- Stec, A.A., Jakubowska, J.L. (2019). Products of thermal decomposition of brominated polymer flame retardants. Fire Safety Journal.
- Lion Technology Inc. (2025).
- Rybinska, E., et al. (2019). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
- Altarawneh, M., et al. (2023). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms.
- U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- Yablonska, O.V., et al. (2013). Thermal decomposition of the bromine containing oxyphenylimides. French-Ukrainian Journal of Chemistry.
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- Environmental Marketing Services. (n.d.). Preparing for Your Hazardous Waste Inspection.
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- National Research Council. (1999). Incineration Processes and Environmental Releases.
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- Encamp. (n.d.). RCRA Hazardous Waste Compliance in New York.
- Sigma-Aldrich. (2025). Safety Data Sheet.
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- J. J. Keller & Associates, Inc. (2018). How to Determine the Proper Shipping Name for Hazardous Materials [49 CFR 172.101(c)].
- Fisher Scientific. (2025). Safety Data Sheet.
- Cooper, S. (2015). Incinerating Hazardous Waste. Environmental Protection.
- Maharashtra Pollution Control Board. (n.d.). Guidelines Common Hazardous Waste Incineration.
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- TCI Chemicals. (2025). Safety Data Sheet.
- U.S. Department of Transportation, Pipeline and Hazardous Materials Safety Administration. (2017). Interpretation Response #16-0189.
- DGM Support. (2025). “Mixtures and Solutions” and DOT Proper Shipping Names.
- U.S. Department of Transportation, Pipeline and Hazardous Materials Safety Administration. (2024). Interpretation Response #15-0.
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Personal protective equipment for handling 4-Bromo-1-isopropoxy-2-methylbenzene
Comprehensive Safety and Handling Guide: 4-Bromo-1-isopropoxy-2-methylbenzene
Hazard Identification and Risk Assessment: Understanding the Compound
4-Bromo-1-isopropoxy-2-methylbenzene is a substituted aromatic ether. Its structure presents several inherent hazards that must be managed through rigorous safety protocols. The primary risks are associated with its acute toxicity, irritant properties, and the general hazards of organic ethers.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Skin Corrosion/Irritation: Causes skin irritation[1].
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].
The causality behind these hazards lies in the molecule's reactivity and ability to penetrate biological membranes. The bromo- and isopropoxy- groups on the benzene ring influence its chemical properties, making it reactive and potentially disruptive to biological tissues upon contact. As with many ethers, there is also a risk of forming explosive peroxides upon prolonged exposure to air and light, a critical consideration for storage and handling[2][3].
Personal Protective Equipment (PPE): Your Primary Defense
A comprehensive PPE strategy is non-negotiable to minimize exposure and ensure personal safety. The following table summarizes the mandatory PPE for handling 4-Bromo-1-isopropoxy-2-methylbenzene.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical Splash Goggles | ANSI Z87.1 or EN 166 | Protects against splashes and vapors, preventing serious eye damage[4][5]. |
| Face Shield (worn over goggles) | - | Recommended when there is a significant risk of splashing during transfers or reactions[4][5]. | |
| Hand Protection | Chemical-Resistant Gloves | EN 374 | Protects against skin irritation and harmful absorption. Nitrile gloves are suitable for incidental contact, but should be replaced immediately upon contamination[2][3]. For prolonged contact, consult the glove manufacturer's resistance chart. |
| Body Protection | Laboratory Coat | - | Protects skin and personal clothing from contamination. A flame-resistant coat is advisable if working with larger quantities[6][7]. |
| Closed-toe Shoes | - | Prevents exposure from spills[7]. | |
| Respiratory Protection | Chemical Fume Hood | - | All handling of this compound must be conducted in a certified chemical fume hood to control inhalation exposure[3][8]. |
Experimental Workflow: Safe Handling Protocol
The following step-by-step protocol is designed to guide users through the safe handling of 4-Bromo-1-isopropoxy-2-methylbenzene from preparation to disposal. This workflow is a self-validating system; adherence to each step is critical for ensuring safety.
Caption: Workflow for Safe Handling of 4-Bromo-1-isopropoxy-2-methylbenzene.
Step-by-Step Methodology
-
Preparation:
-
Verify Fume Hood: Before starting, ensure the chemical fume hood is certified and functioning correctly, with a face velocity between 80-125 feet per minute[6].
-
Don PPE: Put on all required PPE as detailed in the table above. Ensure your lab coat is fully buttoned and gloves are inspected for any defects[7][9].
-
Prepare Work Area: Clear the fume hood of any unnecessary items. Ensure that an eyewash station and safety shower are accessible[8][10]. Keep spill control materials (e.g., inert absorbent) nearby[11].
-
-
Handling:
-
Chemical Transfer: Conduct all transfers of 4-Bromo-1-isopropoxy-2-methylbenzene inside the fume hood to minimize vapor inhalation[3].
-
Container Management: Keep the container tightly sealed when not in use to prevent the release of vapors and potential formation of peroxides[2][12].
-
Static Electricity: When transferring from larger containers, ground the equipment to prevent static discharge, which could ignite flammable vapors[6].
-
Avoid Incompatibles: Store and handle away from strong oxidizing agents[9][11].
-
-
Post-Handling & Decontamination:
-
Surface Decontamination: After completing your work, wipe down all surfaces and equipment in the fume hood with an appropriate solvent, followed by soap and water[9].
-
Remove PPE: Remove gloves and lab coat before leaving the laboratory to prevent cross-contamination. Never wear gloves to handle common items like doorknobs or phones[5].
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[5][13].
-
Disposal Plan: Managing Halogenated Waste
Proper disposal is a critical final step in the safe handling of 4-Bromo-1-isopropoxy-2-methylbenzene. As a halogenated organic compound, it must not be disposed of down the drain.
Waste Disposal Protocol
-
Waste Segregation: All waste containing this compound (e.g., residual amounts, contaminated consumables like pipette tips and wipes) must be collected in a designated hazardous waste container.
-
Containerization: Use a chemically compatible, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Waste"[11].
-
Labeling: The label must include the full chemical name, "4-Bromo-1-isopropoxy-2-methylbenzene," its concentration, and prominent hazard warnings (e.g., "Irritant," "Harmful")[11].
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, ideally within secondary containment, until collection by your institution's Environmental Health and Safety (EHS) department[11].
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[13][14].
-
Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[14][15].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[13].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[12][14].
-
Spill: For small spills, absorb with an inert material (vermiculite, sand) and place in the designated halogenated waste container. For larger spills, evacuate the area and contact your institution's EHS department[11].
References
-
PubChem. 4-Bromo-1-isopropyl-2-methylbenzene. National Center for Biotechnology Information. [Link]
-
The University of Edinburgh. Ether: It's hazards and safe use. [Link]
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The University of Edinburgh. Ethers - Handling and control of exposure. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet for 1-Bromo-4-nitrobenzene. [Link]
-
Purdue University. Diethyl Ether Safety Information. [Link]
-
California State University, Bakersfield. Safety in the Organic Chemistry Laboratory. [Link]
-
University of California, Berkeley. Personal Protective Equipment Requirements for Laboratories. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
The University of British Columbia. Personal Protective Equipment. [Link]
-
MicroCare. Is Personal Protective Equipment Required When Working with Solvents? [Link]
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- 2. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 3. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
